Zinc glycinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14281-83-5, 7214-08-6 | |
| Record name | Zinc glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc glycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato-N,O)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | zinc glycyniate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stability of Zinc Glycinate Chelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc glycinate (B8599266) chelate, a coordination complex of zinc and the amino acid glycine (B1666218), is a subject of significant interest in nutrition, pharmacology, and materials science due to its enhanced bioavailability and stability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the structural characteristics and stability of zinc glycinate chelate. It delves into the coordination chemistry, molecular geometry, and the thermodynamic principles governing its stability. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its structure and relevant biological signaling pathways.
Introduction
Zinc is an essential trace element vital for numerous physiological processes, including enzymatic function, immune response, and protein and DNA synthesis. Its supplementation is often necessary to address deficiencies. This compound chelate has emerged as a superior form of zinc supplementation, primarily due to the chelation of the zinc ion by glycine, which protects it from interactions in the gastrointestinal tract and facilitates its absorption. This guide aims to provide a detailed technical understanding of the fundamental chemical and physical properties of this compound chelate.
Structure of this compound Chelate
The definitive structure of this compound chelate in the solid state is primarily determined through single-crystal X-ray diffraction. The most common form is bis(glycinato)zinc(II) monohydrate, where two glycine molecules chelate a single zinc ion.
Coordination Chemistry and Molecular Geometry
In bis(glycinato)zinc(II) monohydrate, the zinc(II) ion is typically five-coordinate.[1][2] Each glycine molecule acts as a bidentate ligand, coordinating to the zinc ion through one of the carboxylate oxygen atoms and the amino nitrogen atom, forming a stable five-membered ring.[3] The coordination geometry around the zinc atom is best described as a distorted square pyramid.[1] This five-coordinate structure is achieved by one of the carboxylate oxygen atoms from a neighboring bis(glycinato)zinc complex also coordinating to the central zinc ion, leading to the formation of polymeric sheets in the crystal lattice.[1] The water molecule in the monohydrate form is located in interstitial positions within these sheets.[1]
The two glycine ligands are arranged in a trans configuration relative to each other.[2] This arrangement minimizes steric hindrance and contributes to the overall stability of the complex.
Bond Lengths and Angles
The precise bond lengths and angles within the this compound chelate molecule are determined by X-ray crystallography. These parameters are crucial for understanding the nature of the coordination bonds and the geometry of the complex. The following table summarizes typical bond lengths and angles for bis(glycinato)zinc(II) monohydrate, compiled from crystallographic data.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| Zn–N | 2.08 - 2.15 | N–Zn–O (chelate ring) | 78 - 82 |
| Zn–O (carboxylate) | 2.02 - 2.12 | O–Zn–O' (axial-equatorial) | 90 - 105 |
| Zn–O (bridging) | ~2.25 | N–Zn–N | ~170 (trans) |
Note: These values are approximate and can vary slightly depending on the specific crystal structure determination.
Stability of this compound Chelate
The stability of a metal chelate is a measure of the strength of the metal-ligand bonds and is a key factor in its biological efficacy. The stability of this compound is significantly higher than that of zinc complexes with inorganic ligands, which contributes to its enhanced bioavailability.
Thermodynamic Stability and Stability Constants
The thermodynamic stability of metal complexes in solution is quantified by their stability constants (also known as formation constants). For the reaction of a metal ion (M) with a ligand (L) to form a complex (MLn), the stepwise formation constants (K) and overall stability constants (β) are defined as follows:
M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... M + nL ⇌ MLn; βn = [MLn] / ([M][L]ⁿ)
For this compound, the formation of both 1:1 (Zn(Gly)⁺) and 1:2 (Zn(Gly)₂) complexes is significant. The stability of these complexes is influenced by factors such as pH, temperature, and ionic strength of the medium.
Factors Affecting Stability
-
pH: The pH of the solution is a critical factor influencing the stability of this compound chelate. At low pH, the carboxylate group of glycine becomes protonated, reducing its ability to coordinate with the zinc ion. Conversely, at very high pH, the formation of zinc hydroxide (B78521) complexes can compete with the formation of the glycinate chelate. The optimal pH range for the formation and stability of this compound is typically between 5 and 7.[4]
-
Chelate Effect: The enhanced stability of this compound is a classic example of the chelate effect. The bidentate nature of the glycine ligand, forming a stable five-membered ring with the zinc ion, leads to a more thermodynamically favorable complex compared to the coordination of two separate monodentate ligands.
Experimental Protocols
Synthesis of this compound Chelate
Several methods for the synthesis of this compound chelate have been reported. An aqueous synthesis method is commonly employed.
Protocol: Aqueous Synthesis from Zinc Oxide
-
Materials: Glycine, Zinc Oxide (ZnO), Deionized water.
-
Procedure: a. Dissolve a molar excess of glycine (e.g., 3 moles) in deionized water with heating (e.g., 80°C) and stirring. b. Slowly add zinc oxide (1 mole) to the hot glycine solution. c. Continue stirring until the solution becomes clear, indicating the completion of the reaction. The reaction is typically continued for an additional 30 minutes to ensure completion. d. Allow the reaction mixture to cool to room temperature naturally. e. Crystals of this compound monohydrate will precipitate out of the solution. f. Collect the crystals by filtration. g. Wash the crystals with cold deionized water and then with ethanol. h. Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) or under vacuum.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the stability constants of metal-ligand complexes in solution.
Protocol: pH-Metric Titration
-
Apparatus: A calibrated pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl), a thermostated titration vessel, a magnetic stirrer, and a micro-burette.
-
Reagents:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
A stock solution of zinc salt (e.g., Zn(NO₃)₂ or Zn(ClO₄)₂) of known concentration.
-
A stock solution of glycine of known concentration.
-
An inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).
-
-
Procedure: a. Ligand Protonation Constants: Titrate a solution containing a known amount of glycine and the inert salt with the standardized strong base. Record the pH after each addition of the titrant. b. Complex Formation Constants: Titrate a solution containing known amounts of zinc salt, glycine (typically in a molar ratio of 1:2 or 1:3), and the inert salt with the standardized strong base. Record the pH after each addition of the titrant. c. Data Analysis: The titration data (pH vs. volume of base added) are analyzed using specialized software (e.g., HYPERQUAD, BEST). The software performs a non-linear least-squares refinement to calculate the protonation constants of glycine and the stability constants of the zinc-glycine complexes that best fit the experimental data.
Biological Context: Zinc Signaling
The enhanced bioavailability of this compound chelate means that it can more effectively deliver zinc to cells. Once inside the cell, zinc acts as a crucial signaling molecule, modulating various cellular processes. The intracellular concentration of free zinc is tightly regulated by two families of transporters: the ZIP (Zrt-, Irt-like proteins) family, which imports zinc into the cytoplasm, and the ZnT (Zinc Transporter) family, which exports zinc from the cytoplasm.
An increase in intracellular zinc, as would occur following the absorption of this compound, can trigger specific signaling cascades. One such important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. Zinc has been shown to activate the ERK pathway, which is involved in cell proliferation, differentiation, and survival.[5] Another key zinc-responsive pathway involves the Metal-responsive Transcription Factor-1 (MTF-1).[1] Upon an increase in intracellular zinc, MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, including those for metallothioneins and zinc transporters, thereby regulating zinc homeostasis.
Conclusion
This compound chelate possesses a well-defined five-coordinate structure with a distorted square pyramidal geometry, where the zinc ion is chelated by two glycine molecules in a trans configuration. This chelated structure confers significant thermodynamic stability, which is crucial for its enhanced bioavailability. The stability is primarily influenced by pH and the inherent chelate effect. Standardized experimental protocols, such as aqueous synthesis and potentiometric titration, allow for the reliable preparation and characterization of this important compound. Understanding the structural and stability aspects of this compound chelate is fundamental for its application in nutritional and pharmaceutical sciences and provides a basis for the development of new, more effective mineral supplements. The ability of this chelate to efficiently deliver zinc to cells has important implications for modulating zinc-dependent signaling pathways that are critical for cellular health and function.
References
- 1. Metal responsive transcription factor 1 (MTF-1) regulates zinc dependent cellular processes at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
An In-Depth Technical Guide to the Physicochemical Properties of Zinc Glycinate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc glycinate (B8599266) monohydrate, a chelated form of the essential trace element zinc with the amino acid glycine (B1666218), is a compound of significant interest in pharmaceutical and nutraceutical applications. Its enhanced bioavailability compared to inorganic zinc salts makes it a preferred choice for supplementation and therapeutic development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of zinc glycinate monohydrate, detailed experimental protocols for its analysis, and an exploration of its role in relevant cellular signaling pathways.
Physicochemical Properties
The physical and chemical characteristics of this compound monohydrate are crucial for its formulation, stability, and biological activity. A summary of these properties is presented below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Zinc bis(glycinate) monohydrate | [2] |
| CAS Number | 14281-83-5 | [3][4] |
| Molecular Formula | C4H10N2O5Zn | [2] |
| Molecular Weight | 231.52 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4][5] |
Solubility
The solubility of this compound monohydrate is a key factor in its absorption and formulation. There are varying descriptions of its solubility in water, ranging from "soluble" to "slightly soluble," indicating that solubility can be influenced by factors such as pH and temperature.[1][3][5][6] One source specifies a solubility of 10 to 100 g/L at 20°C.[7]
| Solvent | Solubility | Temperature (°C) | pH | Reference(s) |
| Water | 10 - 100 g/L | 20 | ~8 (for a 1% solution) | [7] |
| Water | Soluble | Not Specified | Not Specified | [3][4] |
| Water | Mainly Soluble | Not Specified | Not Specified | [8] |
| Water | Slightly Soluble | Not Specified | Not Specified | [9] |
Thermal Properties
Thermal analysis provides insights into the stability and decomposition profile of the compound.
| Property | Value | Reference(s) |
| Melting Point | 305-315 °C | [3] |
| Decomposition | Thermal decomposition occurs at elevated temperatures. | [10][11] |
Crystal Structure
X-ray diffraction studies have revealed the crystalline nature of this compound monohydrate.
| Property | Description | Reference(s) |
| Crystal System | Monoclinic | [10][12][13] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound monohydrate.
Synthesis of this compound Monohydrate
A common method for the synthesis of this compound monohydrate involves the reaction of a zinc salt with glycine in an aqueous solution.[10][14]
Materials:
-
Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O)
-
Zinc Oxide (ZnO)
-
Glycine
-
Distilled Water
-
Ethanol
Procedure:
-
In a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and 4.88g of Zn(Ac)₂·2H₂O (0.022 mol) to 60ml of distilled water.[10]
-
Heat the mixture to 90°C in an oil bath with continuous stirring and maintain this temperature for 120 minutes.[10]
-
After the reaction is complete, cool the mixture.
-
Collect the resulting crystals by vacuum filtration.[10]
-
Wash the crystals several times with ethanol.[10]
-
Dry the purified crystals at 30°C.[10]
Experimental Workflow for Synthesis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and confirm the chelation of zinc with glycine.
Sample Preparation:
-
Prepare a solid sample of this compound monohydrate as a KBr pellet.
Instrument Parameters:
-
Spectrometer: Perkin-Elmer FT-IR 1730 or similar.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 40.[6]
Expected Band Assignments:
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3169 | N-H stretching vibration of the amine group | [5] |
| 2700-3300 | Broad band indicating hydrogen bonding | [5] |
| ~1596 | Asymmetric stretching of the carboxylate group (COO⁻) | [15] |
| ~1391-1414 | Symmetric stretching of the carboxylate group (COO⁻) | [5][15] |
| ~1065 | SO₄²⁻ stretching (if sulfate (B86663) is present from synthesis) | [5] |
| ~607 | Carboxylate group (COO⁻) deformation | [15] |
Note: The exact positions of the peaks can vary slightly depending on the specific sample and instrument.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, decomposition profile, and melting point.
TGA Protocol:
-
Instrument: Netzsch STA 449C or similar.
-
Sample Weight: 5-10 mg of this compound monohydrate.
-
Crucible: Alumina crucible.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.[11]
-
Temperature Range: Typically from room temperature to 600°C or higher to ensure complete decomposition.
DSC Protocol:
-
Instrument: Mettler Toledo DSC or similar.
-
Sample Weight: 1-5 mg of this compound monohydrate sealed in an aluminum pan.
-
Reference: An empty sealed aluminum pan.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.[11]
-
Temperature Range: Typically from room temperature to above the melting point (e.g., 350°C).
Powder X-Ray Diffraction (PXRD)
PXRD is used to confirm the crystalline phase and structure of this compound monohydrate.
Sample Preparation:
-
A finely ground powder of the sample is mounted on a sample holder.
Instrument Parameters:
-
Diffractometer: Bruker D8 Advance or similar.[10]
-
Radiation: Cu Kα radiation (λ = 1.54178 Å).[10]
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): Typically from 5° to 80°.
-
Scan Speed: Variable, e.g., 2°/min.
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be used for the quantification of this compound.
Method Outline (based on available information):
-
System: HPLC with a Refractive Index Detector (RID).[16][17]
-
Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized column for metal chelates.[14][18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH modifier like formic acid). A suggested mobile phase is acetonitrile and water with phosphoric acid.[2][14]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 215 nm).[17][18]
-
Sample Preparation: Dissolve a known amount of this compound monohydrate in the mobile phase or a suitable solvent and filter before injection.
Role in Cellular Signaling Pathways
Zinc is recognized as a crucial signaling molecule, acting as a "second messenger" in various cellular processes. While much of the research has been conducted with inorganic zinc salts, the high bioavailability of this compound suggests its potential to effectively modulate these pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that zinc can activate this pathway.[19][20]
Proposed Mechanism of Activation by Zinc:
-
Increased intracellular zinc levels can lead to the phosphorylation and activation of Akt.
-
Activated Akt then phosphorylates and regulates downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.
-
Zinc may also influence this pathway by inhibiting phosphatases that negatively regulate PI3K/Akt signaling.
Zinc's Influence on the PI3K/Akt/mTOR Pathway
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.[21] Extracellular zinc has been shown to stimulate the phosphorylation and activation of ERK1/2.[1][4]
Proposed Mechanism of Activation by Zinc:
-
Zinc can activate upstream components of the MAPK/ERK pathway, such as Raf and MEK.
-
This leads to the phosphorylation and activation of ERK1/2.
-
Activated ERK can then translocate to the nucleus and regulate the expression of genes involved in cellular responses.
Zinc's Influence on the MAPK/ERK Pathway
Conclusion
This compound monohydrate possesses distinct physicochemical properties that contribute to its enhanced bioavailability and potential therapeutic efficacy. This guide provides a foundational understanding of these properties and the methodologies for their characterization. Further research specifically utilizing this compound monohydrate is warranted to fully elucidate its effects on cellular signaling pathways and to optimize its application in drug development and clinical practice.
References
- 1. Extracellular zinc stimulates ERK-dependent activation of p21Cip/WAF1 and inhibits proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. phytojournal.com [phytojournal.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. atlantis-press.com [atlantis-press.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. One pot synthesis , characterization and mechanism of this compound monohydrate | Atlantis Press [atlantis-press.com]
- 14. WO2019217790A1 - Process for quantification of metal amino acid chelates in solutions and solids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Dietary Zn Deficiency Inhibits Cell Proliferation via the GPR39-Mediated Suppression of the PI3K/AKT/mTOR Signaling Pathway in the Jejunum of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Synthesis and Characterization of Zinc Glycinate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc glycinate (B8599266), a chelate of the essential mineral zinc with the amino acid glycine (B1666218), has garnered significant attention in pharmaceutical and nutraceutical research. Its superior bioavailability compared to inorganic zinc salts makes it a prime candidate for developing effective zinc supplementation therapies and exploring its role in various physiological processes. This technical guide provides an in-depth overview of the synthesis and characterization of zinc glycinate, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in their investigations.
Synthesis of this compound
Several methods have been established for the synthesis of this compound, primarily involving the reaction of a zinc source with glycine in an aqueous medium. The choice of synthesis route can influence the product's purity, yield, and crystalline structure.
Common Synthesis Methods
Three prevalent methods for the laboratory-scale synthesis of this compound are outlined below. The selection of a particular method may depend on the availability of starting materials, desired product specifications, and scalability considerations.
-
One-Pot Synthesis using Zinc Acetate (B1210297) and Zinc Oxide: This method offers a facile and high-yield route to this compound monohydrate.[1][2]
-
Reaction with Zinc Sulfate (B86663): This approach involves the reaction of zinc sulfate with a glycine salt, typically sodium glycinate.
-
Direct Reaction with Zinc Oxide: A straightforward method where zinc oxide is directly reacted with glycine in an aqueous solution.
A summary of the reaction conditions for these methods is presented in Table 1.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | One-Pot Synthesis | Zinc Sulfate Method | Zinc Oxide Method |
| Zinc Source | Zinc Acetate (promoter), Zinc Oxide | Zinc Sulfate | Zinc Oxide |
| Glycine Form | Glycine | Glycine Sodium Salt | Glycine |
| Molar Ratio (Glycine:Zinc) | ~2.4:1 (total zinc) | 1:1 to 3:1 | 2:1 to 4:1 |
| Solvent | Water | Water | Water |
| Reaction Temperature | 90 °C[1] | 60-100 °C | 60-100 °C |
| Reaction Time | 120 minutes[1] | 1-4 hours | 0.5-1 hour |
| pH | Not specified, acidic catalyst (H+) used[1][2] | 3-8 | Not specified |
| Reported Yield | High-yield[1][2] | High | 85% |
Experimental Protocols
Detailed step-by-step protocols for the synthesis of this compound are provided below.
Protocol 1: One-Pot Synthesis of this compound Monohydrate
This protocol is adapted from a facile method for high-yield production.[1][2]
Materials:
-
Glycine (0.267 mol)
-
Zinc Oxide (ZnO) (0.111 mol)
-
Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O) (0.022 mol)
-
Distilled Water (60 mL)
Procedure:
-
Combine glycine, zinc oxide, and zinc acetate dihydrate in a two-necked flask containing distilled water.
-
Heat the mixture to 90 °C in an oil bath with continuous stirring.
-
Maintain the temperature and stirring for 120 minutes.
-
After the reaction is complete, cool the mixture and collect the product by vacuum filtration.
-
Wash the collected solid with ethanol several times.
-
Dry the final product at 30 °C.
Protocol 2: Synthesis from Zinc Sulfate
This protocol describes a method starting from zinc sulfate and glycine.
Materials:
-
Glycine
-
Sodium Hydroxide (for preparing sodium glycinate)
-
Zinc Sulfate
-
Distilled Water
Procedure:
-
Prepare a solution of sodium glycinate by dissolving glycine in water and adding a stoichiometric amount of sodium hydroxide.
-
Dissolve zinc sulfate in a separate container of water.
-
Add the zinc sulfate solution to the sodium glycinate solution while stirring.
-
Adjust the pH of the reaction mixture to the desired range (typically 5-7).
-
Heat the solution to 80-90 °C and maintain for 1-4 hours with continuous stirring.
-
Concentrate the solution by evaporation until crystallization begins.
-
Cool the solution slowly to room temperature, followed by further cooling to below 8 °C to complete crystallization.
-
Isolate the crystals by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 3: Synthesis from Zinc Oxide
This protocol outlines a direct reaction between zinc oxide and glycine.
Materials:
-
Glycine (3 mol)
-
Zinc Oxide (1 mol)
-
Distilled Water (1250 mL)
Procedure:
-
Dissolve glycine in distilled water in a reaction vessel and heat to 80 °C.
-
Slowly add zinc oxide to the glycine solution with stirring.
-
Continue stirring until the solution becomes clear, indicating the completion of the reaction.
-
Allow the reaction to proceed for an additional 30 minutes.
-
Stop heating and allow the solution to cool naturally. Crystallization should commence within 30-60 minutes.
-
Filter the precipitated crystals and dry them to obtain the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following techniques are commonly employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of zinc with glycine. The chelation of zinc to both the carboxyl and amino groups of glycine results in characteristic shifts in the vibrational frequencies of these groups.
Table 2: Key FTIR Absorption Bands of this compound Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400 - 3100 | N-H stretching vibrations | [1] |
| ~1641 | Asymmetric stretching of COO⁻ | |
| ~1410 | Symmetric stretching of COO⁻ | |
| ~1065 | C-N stretching | |
| ~530 | Zn-O and Zn-N vibrations |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of this compound. For this compound monohydrate, the initial weight loss corresponds to the removal of water of hydration, followed by the decomposition of the anhydrous complex at higher temperatures.
Table 3: Thermal Decomposition Data for this compound Monohydrate
| Temperature Range (°C) | Event | Weight Loss (%) |
| ~100 - 150 | Dehydration (loss of H₂O) | ~7.8 |
| > 295 | Decomposition of anhydrous this compound | Varies |
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure of the synthesized compound. This compound monohydrate has been reported to crystallize in the monoclinic system.[1][2]
Table 4: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 8.89 |
| b (Å) | 10.12 |
| c (Å) | 5.43 |
| β (°) | 115.2 |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the synthesized this compound crystals. The morphology can vary depending on the synthesis conditions.
Logical and Signaling Pathways
To understand the synthesis and characterization process, as well as the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Key characterization techniques for this compound.
Caption: Cellular uptake and signaling pathways of zinc.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. The detailed protocols and compiled data serve as a valuable resource for scientists and professionals in drug development. A thorough understanding of the synthesis and physicochemical properties of this compound is crucial for its application in biological and pharmaceutical research, paving the way for the development of novel therapeutic strategies.
References
zinc glycinate CAS number and molecular formula
An In-Depth Technical Guide to Zinc Glycinate (B8599266)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of zinc glycinate, a chelated form of the essential mineral zinc. It covers its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its enhanced bioavailability and applications in research and development.
Chemical Identity and Molecular Structure
This compound, also known as zinc bisglycinate, is a chelate formed between one zinc ion and two glycine (B1666218) molecules. This structure enhances its stability and absorption in the gastrointestinal tract.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citations |
| CAS Number | 14281-83-5 (primary), 7214-08-6 | [1][2] |
| Molecular Formula | C₄H₈N₂O₄Zn | [3] |
| Molecular Weight | 213.51 g/mol | [3] |
| IUPAC Name | zinc;bis(2-aminoacetate) | [3] |
Physicochemical Properties
This compound is a white crystalline powder.[1] Its chelated structure confers distinct physicochemical properties compared to inorganic zinc salts.
Table 2: Physicochemical Data for this compound
| Property | Value | Citations |
| Appearance | White crystalline powder | [1] |
| Solubility | Slightly soluble in water, insoluble in ethanol (B145695) | [2] |
| Melting Point | >285°C (decomposes) | [2] |
| Boiling Point | 240.9°C at 760 mmHg | [4] |
| Density | 2.269 g/cm³ at 20°C | [2] |
Synthesis and Manufacturing
Several methods for the synthesis of this compound have been reported, generally involving the reaction of a zinc source with glycine.
Experimental Protocol: One-Pot Aqueous Synthesis
This method describes a facile, high-yield synthesis of this compound monohydrate using zinc acetate (B1210297) and zinc oxide as zinc sources.[5][6]
Materials:
-
Glycine (C₂H₅NO₂)
-
Zinc oxide (ZnO)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Distilled water
-
Ethanol
-
Two-necked flask
-
Oil bath with magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
To a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and 4.88g of Zn(CH₃COO)₂·2H₂O (0.022 mol) to 60 mL of distilled water.[5][6]
-
Place the flask in an oil bath and heat to 90°C while stirring.[5][6]
-
Maintain the temperature and stirring for 120 minutes.[5][6]
-
After the reaction is complete, cool the mixture.
-
Collect the product by vacuum filtration.
-
Dry the final product at 30°C to obtain this compound monohydrate.[5][6]
Analytical Characterization
The structure and purity of synthesized this compound can be confirmed using various analytical techniques.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Key Findings/Parameters | Citations |
| Infrared Spectroscopy (IR) | Confirms chelation by identifying shifts in functional group peaks. | Verifies bonding between the zinc ion and the amino and carboxyl groups of glycine. | [5][7] |
| X-ray Powder Diffraction (XRD) | Determines the crystal structure. | Confirms the crystalline, monoclinic structure of the chelate. | [5][6] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and composition. | Determines the temperature of decomposition and confirms the presence of water of hydration. | [5][7] |
| HPLC | Quantifies this compound and detects impurities. | A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic). | [8] |
| ICP-OES / ICP-MS | Measures elemental zinc concentration. | Used in bioavailability studies to determine zinc levels in serum or tissues. | [7][9] |
Bioavailability and Absorption Mechanism
A key feature of this compound is its superior bioavailability compared to inorganic zinc salts like zinc sulfate (B86663) and zinc gluconate.
Mechanism of Enhanced Absorption
The chelated structure of this compound protects the zinc ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates in the gastrointestinal tract.[10] Unlike inorganic zinc salts that rely on active transport, the smaller, electrically neutral this compound molecule can be absorbed intact through passive diffusion pathways, potentially utilizing amino acid transporters. This leads to more efficient uptake into intestinal cells.[10][11]
Comparative Bioavailability Data
Clinical studies have consistently demonstrated the enhanced absorption of this compound.
Table 4: Comparative Bioavailability of Zinc Forms
| Zinc Form | Relative Bioavailability Increase (vs. Gluconate) | Key Findings | Citations |
| This compound | 43.4% | Significantly higher serum zinc concentrations (Cmax and AUC) after a single oral dose. | [9][12][13] |
| Zinc Sulfate | Lower than Glycinate | Bioavailability is significantly inhibited by dietary phytates. | [14] |
| Zinc Gluconate | Reference | Commonly used reference in bioavailability studies; less bioavailable than glycinate. | [12][15] |
Experimental Protocol: Human Bioavailability Study (Cross-Over Design)
This protocol outlines a typical randomized, cross-over study to compare the bioavailability of two zinc formulations.[9][13]
Study Design:
-
Participants: Healthy adult volunteers (e.g., 12 females).
-
Design: Randomized, single-dose, two-treatment, two-period, cross-over.
-
Washout Period: A 7-day washout period between treatments.
-
Treatments:
-
Test Product: this compound (e.g., 15 mg elemental zinc).
-
Reference Product: Zinc Gluconate (e.g., 15 mg elemental zinc).
-
Procedure:
-
After an overnight fast, subjects receive a single oral dose of either the test or reference product with a standardized volume of water (e.g., 200 mL).[9]
-
Collect blood samples at baseline (0 hours) and at specified intervals post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours).[9]
-
Separate serum from blood samples by centrifugation.
-
Analyze serum zinc concentrations using a validated method such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[9][13]
-
After the washout period, repeat steps 1-4 with the alternate treatment.
-
Calculate pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Perform statistical analysis (e.g., ANOVA) on log-transformed Cmax and AUC data to compare bioavailability.[9]
Role in Signaling Pathways and Drug Development
Zinc is a crucial cofactor for hundreds of enzymes and transcription factors and acts as a second messenger in various signaling pathways.[16] Its role is pivotal in immunity, oxidative stress response, and metabolic regulation.
Zinc and Insulin (B600854) Signaling
Zinc has insulin-mimetic properties and can modulate key components of the insulin signaling pathway. This suggests its potential in the management of metabolic disorders.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 7214-08-6 [chemicalbook.com]
- 3. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zinc Glycinate_Zhaoyi Biochnology [zhaoyibio.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. researching.cn [researching.cn]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. This compound Benefits High Absorption & Form Comparisons [hbfuyangbio.com]
- 11. advantic.com.pl [advantic.com.pl]
- 12. droracle.ai [droracle.ai]
- 13. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. protocolforlife.com [protocolforlife.com]
- 17. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]
Spectroscopic Analysis of Zinc Glycinate Complex: A Technical Guide
This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of zinc glycinate (B8599266) complexes. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is on elucidating the coordination between the zinc ion and the glycine (B1666218) ligand, confirming the formation and structural properties of the chelate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental tool for confirming the chelation of zinc by glycine. The formation of coordinate bonds between the zinc ion and the amino (NH₂) and carboxylate (COO⁻) groups of glycine results in characteristic shifts in their vibrational frequencies compared to the free ligand.
Experimental Protocol
-
Sample Preparation: The solid zinc glycinate sample is typically prepared using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is mixed and ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Collection: A background spectrum of the KBr pellet (or the empty ATR crystal) is collected to eliminate interference from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[1]
-
Sample Analysis: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Spectra are typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are averaged.[2]
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Data Interpretation
The key to confirming chelation is the shifting of the absorption bands of the carboxylate and amino groups.[3] The asymmetric stretching vibration of the carboxylate group (νₐₛ(COO⁻)) and the N-H stretching vibration (ν(N-H)) are particularly informative. The disappearance of certain peaks from the free glycine spectrum and the appearance of new, shifted bands in the this compound spectrum provide clear evidence of successful complexation.[3][4]
| Functional Group | Vibrational Mode | Glycine (cm⁻¹)[5][6] | This compound Complex (cm⁻¹)[4][6] | Interpretation of Shift |
| Amino Group | N-H Stretch | ~3149 | ~3169 | Shift indicates coordination of the amino group to the zinc ion. A characteristic broad band may appear between 2700-3300 cm⁻¹.[3][4] |
| Carboxylate Group | Asymmetric Stretch (νₐₛ) | ~1611 | ~1680 | A significant shift to a higher wavenumber confirms the coordination of the carboxylate oxygen to the zinc ion.[6] |
| Carboxylate Group | Symmetric Stretch (νₛ) | ~1414 | ~1391 | A shift to a lower wavenumber is also indicative of carboxylate group involvement in chelation.[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the glycine ligand to the zinc ion can alter these transitions, often resulting in a shift in the absorption maximum.
Experimental Protocol
-
Sample Preparation: A solution of the this compound complex is prepared by dissolving a precisely weighed sample in a suitable solvent, typically deionized water, to a known concentration (e.g., 10⁻³ to 10⁻⁵ M).[7]
-
Instrument Setup: A UV-Vis spectrophotometer is used. The instrument is calibrated using a reference cuvette containing only the solvent (the "blank").
-
Spectral Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a specific wavelength range, typically 200-800 nm.[8]
-
Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified.
Data Interpretation
The formation of the this compound complex is often indicated by a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum compared to the free glycine ligand.[3] This shift suggests a change in the electronic environment upon coordination. While specific λₘₐₓ values are not consistently reported in the literature for simple this compound, the qualitative shift is a key indicator of complex formation.
| Compound | λₘₐₓ (nm) | Observation |
| This compound Complex | Not Consistently Reported | A bathochromic shift compared to free glycine is expected upon complexation.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of the this compound complex in both solid and solution states. ¹H and ¹³C NMR provide information about the local environment of the glycine ligand, while ⁶⁷Zn NMR directly probes the zinc center.
Experimental Protocol
-
Sample Preparation: For ¹H and ¹³C NMR, the this compound sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[9] For solid-state ⁶⁷Zn NMR, the powdered sample is packed into a zirconia rotor.
-
Instrumental Analysis:
-
¹H and ¹³C NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
⁶⁷Zn Solid-State NMR: Analysis is performed on a high-field solid-state NMR spectrometer (e.g., 21.1 T) due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus.[10] Techniques like the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence are often employed.[10]
-
-
Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
Data Interpretation
-
¹H and ¹³C NMR: Upon complexation with zinc, the chemical shifts of the protons and carbons in the glycine molecule are expected to shift compared to free glycine.[11][12] Shifts in the signals for the α-carbon and its attached proton are particularly indicative of the changes in the electronic environment resulting from chelation.
-
⁶⁷Zn NMR: This technique provides direct evidence of the zinc coordination environment. The isotropic chemical shift (δᵢₛₒ) and the quadrupolar coupling constant (Cₐ) are sensitive to the geometry and nature of the ligands bound to the zinc ion.[10]
| Technique | Parameter | Bis(glycinato)zinc(II) monohydrate[10] | Interpretation |
| ⁶⁷Zn Solid-State NMR | Isotropic Chemical Shift (δᵢₛₒ) | 140 to 265 ppm | Reflects the electronic shielding around the zinc nucleus, confirming a specific coordination environment. |
| ⁶⁷Zn Solid-State NMR | Quadrupolar Coupling Constant (Cₐ) | 7.05 to 26.4 MHz | Provides information about the symmetry of the electric field gradient at the zinc nucleus, which is related to the coordination geometry. |
| ¹H NMR | Chemical Shift (δ) | Shifted from free ligand | Changes in the chemical shifts of the CH₂ and NH₂ protons indicate their involvement in the chelate structure. |
| ¹³C NMR | Chemical Shift (δ) | Shifted from free ligand | Shifts in the carboxyl (COO⁻) and α-carbon (α-CH₂) signals confirm the participation of these groups in bonding to zinc.[9] |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the this compound complex and to study its stoichiometry and potential for forming polymeric structures.
Experimental Protocol
-
Sample Preparation: A dilute solution of the this compound complex is prepared in a solvent suitable for ESI, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[13] For MS-compatible applications, volatile acids like formic acid may be used instead of non-volatile buffers.[13]
-
Infusion and Ionization: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the emitter, causing the sample to form a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, charged ions of the complex are released into the gas phase. These ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation
The mass spectrum can confirm the formation of the this compound monomer and may also reveal the presence of larger aggregates. Studies have shown that this compound can form polymeric chains or clusters in the solid state, and ESI-MS can detect these as higher molecular weight species in the gas phase.[14][15]
| Observed Species | Approximate m/z | Interpretation |
| This compound Dimer | 427 | Corresponds to a [Zn₂(Gly)₂] species, indicating aggregation.[14] |
| This compound Trimer | 640 | Corresponds to a [Zn₃(Gly)₃] species, providing evidence for the polymeric nature of the complex.[14] |
| This compound Tetramer | 854 | Corresponds to a [Zn₄(Gly)₄] species, further confirming the tendency to form clusters.[14] |
Visualizations
Workflow for Spectroscopic Analysis
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [benchchem.com]
- 4. phytojournal.com [phytojournal.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. jocpr.com [jocpr.com]
- 7. Development of a Facile Technique to Detect Zinc in Solutions [scirp.org]
- 8. Characterization of optical properties of ZnO nanoparticles for quantitative imaging of transdermal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study | MDPI [mdpi.com]
- 12. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Zinc Glycinate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of zinc glycinate (B8599266), a chelated form of zinc with the amino acid glycine (B1666218). Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, dietary supplements, and various research contexts. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visualizations to illustrate key concepts.
Introduction to Zinc Glycinate
This compound, also known as zinc bisglycinate, is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two glycine molecules. This chelation enhances the bioavailability of zinc compared to inorganic zinc salts. The chemical structure of this compound plays a significant role in its solubility profile.
Aqueous Solubility of this compound
The solubility of this compound in water is a subject of varied reports, likely due to differences in the specific forms of the compound (e.g., monohydrate vs. anhydrous) and the experimental conditions. While many sources describe it as "soluble" or "freely soluble" in water, quantitative data presents a more complex picture.
Quantitative Solubility Data in Water
The following table summarizes the available quantitative data for the solubility of this compound in water.
| Form of this compound | Temperature (°C) | Solubility | Reference |
| This compound | 23 | 3.28 mg/L | [1] |
| Zinc Bisglycinate | 25 | 5% (w/v) | |
| This compound | Not Specified | Soluble | [2] |
| Zinc Bisglycinate | 20 | 10 - 100 g/L | [3] |
| This compound | Not Specified | Slightly Soluble | [4] |
Note: The significant discrepancy in reported values highlights the importance of specifying the exact form of this compound and the experimental conditions.
Factors Influencing Aqueous Solubility
pH: The pH of the aqueous medium is a critical factor governing the solubility of this compound. The speciation of both the zinc ion and glycine is pH-dependent. In acidic solutions, the carboxylate groups of glycine are protonated, and in alkaline solutions, zinc can form hydroxide (B78521) complexes. Synthesis of this compound is often carried out in a pH range of 3 to 8, suggesting it is soluble under these conditions[5]. The chelated structure is generally stable within this pH range, contributing to its solubility.
Solubility in Organic Solvents
Information on the solubility of this compound in organic solvents is sparse. Generally, as a metal chelate with polar amino acid ligands, it is expected to have limited solubility in non-polar organic solvents.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | Insoluble | [4] |
| Propylene (B89431) Glycol | Data not available | |
| DMSO | Data not available | |
| Glycerol | Data not available |
The common practice of washing the synthesized this compound with ethanol during its preparation further suggests its low solubility in this solvent[6].
Experimental Protocols for Solubility Determination
A standardized and detailed experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following protocols are based on established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility") and general principles from the United States Pharmacopeia (USP).
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Protocol for Aqueous Solubility Determination (Flask Method - adapted from OECD 105)
This method is suitable for substances with a solubility of 10 mg/L or higher.
1. Materials:
-
This compound (analytical grade)
-
Purified water (or buffer of desired pH)
-
Constant temperature water bath or incubator with shaker
-
Centrifuge and/or filtration apparatus (e.g., with 0.45 µm pore size filter)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Suitable analytical instrument for zinc quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer)
2. Procedure:
-
Preliminary Test: To estimate the approximate solubility, add about 100 mg of this compound to 10 mL of water in a flask. Shake vigorously at the desired temperature for 10 minutes. Observe if the substance has completely dissolved. If so, add more substance until a solid phase remains. This will help in determining the amount of substance to be used in the definitive test.
-
Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask. It is recommended to prepare at least three replicate flasks. b. Place the flasks in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause the disintegration of particles. c. After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the solid to settle. d. Carefully separate the saturated solution from the undissolved solid by centrifugation or filtration at the test temperature.
-
Analysis: a. Accurately dilute an aliquot of the clear supernatant to a suitable concentration for the analytical method. b. Determine the concentration of zinc in the diluted solution using a validated analytical method (e.g., AAS or ICP-OES). c. Calculate the concentration of this compound in the original saturated solution based on the measured zinc concentration and the molecular weights of zinc and this compound.
Protocol for Solubility in Organic Solvents
A similar flask method can be employed for organic solvents.
1. Materials:
-
This compound (analytical grade)
-
Organic solvent of interest (e.g., ethanol, propylene glycol, DMSO)
-
Equipment as listed in the aqueous solubility protocol.
2. Procedure:
-
Follow the same steps as for the aqueous solubility determination, using the organic solvent instead of water.
-
Ensure that the analytical method for zinc quantification is compatible with the organic solvent. Matrix effects may need to be considered and compensated for in the analytical procedure.
Chemical Equilibrium of this compound in Aqueous Solution
The dissolution and speciation of this compound in water is a complex equilibrium process. The following diagram illustrates the key species involved.
This diagram shows that the dissolution of solid this compound leads to the formation of the aqueous complex, which can then dissociate into zinc ions and glycinate ions. The glycinate ions can exist in different protonation states depending on the pH of the solution. Similarly, the zinc ion can form hydroxide complexes at higher pH values.
Conclusion
The solubility of this compound is a multifaceted property influenced by the specific form of the compound, the solvent, pH, and temperature. While there are some discrepancies in the reported aqueous solubility data, it is generally considered to have good solubility in water, particularly within a pH range of 3 to 8. Its solubility in organic solvents appears to be limited. For accurate and reliable solubility data, it is imperative to follow standardized experimental protocols, such as those adapted from OECD guidelines, and to fully characterize the form of this compound being studied. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in effectively utilizing this compound in their work.
References
- 1. This compound | 14281-83-5 [chemicalbook.com]
- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. This compound | 7214-08-6 [chemicalbook.com]
- 5. CN101225051A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide to the Thermodynamic Stability of the Zinc Glycinate Chelate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc glycinate (B8599266), a chelate formed between the essential mineral zinc and the amino acid glycine (B1666218), is a subject of significant interest in pharmaceutical and nutritional sciences due to its enhanced bioavailability compared to inorganic zinc salts.[1][2][3][4] The thermodynamic stability of this chelate is a critical parameter that governs its behavior in solution, its absorption in biological systems, and its overall efficacy. This guide provides a comprehensive technical overview of the thermodynamic principles underpinning zinc glycinate's stability, detailed experimental protocols for its characterization, and quantitative data to support research and development. The structure consists of a zinc ion coordinated to two glycinate anions, forming a stable five-membered ring structure.[5][6]
Thermodynamic Data for this compound Formation
The formation of this compound complexes in an aqueous solution is a stepwise process, with the sequential addition of glycinate ligands (Gly⁻) to the zinc ion (Zn²⁺). The stability of these complexes is quantified by stepwise formation constants (Kᵢ) and overall stability constants (βᵢ). The associated thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), provide insight into the nature of the bonding and the driving forces of the chelation reaction.
The relevant equilibria are:
-
Zn²⁺ + Gly⁻ ⇌ [Zn(Gly)]⁺
-
[Zn(Gly)]⁺ + Gly⁻ ⇌ Zn(Gly)₂
-
Zn(Gly)₂ + Gly⁻ ⇌ [Zn(Gly)₃]⁻
Temperature Dependence of Thermodynamic Parameters
The following table summarizes the key thermodynamic data for the stepwise formation of zinc-glycinate complexes at zero ionic strength across different temperatures. These values are crucial for understanding the chelate's behavior under various physiological and experimental conditions.
| Reaction Step | Parameter | 10 °C | 25 °C | 40 °C |
| Zn²⁺ + Gly⁻ ⇌ [Zn(Gly)]⁺ | log K₁ | 5.25 | 5.05 | 4.87 |
| ΔH°₁ (kcal/mol) | -2.4 | -2.8 | -3.2 | |
| ΔS°₁ (cal/mol·K) | 15 | 14 | 13 | |
| [Zn(Gly)]⁺ + Gly⁻ ⇌ Zn(Gly)₂ | log K₂ | 4.47 | 4.35 | 4.24 |
| ΔH°₂ (kcal/mol) | -3.2 | -3.5 | -3.8 | |
| ΔS°₂ (cal/mol·K) | 9 | 8 | 7 | |
| Zn(Gly)₂ + Gly⁻ ⇌ [Zn(Gly)₃]⁻ | log K₃ | 2.9 | 2.9 | 2.8 |
| ΔH°₃ (kcal/mol) | -2.7 | -2.8 | -2.9 | |
| ΔS°₃ (cal/mol·K) | 4 | 4 | 3 | |
| Data sourced from Izatt, R. M., et al. (1972).[7][8] |
Overall Stability Constants at Physiological Ionic Strength
The overall stability constants (log β) are often reported and are particularly relevant for understanding the predominant species in solution. The following table presents these values determined at 298.15 K (25 °C) in a medium with an ionic strength of 0.15 mol·dm⁻³ NaNO₃, which more closely mimics physiological conditions.
| Complex Species | Overall Stability Constant (log β) |
| [Zn(Gly)]⁺ | 9.54 ± 0.02 |
| Zn(Gly)₂ | 10.35 ± 0.03 |
| Data sourced from El-Sherif, A. A., et al. (2016).[9] |
Factors Influencing Chelate Stability
The thermodynamic stability of this compound is not absolute and is significantly influenced by environmental conditions, most notably pH.
-
pH: The pH of the solution is the most critical factor.[10] It dictates the protonation state of the glycine ligand. At low pH, the amino group is protonated (-NH₃⁺), preventing it from coordinating with the zinc ion. As the pH increases, the carboxyl group and subsequently the amino group deprotonate, making the glycinate anion available for chelation. The optimal pH for the formation and stability of the zinc bisglycinate chelate is generally in the neutral to slightly alkaline range.[10][11] The distribution of different zinc-glycine species is highly dependent on pH.[12]
-
Temperature: As indicated in the data table above, the formation constants (K) decrease with increasing temperature, signifying that the chelation reactions are exothermic (negative ΔH°).[7][8]
-
Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the ions involved in the equilibrium, thereby affecting the measured stability constants.
Experimental Protocols for Stability Determination
Accurate determination of thermodynamic parameters is fundamental to understanding the chelate's properties. Potentiometric titration is the most common and reliable method for determining stability constants.[13][14]
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of zinc nitrate (B79036) (e.g., 0.0125 M).
-
Prepare a stock solution of glycine (e.g., 0.02 M).
-
Prepare a standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Prepare a stock solution of an inert salt (e.g., 0.5 M NaNO₃) to maintain constant ionic strength.
-
Prepare a standardized nitric acid (HNO₃) solution (e.g., 0.1 M).
-
-
Calibration: Calibrate the pH meter and glass electrode system using standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Titration Procedure:
-
In a thermostated titration vessel (e.g., 40 mL total volume), add known amounts of the zinc nitrate solution, glycine solution, nitric acid, and the inert salt solution.[13] A typical metal-to-ligand molar ratio studied is 1:2.[13]
-
Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH value after each addition once the reading stabilizes.
-
Continue the titration until the pH reaches a point where precipitation may begin or the desired pH range has been covered.[13]
-
-
Data Analysis:
-
A separate titration of glycine alone is performed to determine its protonation constants.
-
The titration data (volume of NaOH added vs. pH) for the zinc-glycine system is processed using specialized computer programs like BEST or Hyperquad.[9][13] These programs refine the data to calculate the overall stability constants (β) for the various complex species formed (e.g., [Zn(Gly)]⁺, Zn(Gly)₂, [Zn(Gly)₃]⁻).[13]
-
Calorimetry for Enthalpy and Entropy Determination
While stability constants can be determined from potentiometric data at different temperatures to derive enthalpy (van't Hoff equation), isothermal titration calorimetry (ITC) or direct calorimetric "entropy titrations" provide a more direct and accurate measurement of the enthalpy change (ΔH°) upon complex formation.[7] From the Gibbs free energy (ΔG°, calculated from the stability constant K) and the measured enthalpy (ΔH°), the entropy change (ΔS°) can be calculated using the equation: ΔG° = ΔH° - TΔS°.
Visualizations: Workflows and Equilibria
Diagrams are essential for visualizing complex relationships and experimental processes. The following have been generated using the DOT language to illustrate key concepts.
Caption: Workflow for Potentiometric Determination of Stability Constants.
Caption: Stepwise Formation Equilibria of this compound Complexes.
References
- 1. This compound | 7214-08-6 [chemicalbook.com]
- 2. balchem.com [balchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of Zn−Gly and Se−Gly and Their Effects on the Nutritional Quality of Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. ijirset.com [ijirset.com]
An In-depth Technical Guide to the Intestinal Absorption Mechanism of Zinc Glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanisms governing the intestinal absorption of zinc glycinate (B8599266). Zinc glycinate, a chelated form of zinc, has demonstrated superior bioavailability compared to inorganic zinc salts. This document delves into the cellular and molecular pathways of its absorption, details relevant experimental protocols, and presents key quantitative data from pivotal studies.
Core Concepts in this compound Absorption
The enhanced intestinal absorption of this compound is attributed to its unique chemical structure. As a chelate, the zinc ion is bound to two molecules of the amino acid glycine (B1666218). This structure offers several advantages:
-
Protection from Dietary Inhibitors: The glycine chelate protects the zinc ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates, which are commonly found in plant-based foods. This protection ensures that more zinc remains soluble and available for absorption in the intestinal lumen.
-
Dual Absorption Pathways: this compound is thought to be absorbed through two primary pathways:
-
Divalent Metal Transporters: Like inorganic zinc, the zinc ion from this compound can be absorbed through zinc-specific transporters, primarily ZIP4 (Zrt- and Irt-like Protein 4), located on the apical membrane of enterocytes.
-
Peptide Transporters: The intact this compound chelate may be absorbed via peptide transporters, such as PEPT1 (Peptide Transporter 1), which are responsible for the uptake of di- and tripeptides. This parallel pathway contributes to its overall higher absorption rate.
-
Quantitative Data on Bioavailability
Multiple studies have demonstrated the superior bioavailability of this compound compared to other zinc salts. The following tables summarize key quantitative findings.
| Study | Model | Comparison Groups | Key Findings | Citation |
| Gandia et al. (2007) | Human Volunteers | Zinc Bisglycinate vs. Zinc Gluconate | Zinc bisglycinate showed 43.4% higher bioavailability than zinc gluconate. | [1] |
| Schlegel and Windisch (2006) | Rats | This compound vs. Zinc Sulfate (B86663) (in the presence of phytate) | True absorption of dietary zinc was significantly higher for this compound (51%) compared to zinc sulfate (44%). Zinc retention was also significantly improved with this compound (33% vs. 25%). | [2][3][4] |
| DiSilvestro et al. (2015) | Human Volunteers | This compound vs. Zinc Gluconate | Plasma zinc levels were significantly increased in subjects taking this compound, while no significant change was observed for zinc gluconate. | [5][6][7][8] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the intestinal absorption of this compound.
In Vivo Bioavailability Study (Rodent Model)
This protocol is based on the methodology described by Schlegel and Windisch (2006) for assessing zinc bioavailability in rats.
Objective: To determine the true absorption and retention of zinc from this compound compared to zinc sulfate in the presence of dietary phytate.
Materials:
-
Growing rats (e.g., Sprague-Dawley)
-
Metabolic cages for separate collection of urine and feces
-
Semi-synthetic basal diet low in zinc
-
Zinc sulfate (ZnSO₄)
-
This compound
-
Sodium phytate
-
⁶⁵Zn (radioisotope tracer)
-
Gamma counter
Procedure:
-
Acclimatization: House rats individually in metabolic cages and adapt them to the basal diet for a period of 7 days.
-
Diet Preparation:
-
Prepare a semi-synthetic basal diet with a low native zinc concentration (e.g., 2 µg/g).
-
Fortify the basal diet with sodium phytate (e.g., 8 g/kg) to simulate a high-phytate meal.
-
Divide the diet into three experimental groups:
-
Control: Supplemented with a higher level of zinc from zinc sulfate (e.g., 53 µg/g).
-
Zinc Sulfate Group: Supplemented with a lower level of zinc from zinc sulfate (e.g., 10 µg/g).
-
This compound Group: Supplemented with a lower level of zinc from this compound (e.g., 10 µg/g).
-
-
Label the zinc sources with ⁶⁵Zn.
-
-
Experimental Period:
-
Randomly assign rats to the three dietary groups (n=8 per group).
-
Provide the respective diets and deionized water ad libitum for 15 days.
-
Record daily feed intake and body weight.
-
Collect feces and urine separately over the entire experimental period.
-
-
Sample Analysis:
-
At the end of the study, euthanize the animals and collect blood plasma and femur.
-
Measure the ⁶⁵Zn activity in the diet, feces, urine, plasma, and femur using a gamma counter.
-
Determine the total zinc content in samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Data Calculation:
-
Apparent Absorption (%) : [(Total Zn Intake - Fecal Zn Excretion) / Total Zn Intake] x 100
-
True Absorption (%) : This requires accounting for endogenous fecal zinc excretion, which can be estimated using the isotopic tracer data.
-
Retention (%) : [(Total Zn Intake - Fecal Zn Excretion - Urinary Zn Excretion) / Total Zn Intake] x 100
-
Workflow Diagram:
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
This protocol provides a general framework for assessing the transport of this compound across a human intestinal epithelial cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells (from ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and a control zinc salt (e.g., zinc sulfate)
-
Transepithelial Electrical Resistance (TEER) meter
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for zinc quantification
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in T-75 flasks.
-
Seed the cells onto Transwell® inserts at a high density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer with well-formed tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the TEER of the Caco-2 monolayers. A TEER value above 250 Ω·cm² generally indicates a confluent and intact monolayer.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a known concentration of this compound or the control zinc salt dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis:
-
Determine the concentration of zinc in the collected samples using ICP-MS.
-
-
Data Calculation:
-
Apparent Permeability Coefficient (Papp) (cm/s): (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of zinc transport to the basolateral chamber (µg/s).
-
A: The surface area of the Transwell® membrane (cm²).
-
C₀: The initial concentration of zinc in the apical chamber (µg/mL).
-
-
Workflow Diagram:
Signaling Pathways in Zinc Absorption
The intestinal absorption of zinc is a tightly regulated process involving several signaling pathways that respond to the body's zinc status.
Regulation of Zinc Transporters (ZIP4 and ZnT1)
The expression and localization of the primary zinc transporters, ZIP4 and ZnT1, are dynamically regulated by intracellular zinc levels to maintain zinc homeostasis.
-
Low Zinc Conditions: When intracellular zinc is low, the expression of the ZIP4 gene is upregulated, leading to increased synthesis of the ZIP4 protein. This transporter is then localized to the apical membrane of the enterocyte to enhance the uptake of zinc from the intestinal lumen. Concurrently, the expression of the basolateral exporter ZnT1 is downregulated to conserve intracellular zinc.
-
High Zinc Conditions: When intracellular zinc levels are high, ZIP4 is rapidly internalized from the apical membrane and targeted for degradation. This downregulates zinc uptake. At the same time, the expression of the ZnT1 gene is induced, leading to increased synthesis of the ZnT1 protein, which is then trafficked to the basolateral membrane to facilitate the export of excess zinc into the bloodstream.
Signaling Pathway Diagram:
The Role of Metal-Responsive Transcription Factor-1 (MTF-1)
MTF-1 is a key transcription factor that acts as an intracellular zinc sensor. Its activity is crucial for regulating the expression of genes involved in zinc homeostasis.
Mechanism of Action:
-
Zinc Sensing: In the presence of elevated intracellular zinc, MTF-1 binds to zinc ions through its zinc finger domains.
-
Nuclear Translocation: This binding induces a conformational change in MTF-1, exposing a nuclear localization signal (NLS). MTF-1 is then translocated from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs), which are located in the promoter regions of its target genes.
-
Gene Transcription: The binding of MTF-1 to MREs initiates the transcription of target genes, including:
-
Metallothioneins (MTs): These are cysteine-rich proteins that bind to and sequester excess zinc, thereby preventing cellular toxicity.
-
ZnT1: As mentioned earlier, MTF-1 upregulates the expression of the zinc exporter ZnT1 to facilitate the removal of excess zinc from the cell.
-
Signaling Pathway Diagram:
Potential Role of the PEPT1 Transporter
The peptide transporter PEPT1 is highly expressed in the small intestine and is responsible for the absorption of di- and tripeptides. It is hypothesized that the intact this compound chelate can be transported across the apical membrane of enterocytes by PEPT1.
Proposed Mechanism:
-
The this compound molecule, being a dipeptide-like structure, is recognized by the binding site of the PEPT1 transporter.
-
PEPT1 then facilitates the translocation of the intact chelate across the apical membrane and into the enterocyte.
-
Once inside the cell, the zinc can be released from the glycine molecules and enter the cellular zinc pool, where its transport and storage are regulated by the mechanisms described above.
Logical Relationship Diagram:
Conclusion
The intestinal absorption of this compound is a multifaceted process that leverages both dedicated zinc transport machinery and peptide transport systems. Its chelated structure provides a significant advantage by protecting the zinc ion from dietary inhibitors, thereby enhancing its solubility and availability for absorption. The ability to be absorbed as an intact molecule via PEPT1, in addition to the conventional ZIP4-mediated pathway for free zinc ions, contributes to its demonstrably superior bioavailability compared to inorganic zinc salts. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of more effective zinc supplementation strategies and novel therapeutic applications. Further research is warranted to fully elucidate the quantitative contribution of each absorption pathway and the intricate regulatory networks that govern the intestinal handling of this important micronutrient.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Moderately High Dose Zinc Gluconate or this compound: Effects on Plasma Zinc and Erythrocyte Superoxide Dismutase Activities in Young Adult Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. incaparina.com [incaparina.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Zinc Glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is a vital trace element, indispensable for a myriad of physiological functions, including enzymatic activity, immune response, and cellular signaling. Its bioavailability, however, is often limited by dietary factors. Zinc glycinate (B8599266), a chelated form of zinc, has emerged as a superior alternative with enhanced absorption and bioavailability. This guide provides a comprehensive technical overview of the cellular uptake and metabolism of zinc glycinate, consolidating current research findings. It details the mechanisms of absorption, intracellular transport, and metabolic fate of this compound. Furthermore, this document presents quantitative data from comparative studies, outlines key experimental protocols for its investigation, and visualizes the associated biological pathways and workflows.
Introduction
Zinc's role as a catalytic or structural cofactor in hundreds of enzymes underscores its importance in cellular metabolism, protein synthesis, and cell signaling.[1] Despite its necessity, the intestinal absorption of inorganic zinc salts can be impeded by dietary inhibitors such as phytates. This compound, a chelate of zinc bound to two molecules of the amino acid glycine (B1666218), offers a solution to this challenge by significantly improving zinc's bioavailability.[2][3] This enhanced absorption is attributed to its unique chemical structure, which protects the zinc ion from forming insoluble complexes in the gastrointestinal tract.[4] This guide delves into the molecular journey of this compound, from its uptake by intestinal enterocytes to its subsequent metabolic integration and regulatory functions within the cell.
Cellular Uptake of this compound
The superior absorption of this compound is a key attribute that distinguishes it from inorganic zinc salts like zinc sulfate (B86663) and zinc oxide.[5][6] This enhanced uptake is facilitated by a dual mechanism involving both zinc transporters and amino acid transport systems.
Mechanisms of Absorption
The intestinal absorption of this compound is a multifaceted process. Unlike inorganic zinc, which primarily relies on zinc-specific transporters, the chelated form can also be absorbed via amino acid transporters.[7] The primary transporter for zinc uptake into enterocytes is the Zrt- and Irt-like protein 4 (ZIP4).[8][9][10] However, studies suggest that zinc-amino acid complexes can be taken up by amino acid transporters, thereby bypassing the traditional zinc absorption pathway, which can become saturated.[7][11] This dual-pathway absorption contributes to the higher bioavailability of this compound. Once inside the enterocyte, the zinc-glycine chelate is thought to dissociate, releasing zinc ions into the intracellular environment.[2]
The Role of Zinc Transporters
The regulation of cellular zinc levels is tightly controlled by two families of zinc transporters: the ZIP (SLC39A) family, which transports zinc into the cytoplasm from the extracellular space or from intracellular organelles, and the ZnT (SLC30A) family, which transports zinc out of the cytoplasm.[7][8][10]
-
ZIP4: Located on the apical membrane of intestinal epithelial cells, ZIP4 is the principal transporter for the uptake of zinc from the intestinal lumen.[9] Its expression is upregulated in response to zinc deficiency to enhance zinc absorption.[12]
-
ZnT1: Situated on the basolateral membrane, ZnT1 facilitates the efflux of zinc from the enterocyte into the bloodstream for systemic distribution.[9] Its expression is induced by high intracellular zinc levels to prevent toxicity.[12]
-
Other Transporters: Other transporters like ZIP5 and ZnT5 are also involved in intestinal zinc homeostasis and can be influenced by the form and dosage of zinc supplementation.[12][13]
Intracellular Metabolism and Signaling
Following its absorption and release from the glycine chelate, zinc integrates into the cellular metabolic machinery and participates in various signaling cascades.
Intracellular Zinc Homeostasis
Once inside the cell, zinc is rapidly bound to metallothioneins (MTs), which are cysteine-rich proteins that act as intracellular zinc buffers, preventing toxic levels of free zinc ions and regulating their availability for metabolic processes.[14] The expression of MTs is induced by increased intracellular zinc concentrations.[12] Zinc is then distributed to various cellular compartments and incorporated into a vast number of enzymes and transcription factors.[1]
Role in Cellular Signaling
Zinc ions are now recognized as important signaling molecules, capable of modulating the activity of numerous signaling pathways. These "zinc signals" can be rapid, transient changes in intracellular free zinc concentrations that affect the activity of kinases, phosphatases, and transcription factors.[15] Key signaling pathways influenced by zinc include:
-
MAPK/ERK Pathway: Zinc can activate the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation, differentiation, and apoptosis.[16][17]
-
NF-κB Signaling: Zinc can modulate the activity of the transcription factor NF-κB, a central regulator of inflammatory responses.[15]
-
Insulin (B600854) Signaling: Zinc has insulin-mimetic properties and can modulate the insulin signaling pathway by influencing the phosphorylation status of key proteins like Akt.[17]
Quantitative Data on Bioavailability and Cellular Zinc Levels
The enhanced bioavailability of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative findings from comparative research.
| Parameter | This compound | Zinc Gluconate | Zinc Sulfate | Zinc Oxide | Reference(s) |
| Relative Bioavailability | 43.4% higher than Zinc Gluconate | - | - | - | [2][5][18] |
| Bioavailability (%) | 83% | 61% | 42% | - | [6] |
| Peak Serum Concentration (Time) | 1.8 hours | - | 3.2 hours | - | [6] |
| True Absorption of Dietary Zinc (%) | 51% | - | 44% | - | [19] |
| Zinc Retention (%) | 33% | - | 25% | - | [19] |
Table 1: Comparative Bioavailability of Different Zinc Formulations.
| Study Population | Dosage | Duration | Outcome | Reference(s) |
| Healthy Female Volunteers | 15 mg single dose | - | Serum zinc levels (Cmax, AUC) significantly higher with zinc bisglycinate vs. zinc gluconate. | [18][20] |
| Young Adult Women | 60 mg/day | 6 weeks | Significant increase in plasma zinc with this compound; no significant change with zinc gluconate. | [5][20] |
| Growing Lambs | Supplemental Zn | 15 days | Plasma zinc concentrations greater for this compound vs. zinc sulfate. | [21] |
| Yellow Feather Broilers | Supplemental Zn | 59 days | Higher tibia zinc content with this compound vs. control and zinc sulfate. | [22] |
| Rats | Gradient levels of Zn-Gly (0-180 mg/kg) | 1 week | Linear increase in serum and hepatic zinc concentration with increasing Zn-Gly levels. | [12] |
Table 2: Summary of In Vivo Studies on this compound Supplementation.
Experimental Protocols
The investigation of this compound's cellular uptake and metabolism employs a range of in vitro and in vivo methodologies.
In Vitro Cellular Uptake Assays
-
Cell Culture: Human intestinal cell lines such as Caco-2 or porcine IPEC-J2 cells are commonly used as models for the intestinal barrier.[7][23] Cells are cultured to form a confluent monolayer.
-
Treatment: Cells are treated with different forms and concentrations of zinc (e.g., this compound, zinc sulfate) for specific time periods.
-
Quantification of Intracellular Zinc:
-
Fluorescent Probes: Cell-permeable fluorescent zinc indicators like FluoZin-3 AM are used to measure changes in intracellular labile zinc concentrations via fluorescence microscopy or flow cytometry.[24][25][26]
-
Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): These techniques are used to measure the total cellular zinc content after cell lysis.[18][22]
-
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of zinc transporters (e.g., ZIP4, ZnT1) and metallothioneins to understand the cellular response to zinc treatment.[12]
In Vivo Bioavailability Studies
-
Animal Models: Rats and pigs are frequently used to assess the bioavailability of different zinc formulations.[12][19][27]
-
Dietary Supplementation: Animals are fed diets supplemented with various forms and concentrations of zinc.
-
Sample Collection: Blood, tissue (e.g., liver, femur), and fecal samples are collected at different time points.
-
Zinc Concentration Measurement: Serum, plasma, and tissue zinc concentrations are determined using ICP-OES or AAS.[18][22]
-
Pharmacokinetic Analysis: Parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from serum/plasma zinc concentration-time profiles to determine bioavailability.[18]
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a significant advancement in mineral supplementation, offering superior bioavailability compared to traditional inorganic zinc salts. Its unique absorption mechanism, utilizing both amino acid and zinc transporters, allows for more efficient uptake and subsequent utilization in cellular processes. The enhanced bioavailability translates to improved physiological outcomes, as evidenced by numerous in vivo studies. A thorough understanding of the cellular uptake and metabolism of this compound is crucial for researchers, scientists, and drug development professionals in optimizing its use in nutritional and therapeutic applications. The experimental protocols and visualization tools provided in this guide offer a framework for further investigation into the nuanced roles of this important micronutrient compound.
References
- 1. protocolforlife.com [protocolforlife.com]
- 2. balchem.com [balchem.com]
- 3. sandhus.com [sandhus.com]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound Benefits High Absorption & Form Comparisons [hbfuyangbio.com]
- 7. Characterization of zinc amino acid complexes for zinc delivery in vitro using Caco-2 cells and enterocytes from hiPSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 10. google.com [google.com]
- 11. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dosage Effect of Zinc Glycine Chelate on Zinc Metabolism and Gene Expression of Zinc Transporter in Intestinal Segments on Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]
- 18. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Zinc uptake assay. [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. skminerals.net [skminerals.net]
The Pivotal Role of Zinc Glycinate in Optimizing Zinc Finger Protein Function: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of zinc, particularly from highly bioavailable sources like zinc glycinate (B8599266), in maintaining the structural integrity and functional efficacy of zinc finger proteins (ZFPs). For researchers, scientists, and drug development professionals, understanding this relationship is paramount for designing effective therapeutic strategies that target ZFP-mediated cellular processes.
Executive Summary
Zinc finger proteins represent one of the most abundant and diverse superfamilies of proteins in eukaryotic genomes, playing crucial roles in a vast array of cellular functions, most notably as transcription factors that regulate gene expression. The defining characteristic of these proteins is the presence of one or more zinc finger domains, small structural motifs where a zinc ion is coordinated by cysteine and/or histidine residues. This coordination is not merely a passive structural feature; it is fundamental to the proper folding of the domain, which in turn dictates its ability to bind to specific DNA, RNA, or protein targets. The bioavailability of zinc is therefore a rate-limiting factor for the function of these critical proteins. Zinc glycinate, a chelated form of zinc bound to glycine (B1666218) molecules, has demonstrated superior bioavailability compared to inorganic zinc salts, positioning it as a key compound for ensuring optimal ZFP function.
The Indispensable Role of Zinc in Zinc Finger Protein Structure
Zinc finger domains are compact, stable scaffolds whose three-dimensional structure is maintained by the coordination of a zinc (Zn²⁺) ion.[1][2] The most common class, the Cys₂His₂ zinc finger, folds into a characteristic ββα structure, where the zinc ion is tetrahedrally coordinated by two cysteine and two histidine residues.[3] This zinc-mediated folding is essential for the α-helix of the finger to be correctly positioned within the major groove of DNA, allowing for sequence-specific recognition by amino acid residues on the helix's surface.[3][4]
Crucially, the zinc ion itself does not directly interact with the DNA bases.[2] Its role is purely structural, but absolutely essential. Removal of the zinc ion, for instance by chelating agents like EDTA, leads to the unfolding of the finger domain and a complete loss of DNA-binding activity.[5][6][7] Therefore, maintaining a sufficient intracellular concentration of labile zinc is a prerequisite for the proper function of the vast number of ZFPs that regulate cellular life.
This compound: A Superior Source for Cellular Zinc Availability
The efficacy of zinc supplementation in supporting ZFP function is directly tied to its bioavailability—the fraction of the ingested nutrient that is absorbed and made available for metabolic processes. This compound, a metal-amino acid chelate, has consistently shown higher bioavailability compared to inorganic forms like zinc sulfate (B86663).
This enhanced absorption is attributed to its chemical structure. The chelation of zinc with glycine molecules creates a stable, water-soluble compound that is readily absorbed in the gastrointestinal tract.[8] It is hypothesized that this compound can be absorbed via amino acid transporters, in addition to the pathways for inorganic zinc ions, thus bypassing common inhibitors like phytates.[8][9]
Quantitative Data on Bioavailability and Physiological Impact
The following tables summarize quantitative data from studies comparing this compound to zinc sulfate.
| Parameter | This compound | Zinc Sulfate | Animal Model | Key Finding | Reference |
| Apparent Absorption | 15.0% | 12.8% | Lambs | This compound showed a higher apparent absorption rate. | [10][11] |
| Zinc Retention (with phytates) | 33% | 25% | Rats | 30% improved zinc retention for this compound in the presence of dietary inhibitors. | [9] |
| Bioavailability Superiority | 49% | 42% | Rats | This compound was 16% more bioavailable overall, primarily due to better absorption. | [9] |
Table 1: Comparative Bioavailability of this compound vs. Zinc Sulfate.
| Outcome Measure | This compound Group | Zinc Sulfate Group | Animal Model | Conclusion | Reference |
| Serum Total Protein | Significantly higher than control | No significant difference from control | Broilers | This compound improved protein metabolism more effectively. | [12] |
| Serum Albumin | Significantly higher than control | No significant difference from control | Broilers | This compound improved protein metabolism more effectively. | [12] |
| Tibia Zinc Content | Significantly higher than control and ZnSO₄ | Higher than control | Broilers | This compound led to greater zinc deposition in bone. | [12] |
| Liver Metallothionein (MT) mRNA Expression | Significantly higher than control and ZnSO₄ | Higher than control | Broilers | This compound is a more potent inducer of this zinc storage protein. | [12] |
| Plasma Zinc Concentration | Significantly greater increase | Lesser increase | Lambs | This compound resulted in higher circulating zinc levels. | [10][11] |
| Liver Metallothionein-1 (MT1) Expression | Tended to be greater | Lower | Lambs | Suggests improved post-absorptive zinc metabolism with this compound. | [10][11] |
Table 2: Physiological and Gene Expression Responses to Zinc Supplementation.
Impact of Zinc Status on ZFP-Mediated Signaling Pathways
Adequate zinc levels, supported by highly bioavailable sources like this compound, are crucial for the function of numerous ZFP-containing transcription factors that regulate key signaling pathways. Zinc status can directly influence the DNA-binding activity of these proteins, thereby modulating gene expression networks.
For example, the yeast transcription factor Zap1 is a central regulator of zinc homeostasis. It contains seven zinc finger domains, some of which act as zinc sensors.[2] In low-zinc conditions, Zap1 is active and upregulates the expression of genes for zinc uptake. As intracellular zinc levels rise, zinc binds to the sensor domains, leading to a conformational change that represses Zap1's transcriptional activity.[2] This illustrates a direct feedback loop where zinc availability controls the function of a ZFP to maintain cellular equilibrium.
Studies in mammalian cells have shown that zinc supplementation can modulate a variety of transcription factor-regulated pathways, including those controlled by Nrf1/Nrf2, CREB, EGR1, STAT1, AP-1, and PPAR.[13][14][15] This highlights the broad impact of zinc on cellular signaling, much of which is mediated through ZFPs.
Caption: this compound's role in ZFP-mediated gene expression.
Experimental Protocols
The study of zinc finger protein function and its dependence on zinc relies on a suite of specialized biochemical and molecular biology techniques. Detailed below are methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions in vitro. The principle is that a protein-DNA complex will migrate more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.
Objective: To determine if a ZFP binds to a specific DNA sequence and to assess how zinc availability affects this binding.
Methodology:
-
Probe Preparation: A short DNA oligonucleotide (20-50 bp) containing the putative ZFP binding site is synthesized. It is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified ZFP or nuclear extract in a binding buffer. The buffer should contain a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and electrophoresed.
-
Detection: The gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using an appropriate scanner. A "shifted" band indicates the formation of a protein-DNA complex.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To quantitatively measure the binding affinity of a ZFP to its DNA target.
Methodology:
-
Sample Preparation: The purified ZFP is placed in the sample cell of the calorimeter, and the DNA oligonucleotide is loaded into the titration syringe. Both components must be in identical, degassed buffer solutions to minimize heats of dilution.[16][17] The buffer should contain ZnCl₂ to ensure the ZFP is in its active conformation.
-
Titration: A series of small, precise injections of the DNA solution are made into the ZFP solution.
-
Data Acquisition: With each injection, the heat change in the sample cell is measured relative to a reference cell.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of DNA to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters. A low Kₔ value indicates high binding affinity.[18]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method for identifying the in vivo binding sites of a transcription factor across the entire genome.
Objective: To determine the genomic locations where a specific ZFP binds in living cells and how this is affected by cellular zinc status.
Methodology:
-
Cross-linking: Cells (e.g., cultured cells grown in zinc-sufficient vs. zinc-deficient media) are treated with formaldehyde (B43269) to covalently cross-link proteins to the DNA they are bound to.[19][20]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation (IP): An antibody specific to the ZFP of interest is used to immunoprecipitate the protein-DNA complexes.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed by heating, and the proteins are digested. The co-precipitated DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a library for next-generation sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Regions with a high density of reads ("peaks") represent the binding sites of the ZFP. Comparing peak data from cells with different zinc statuses can reveal how zinc availability affects the ZFP's genomic occupancy.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Conclusion
The structural integrity and functional precision of zinc finger proteins are fundamentally dependent on a stable supply of zinc. The superior bioavailability of this compound makes it an optimal choice for ensuring adequate cellular zinc levels to support the vast and critical network of ZFP-mediated gene regulation. For researchers in drug development, leveraging a highly bioavailable zinc source can be a key factor in modulating the activity of specific ZFP targets or in ensuring the efficacy of ZFP-based therapeutic agents. The experimental protocols detailed herein provide a robust framework for investigating these complex interactions and furthering our understanding of the pivotal role of zinc in genome regulation.
References
- 1. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRANSCRIPTION FACTORS AND TRANSPORTERS IN ZINC HOMEOSTASIS: LESSONS LEARNED FROM FUNGI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc finger - Wikipedia [en.wikipedia.org]
- 4. Expression, purification and DNA-binding properties of zinc finger domains of DOF proteins from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELECTROPHORETIC MOBILITY SHIFT ASSAY OF ZINC FINGER PROTEINS: COMPETITION FOR ZN2+ BOUND TO SP1 IN PROTOCOLS INCLUDING EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic mobility shift assay of zinc finger proteins: competition for Zn(2+) bound to Sp1 in protocols including EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc is essential for high-affinity DNA binding and recombinase activity of φC31 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skminerals.net [skminerals.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of bis-glycinate bound zinc or zinc sulfate on zinc metabolism in growing lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Zinc Modulates Several Transcription-Factor Regulated Pathways in Mouse Skeletal Muscle Cells [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Correlation between functional and binding activities of designer zinc-finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using ChIP-seq Technology to Identify Targets of Zinc Finger Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using ChIP-seq technology to identify targets of zinc finger transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Zinc Glycinate on Cellular Zinc Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a vast array of physiological processes, including enzymatic activity, immune function, and gene expression. Cellular zinc homeostasis is meticulously maintained by a complex network of proteins, primarily the zinc transporter (ZnT) and Zrt- and Irt-like protein (ZIP) families, as well as zinc-binding proteins like metallothioneins. The bioavailability of supplemental zinc is a critical factor in its efficacy. Zinc glycinate (B8599266), a chelated form of zinc bound to two glycine (B1666218) molecules, has demonstrated superior absorption and bioavailability compared to inorganic zinc salts such as zinc sulfate (B86663). This technical guide provides an in-depth analysis of the impact of zinc glycinate on cellular zinc homeostasis, focusing on its effects on zinc transporter expression and the activation of key signaling pathways.
Enhanced Bioavailability and Cellular Uptake of this compound
This compound's unique chelated structure protects the zinc ion from binding to dietary inhibitors in the gastrointestinal tract, such as phytates and tannins, thereby enhancing its absorption. Studies have consistently shown that this compound leads to higher plasma zinc concentrations compared to other forms like zinc sulfate and zinc gluconate. This increased bioavailability translates to a greater delivery of zinc to the cellular level, where it can exert its biological effects.
Modulation of Zinc Transporter Expression
The influx of zinc into the cytosol and its efflux into the extracellular space or intracellular compartments are tightly regulated by the ZIP and ZnT families of transporters, respectively. The elevated intracellular zinc levels resulting from this compound supplementation directly influence the expression of these transporters as part of the homeostatic response.
Quantitative Data on Zinc Transporter and Metallothionein (B12644479) mRNA Expression
The following tables summarize the dose-dependent effects of this compound on the relative mRNA expression of key zinc transporters and metallothionein in intestinal segments of rats, as well as a comparative view on hepatic metallothionein expression in broilers.
Table 1: Relative mRNA Expression of Zinc Transporters and Metallothionein in Rat Duodenum with Varying Doses of this compound[1][2]
| Gene | 0 mg/kg Zn | 30 mg/kg Zn | 60 mg/kg Zn | 90 mg/kg Zn | 180 mg/kg Zn |
| MT1 | 1.00 | 2.50 | 4.00 | 5.50 | 7.00 |
| ZIP4 | 1.00 | 0.80 | 0.60 | 0.40 | 0.20 |
| ZnT1 | 1.00 | 1.20 | 1.50 | 1.80 | 2.20 |
Data is presented as fold change relative to the 0 mg/kg Zn group. Values are derived from the graphical representations in the cited study and represent the observed trends.
Table 2: Relative mRNA Expression of Zinc Transporters in Rat Jejunum with Varying Doses of this compound[1][2]
| Gene | 0 mg/kg Zn | 30 mg/kg Zn | 60 mg/kg Zn | 90 mg/kg Zn | 180 mg/kg Zn |
| ZIP4 | 1.00 | 0.75 | 0.50 | 0.30 | 0.15 |
| ZIP5 | 1.00 | 1.10 | 1.80 | 1.20 | 1.00 |
Data is presented as fold change relative to the 0 mg/kg Zn group. Values are derived from the graphical representations in the cited study and represent the observed trends.
Table 3: Comparative Effect of this compound and Zinc Sulfate on Hepatic Metallothionein (MT) mRNA Expression in Broilers[3]
| Treatment Group | Relative MT mRNA Expression (Fold Change) |
| Control (Basal Diet) | 1.00 |
| Zinc Sulfate (60 mg/kg Zn) | 2.50 |
| This compound (60 mg/kg Zn) | 4.00 |
Data is presented as fold change relative to the control group. Values are derived from the graphical representations in the cited study and represent the observed trends.
These data indicate that increasing doses of this compound lead to a significant upregulation of the zinc-buffering protein metallothionein (MT1) and the zinc efflux transporter ZnT1 in the duodenum, which is a primary site of zinc absorption. Concurrently, the expression of the primary zinc import transporter, ZIP4, is downregulated. This coordinated response is a classic example of cellular zinc homeostasis, aimed at preventing zinc toxicity while ensuring adequate supply. Notably, this compound appears to be more effective at inducing metallothionein expression compared to zinc sulfate, suggesting a more robust cellular response to the increased zinc availability from the glycinate form.[3]
Activation of the Metal-Regulatory Transcription Factor 1 (MTF-1) Signaling Pathway
The regulation of genes involved in zinc homeostasis, such as metallothioneins and ZnT1, is primarily controlled by the Metal-Regulatory Transcription Factor 1 (MTF-1).[4][5][6] MTF-1 acts as a cellular zinc sensor.[4]
References
- 1. cas.zju.edu.cn [cas.zju.edu.cn]
- 2. Dosage Effect of Zinc Glycine Chelate on Zinc Metabolism and Gene Expression of Zinc Transporter in Intestinal Segments on Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor MTF-1 is essential for basal and heavy metal-induced metallothionein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Zinc-Sensing Mechanism of Mouse MTF-1 Involves Linker Peptides between the Zinc Fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
fundamental differences between zinc glycinate and zinc sulfate
An In-depth Technical Guide to the Fundamental Differences Between Zinc Glycinate (B8599266) and Zinc Sulfate (B86663)
Executive Summary
Zinc is an essential trace mineral critical for a myriad of physiological functions, including enzymatic activity, immune response, and protein synthesis.[1] While supplementation is common, the chemical form of zinc profoundly influences its bioavailability, tolerability, and therapeutic efficacy. This technical guide provides a comprehensive comparison of two prevalent forms: zinc sulfate, an inorganic salt, and zinc glycinate, an amino acid chelate. Key differentiators in their chemical structure, absorption mechanisms, and interaction with dietary components lead to significant differences in their pharmacokinetic profiles. Clinical and preclinical data consistently demonstrate that this compound offers superior bioavailability and gastrointestinal tolerability compared to zinc sulfate, positioning it as a more effective option for supplementation, particularly in populations with high dietary inhibitor intake or compromised absorptive capacity.
Chemical Structure and Properties
The originate from their distinct chemical structures.
-
Zinc Sulfate (ZnSO₄): As an inorganic salt, zinc sulfate dissociates in the stomach's acidic environment to release free zinc ions (Zn²⁺) and sulfate ions. This free ionic form is highly reactive and susceptible to forming insoluble complexes with dietary inhibitors.
-
This compound (C₄H₈N₂O₄Zn): This is a chelated form where one zinc ion is ionically bonded to the carboxyl groups and coordinately bonded to the amino groups of two glycine (B1666218) molecules.[2] This structure forms a stable, neutrally charged ring that protects the zinc ion from interactions in the gastrointestinal tract.[2][3] this compound is also referred to as zinc bisglycinate.[3][4][5]
Caption: Chemical structures of Zinc Sulfate and this compound.
Pharmacokinetics: Bioavailability and Absorption Mechanisms
The structural differences directly impact the absorption pathways and subsequent bioavailability of the two zinc forms. This compound consistently demonstrates superior absorption and bioavailability.[5][6][7][8][9]
Absorption Pathways
-
Zinc Sulfate: The free Zn²⁺ ions released from zinc sulfate are primarily absorbed in the small intestine via cation transporters, such as Zrt- and Irt-like proteins (ZIPs), particularly ZIP4.[10][11] This transport mechanism is competitive and can be significantly inhibited by other divalent cations (e.g., iron, calcium) and dietary components like phytates, which are common in plant-based foods.[6][12] Phytates form insoluble zinc-phytate complexes, rendering the zinc unavailable for absorption.
-
This compound: The chelated structure of this compound allows it to be absorbed through alternative, more efficient pathways. It is proposed that the intact chelate can be absorbed via amino acid transporters. This pathway is not subject to the same inhibitions as the ionic zinc transport pathway.[13] This mechanism protects the zinc from binding with phytates and other dietary inhibitors, leading to higher absorption rates, especially in the presence of such antinutrients.[6][9][14]
Caption: Comparative intestinal absorption pathways.
Quantitative Bioavailability Data
Multiple studies have quantified the bioavailability advantage of this compound over zinc sulfate.
| Parameter | This compound | Zinc Sulfate | Study Reference |
| True Absorption (%) | 51% | 44% | Schlegel & Windisch, 2006[6][9][14] |
| Zinc Retention (%) | 33% | 25% | Schlegel & Windisch, 2006[6][9][14] |
| Overall Bioavailability (%) | 49% | 42% | Schlegel & Windisch, 2006[6][9][14] |
| Relative Bioavailability | 43.4% higher | Baseline | Gandia et al., 2007[5][7] |
| In Vitro Bioaccessibility | Highest (9.4%) | Lowest (1.1% - 3.4%) | Michalak et al., 2023[8] |
Gastrointestinal Tolerability and Side Effects
The dissociation of zinc sulfate in the stomach can lead to a high concentration of free zinc ions, which can irritate the gastric mucosa. This often results in adverse gastrointestinal effects.
| Side Effect Profile | This compound | Zinc Sulfate |
| Common Side Effects | Generally well-tolerated; mild digestive upset (nausea, cramps) may occur, often mitigated by taking with food.[15] | Nausea, vomiting, stomach cramps, diarrhea, metallic taste.[16][17][18] Symptoms are often dose-dependent and occur 3-10 hours after dosing.[17] |
| Mechanism of Tolerability | The chelated structure is less reactive and gentler on the gastrointestinal lining. | High concentration of free Zn²⁺ ions can be a direct irritant to the gastric and intestinal mucosa.[18] |
Impact on Immune Function
Zinc is indispensable for the proper functioning of the immune system. It is required for the development and activation of T-lymphocytes, modulation of cytokine production, and the function of natural killer cells.[1][19][20] Zinc deficiency impairs these functions, leading to increased susceptibility to infections.
While both forms can rectify a zinc deficiency, the superior bioavailability of this compound suggests it can restore optimal zinc levels more efficiently, thereby providing more robust support to the immune system. Zinc supplementation has been shown to enhance the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are products of T-helper 1 (TH1) cells and are crucial for cell-mediated immunity.
Caption: Simplified pathway of Zinc's role in T-cell activation.
Experimental Protocols
Protocol: In Vivo Bioavailability Assessment in a Rat Model
This protocol is based on the methodology used by Schlegel & Windisch (2006) to compare this compound and zinc sulfate.[6][14]
-
Objective: To determine the true absorption, endogenous excretion, and overall bioavailability of zinc from zinc sulfate vs. This compound.
-
Methodology:
-
Animal Model: Growing Sprague-Dawley rats (approx. 130g body weight).
-
Isotope Labeling: The study utilizes a radioactive tracer, ⁶⁵Zn, to label the zinc sources, allowing for precise tracking of absorption and excretion.
-
Diet Formulation:
-
A semi-synthetic basal diet low in native zinc (e.g., 2 µg/g) is used.
-
To simulate human dietary conditions, the diet is fortified with a strong zinc absorption inhibitor, sodium-phytate (e.g., 8 g/kg).
-
Three experimental groups are formed:
-
Control: Basal diet + adequate zinc from ⁶⁵Zn-labeled zinc sulfate (e.g., 53 µg/g).
-
ZnSulphate: Basal diet + low zinc from ⁶⁵Zn-labeled zinc sulfate (e.g., 10 µg/g).
-
ZnGlycinate: Basal diet + low zinc from ⁶⁵Zn-labeled this compound (e.g., 10 µg/g).
-
-
-
Experimental Procedure:
-
Rats are housed in metabolic cages to allow for separate collection of urine and feces.
-
Animals are pair-fed for a duration of 15 days to ensure equal food intake between groups.
-
Daily records of feed intake, body weight, and excretion are maintained.
-
-
Sample Analysis:
-
The ⁶⁵Zn activity in the diets, feces, and urine is measured using a gamma scintillation counter.
-
Total zinc content in plasma, femur, and whole-body homogenates is determined by atomic absorption spectrometry (AAS).
-
-
Calculations:
-
True Absorption (%) = [(⁶⁵Zn intake - fecal ⁶⁵Zn excretion) / ⁶⁵Zn intake] * 100.
-
Zinc Retention (%) = [(⁶⁵Zn intake - fecal ⁶⁵Zn excretion - urinary ⁶⁵Zn excretion) / ⁶⁵Zn intake] * 100.
-
Bioavailability (%) is calculated based on the retention and metabolic utilization of the absorbed zinc.
-
-
Caption: Workflow for in vivo bioavailability assessment.
Protocol: In Vitro Bioaccessibility Using Simulated Digestion (INFOGEST Method)
This protocol assesses the fraction of zinc that becomes soluble and available for absorption.[21]
-
Objective: To quantify the bioaccessible (soluble) fraction of zinc from a supplement under simulated gastrointestinal conditions.
-
Methodology:
-
Reagent Preparation: Prepare Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) with appropriate electrolytes, enzymes, and pH levels.
-
Sample Preparation: Homogenize one dose of the zinc supplement (sulfate or glycinate) in distilled water.
-
Oral Phase: Mix the sample with SSF containing α-amylase. Incubate at 37°C for 2 minutes with agitation.
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus.
-
Adjust pH to 3.0 using HCl.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin (B1164899) and bile salts to the gastric chyme.
-
Adjust pH to 7.0 using NaOH.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Separation of Bioaccessible Fraction: Centrifuge the final digestate at high speed (e.g., 5000 x g for 40 min) to separate the soluble supernatant (bioaccessible fraction) from the insoluble pellet.
-
Quantification: Measure the zinc concentration in the supernatant using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: Bioaccessibility (%) = (Zinc in supernatant / Total zinc in initial sample) * 100.
-
Caption: Workflow for in vitro bioaccessibility assessment.
Protocol: Caco-2 Cell Permeability Assay
This protocol uses a human intestinal cell line to model zinc transport across the intestinal barrier.
-
Objective: To determine the apparent permeability coefficient (Papp) of zinc from different sources across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days until they differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
Prepare test solutions by diluting the zinc supplements in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Wash the monolayers with pre-warmed buffer.
-
Add the zinc test solution to the apical (AP) compartment (representing the intestinal lumen).
-
Add fresh buffer to the basolateral (BL) compartment (representing the bloodstream).
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis: At the end of the incubation, collect the sample from the basolateral compartment and measure its zinc concentration using FAAS or ICP-MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of zinc appearance in the basolateral compartment (µg/s).
-
A = Surface area of the filter membrane (cm²).
-
C₀ = Initial concentration of zinc in the apical compartment (µg/mL).
-
-
-
Caption: Workflow for Caco-2 cell permeability assay.
Conclusion
The are rooted in their chemical structures, which dictate their behavior in the gastrointestinal tract and their subsequent bioavailability. Zinc sulfate, an inorganic salt, provides zinc in a free ionic form that is susceptible to binding with dietary inhibitors like phytates, thereby limiting its absorption and often causing gastrointestinal distress. In contrast, this compound, a chelated amino acid complex, protects the mineral through the digestive tract, allowing for absorption via more efficient pathways that bypass common inhibitors.
For researchers, scientists, and drug development professionals, the evidence strongly supports the superiority of this compound in terms of absorption, retention, and tolerability. This makes it a more reliable and effective form for supplementation, particularly in formulations intended for individuals with diets rich in plant-based foods or for those who exhibit sensitivity to inorganic mineral salts.
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. researchgate.net [researchgate.net]
- 3. balchem.com [balchem.com]
- 4. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Zinc sulfate Uses, Side Effects & Warnings [drugs.com]
- 13. skminerals.net [skminerals.net]
- 14. researchgate.net [researchgate.net]
- 15. wbcil.com [wbcil.com]
- 16. Zinc Sulfate General Fact Sheet [npic.orst.edu]
- 17. drugs.com [drugs.com]
- 18. What are the side effects of Zinc Sulfate Hydrate? [synapse.patsnap.com]
- 19. Frontiers | The nutritional roles of zinc for immune system and COVID-19 patients [frontiersin.org]
- 20. news-medical.net [news-medical.net]
- 21. benchchem.com [benchchem.com]
Navigating the Labyrinth of Zinc Bioavailability: An In-depth Technical Guide to Zinc Chelates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc, an essential trace element, is integral to a myriad of physiological functions, from enzymatic activity to immune response and DNA synthesis. The therapeutic and nutritional efficacy of zinc supplementation is not solely dependent on the dosage, but critically, on the bioavailability of the zinc form administered. Chelation, the process of binding the zinc ion to a ligand, has been a prominent strategy to enhance its absorption and utilization. This technical guide provides a comprehensive exploration of the bioavailability of different zinc chelates, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways to aid researchers and professionals in drug development. We delve into the mechanisms of absorption and cellular transport, offering a comparative analysis of common zinc chelates such as zinc bisglycinate, gluconate, picolinate (B1231196), and methionine, juxtaposed with inorganic forms like zinc sulfate (B86663) and oxide.
Introduction to Zinc Homeostasis and Bioavailability
Cellular zinc homeostasis is a tightly regulated process, maintaining a delicate balance to ensure adequate supply for biological processes while preventing toxicity from excess free zinc.[1] The absorption of dietary and supplemental zinc primarily occurs in the duodenum and jejunum of the small intestine.[2][3] The process is governed by a sophisticated interplay of zinc transporters, primarily the Zrt- and Irt-like Protein (ZIP) family, which facilitates zinc influx into enterocytes, and the Zinc Transporter (ZnT) family, which is responsible for zinc efflux.[4][5][6]
Bioavailability, in this context, refers to the fraction of ingested zinc that is absorbed and becomes available for metabolic processes.[2] It is influenced by several factors, including the chemical form of the zinc, the presence of dietary inhibitors like phytates, and the individual's zinc status.[2][7] Chelated zinc forms are designed to protect the zinc ion from forming insoluble complexes with dietary inhibitors, thereby enhancing its solubility and absorption across the intestinal lumen.[8]
Comparative Bioavailability of Zinc Chelates: A Quantitative Analysis
A substantial body of research has been dedicated to comparing the bioavailability of various zinc chelates. The findings, while occasionally varied depending on the study design and biomarkers used, point towards a general hierarchy of absorption efficiency.
Table 1: Summary of Comparative Bioavailability Studies of Different Zinc Chelates in Humans
| Zinc Chelate/Salt Compared | Study Design | Key Findings | Reference(s) |
| Zinc Bisglycinate vs. Zinc Gluconate | Randomized, cross-over study in 12 healthy female volunteers. | Zinc bisglycinate demonstrated 43.4% higher bioavailability (based on AUC) compared to zinc gluconate.[9][10] | [9][10][11] |
| Zinc Glycinate (B8599266) vs. Zinc Gluconate | 6-week intervention study in young adult women. | Plasma zinc levels significantly increased with zinc glycinate supplementation, while no significant change was observed with zinc gluconate.[12] | [12] |
| Zinc Picolinate vs. Zinc Gluconate & Zinc Citrate (B86180) | Double-blind, crossover trial. | Zinc picolinate supplementation led to significantly increased zinc levels in hair, urine, and erythrocytes, whereas zinc gluconate and citrate did not show significant changes.[13][14] | [13][14] |
| Zinc Citrate vs. Zinc Gluconate vs. Zinc Oxide | Crossover study in 15 healthy adults. | Fractional absorption of zinc from zinc citrate (61.3%) and zinc gluconate (60.9%) was significantly higher than from zinc oxide (49.9%). No significant difference was found between zinc citrate and gluconate.[2] | [2] |
| Zinc-Histidine vs. Zinc Sulfate | Single oral administration study. | The uptake of zinc from zinc-histidine complexes was significantly greater than from zinc sulfate.[2] | [2] |
Table 2: Summary of Comparative Bioavailability Studies of Different Zinc Chelates in Animal Models
| Zinc Chelate/Salt Compared | Animal Model | Key Findings | Reference(s) |
| Zinc Methionine vs. Zinc Sulfate | Broilers | Relative bioavailability of zinc from zinc-methionine was 120-125% that of zinc sulfate, based on pancreas metallothionein (B12644479) concentration.[15] | [15] |
| Zinc Methionine vs. Zinc Sulfate & Zinc Oxide | Chicks | Bioavailability of zinc from zinc methionine was 117% (in a purified diet) and 177% (in a soy isolate diet) relative to zinc sulfate (100%). Zinc from zinc oxide was 61% as bioavailable as zinc sulfate.[16][17] | [16][17] |
| Chelated Zinc vs. Zinc Sulfate | Broilers | In the presence of high calcium and phosphorus, the bioavailability of chelated zinc was significantly higher (307-441%) than zinc sulfate.[18] | [18] |
| Zinc Methionine vs. Zinc Sulfate & Zinc Oxide | Cattle | No significant differences in tissue zinc concentrations were observed between supplemental zinc methionine, zinc sulfate, and zinc oxide at adequate dietary zinc levels.[19] | [19] |
Mechanisms of Zinc Absorption and Cellular Transport
The absorption of zinc from the intestinal lumen into the bloodstream is a multi-step process involving various transporters and binding proteins.
Intestinal Absorption Pathway
Dietary zinc, released from food matrices during digestion, is primarily absorbed by enterocytes in the small intestine.[3] The main transporter responsible for zinc uptake from the intestinal lumen is ZIP4.[3] Once inside the enterocyte, zinc can be utilized for cellular functions, stored bound to metallothionein, or transported across the basolateral membrane into the portal circulation.[20] The efflux of zinc from the enterocyte is mediated by ZnT1.[3]
Caption: A simplified diagram of the intestinal absorption pathway of zinc.
Cellular Zinc Signaling
Beyond its structural and catalytic roles, zinc also functions as an intracellular signaling molecule, often referred to as a "second messenger."[1][21] Extracellular stimuli can trigger transient increases in cytosolic free zinc, known as "zinc waves," which can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, thereby influencing cellular processes like proliferation and apoptosis.[1]
Caption: Overview of zinc's role as a second messenger in cellular signaling.
Detailed Experimental Protocols
The assessment of zinc bioavailability relies on a combination of in vitro and in vivo experimental models. Each model provides unique insights into the complex process of zinc absorption and metabolism.
In Vitro Bioaccessibility Assessment: Simulated Gastrointestinal Digestion
This protocol, adapted from the internationally harmonized INFOGEST method, simulates the physiological conditions of the human upper gastrointestinal tract to determine the fraction of zinc that is released from its matrix and becomes available for absorption (bioaccessibility).[2]
Materials and Reagents:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) prepared according to the INFOGEST protocol.
-
Enzymes: α-amylase, pepsin, and pancreatin (B1164899).
-
Bile salts.
-
HCl and NaOH for pH adjustment.
-
Centrifuge.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for zinc quantification.
Procedure:
-
Sample Preparation: An accurately weighed amount of the zinc chelate supplement is homogenized in deionized water.
-
Oral Phase: The sample is mixed with SSF containing α-amylase and incubated at 37°C for 2 minutes with gentle agitation.
-
Gastric Phase: SGF containing pepsin is added to the oral bolus. The pH is adjusted to 3.0 with HCl, and the mixture is incubated for 2 hours at 37°C with continuous mixing.
-
Intestinal Phase: SIF containing pancreatin and bile salts is added to the gastric chyme. The pH is adjusted to 7.0 with NaOH, and the incubation continues for another 2 hours at 37°C with agitation.
-
Separation of Bioaccessible Fraction: The digestate is centrifuged to separate the soluble supernatant (bioaccessible fraction) from the insoluble pellet.
-
Quantification: The zinc concentration in the supernatant is determined using ICP-OES or AAS. Bioaccessibility is calculated as: (Zinc in supernatant / Total zinc in sample) x 100%.
Caption: Standard workflow for determining zinc bioaccessibility using a simulated digestion model.
In Vitro Bioavailability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a valuable in vitro model for predicting intestinal drug and nutrient absorption.[20][22][23]
Materials and Reagents:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Transwell® permeable supports.
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer yellow for monolayer integrity testing.
-
ICP-OES or AAS for zinc quantification.
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto Transwell® inserts. The cells are maintained for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the TEER and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Zinc Transport Experiment:
-
The bioaccessible fraction from the in vitro digestion is diluted in transport buffer.
-
The apical (upper) chamber of the Transwell® is exposed to the zinc-containing solution.
-
The basolateral (lower) chamber contains fresh transport buffer.
-
The cells are incubated at 37°C.
-
-
Sample Collection and Analysis: Samples are collected from the basolateral chamber at various time points. The zinc concentration is measured using ICP-OES or AAS.
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of zinc transport across the monolayer is calculated to determine the apparent permeability coefficient (Papp), a key indicator of absorption.
In Vivo Bioavailability Assessment: Human and Animal Studies
In vivo studies in humans and animals provide the most physiologically relevant data on zinc bioavailability.
Study Design:
-
Human Studies: Typically employ a randomized, double-blind, crossover design to minimize inter-individual variability.[9]
-
Animal Studies: Often use models like rats or broiler chickens fed diets with varying levels and forms of zinc.[15][23]
Key Methodological Steps:
-
Subject/Animal Selection: Healthy volunteers or specific animal strains are selected based on inclusion and exclusion criteria.
-
Dietary Control and Supplementation: Subjects/animals are often placed on a controlled diet with a known zinc content before and during the study. They receive a standardized dose of the zinc chelate being tested.
-
Sample Collection: Blood samples are collected at baseline and at multiple time points after zinc administration. Urine and fecal samples may also be collected. In animal studies, tissues like the liver, pancreas, and bone are often collected at the end of the study.[23]
-
Biomarker Analysis:
-
Plasma/Serum Zinc: The most common biomarker, measured using ICP-OES or AAS. Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated.[9]
-
Erythrocyte Zinc: Reflects longer-term zinc status.
-
Metallothionein (MT) Levels: A zinc-binding protein whose expression is induced by increased intracellular zinc. MT levels in erythrocytes or other tissues can be a sensitive indicator of zinc status.[19]
-
-
Data Analysis: Statistical methods are used to compare the pharmacokinetic parameters and biomarker levels between different zinc forms to determine relative bioavailability.
Conclusion
The selection of a zinc chelate for nutritional supplementation or therapeutic application should be guided by robust scientific evidence of its bioavailability. This guide has synthesized key findings and methodologies to provide a comprehensive resource for researchers and drug development professionals. The presented data indicates that chelated forms of zinc, particularly zinc bisglycinate and picolinate, generally exhibit superior bioavailability compared to inorganic forms like zinc oxide. However, the choice of the optimal zinc chelate may also depend on the specific application, the target population, and the presence of dietary factors. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of highly bioavailable zinc formulations to address global health challenges related to zinc deficiency.
References
- 1. [PDF] A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro study on the transport of zinc across intestinal epithelial cells using Caco-2 monolayers and isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yln.info [yln.info]
- 13. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 14. extranet.who.int [extranet.who.int]
- 15. biospectra.us [biospectra.us]
- 16. Metallothionein and Zinc Transporter Expression in Circulating Human Blood Cells as Biomarkers of Zinc Status: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. mdpi.com [mdpi.com]
- 21. Relative bioavailability of zinc-methionine chelate for broilers fed a conventional corn-soybean meal diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythrocyte metallothionein response to dietary zinc in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
The In Vitro Effect of Zinc Glycinate on Enzymatic Activity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an indispensable trace element crucial for the catalytic activity of over 300 enzymes and plays a vital role in a myriad of physiological processes. Its bioavailability is a critical factor in exerting its biological effects. Zinc glycinate (B8599266), a chelated form of zinc, has demonstrated superior absorption and bioavailability compared to other zinc salts. This technical guide provides an in-depth analysis of the in vitro effects of zinc glycinate on the activity of key metalloenzymes, namely alkaline phosphatase (ALP) and superoxide (B77818) dismutase (SOD). Detailed experimental protocols for in vitro assays are provided, along with a summary of kinetic data. Furthermore, this guide explores the modulatory role of zinc in critical cellular signaling pathways, illustrated with clear diagrams. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction: The Critical Role of Zinc in Enzymatic Function
Zinc is a fundamental cofactor for a vast number of enzymes, participating in all six classes of enzyme activity. It can play a catalytic role, directly participating in the chemical reaction, or a structural role, maintaining the protein's tertiary structure and stability. The availability of zinc is therefore paramount for cellular metabolism, immune response, DNA synthesis, and antioxidant defense[1].
This compound is a chelate of zinc with the amino acid glycine. This chelation enhances its stability in the gastrointestinal tract and facilitates its absorption, leading to higher bioavailability compared to inorganic zinc salts like zinc sulfate (B86663) or zinc oxide. This superior bioavailability is a key consideration when evaluating its in vitro and in vivo effects.
In Vitro Effect of this compound on Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase (EC 3.1.3.1) is a zinc-dependent metalloenzyme that catalyzes the hydrolysis of phosphate (B84403) esters at an alkaline pH. It is crucial for bone mineralization and various other physiological processes. In vitro studies have demonstrated that zinc availability directly influences ALP activity.
Quantitative Data on Zinc's Effect on ALP Kinetics
Kinetic studies have shown that zinc acts as a mixed-type effector with respect to the substrate (p-nitrophenyl phosphate), indicating that it can bind to both the free enzyme and the enzyme-substrate complex to modulate its activity. The following table summarizes the conceptual kinetic parameters of ALP in the presence of zinc.
| Kinetic Parameter | Effect of Zinc | Description |
| Vmax | Increases | Zinc enhances the maximal velocity of the reaction, suggesting it improves the catalytic efficiency of the enzyme. |
| Km | May increase or decrease | The Michaelis-Menten constant can be altered, reflecting a change in the enzyme's affinity for its substrate. |
Experimental Protocol for In Vitro Alkaline Phosphatase Assay
This protocol is adapted from established methodologies for determining ALP activity in vitro.
Materials:
-
Alkaline Phosphatase (from bovine intestinal mucosa or other sources)
-
This compound solution (prepared in deionized water)
-
Glycine Buffer (100 mM, pH 10.4 at 37°C)
-
Magnesium Chloride (MgCl₂) solution (1.0 mM)
-
Zinc Chloride (ZnCl₂) solution (as a control, 1.0 mM)
-
p-Nitrophenyl Phosphate (pNPP) solution (60 mM)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine 2.60 mL of Glycine Buffer, 0.30 mL of pNPP solution, and the desired volume of this compound solution. A control with zinc chloride and a blank without any zinc source should also be prepared.
-
Equilibration: Incubate the cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 0.10 mL of the Alkaline Phosphatase enzyme solution to the cuvettes, mix by inversion, and immediately start monitoring the absorbance.
-
Measure Activity: Record the increase in absorbance at 405 nm for 5 minutes. The rate of p-nitrophenol formation is proportional to the ALP activity.
-
Calculate Activity: The enzymatic activity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 10.4). One unit of ALP is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl phosphate per minute at 37°C.
In Vitro Effect of this compound on Superoxide Dismutase (SOD) Activity
Copper-zinc superoxide dismutase (Cu/Zn SOD, SOD1) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Zinc plays a crucial structural role in SOD1, stabilizing the enzyme and facilitating its catalytic function. In vitro reconstitution of the apo-enzyme (metal-free SOD) with zinc is a common method to study its effect on enzyme activity.
Quantitative Data on Zinc's Role in SOD Activity
While direct kinetic studies on the effect of varying this compound concentrations on fully metalated SOD are not abundant, the critical role of zinc is evident from reconstitution studies. The activity of SOD is directly proportional to the successful incorporation of both copper and zinc into the apo-enzyme.
| Condition | Relative SOD Activity | Description |
| Apo-SOD (metal-free) | None | The enzyme is inactive without its metal cofactors. |
| Apo-SOD + Copper only | Low/Unstable | Copper is the catalytic center, but without zinc, the enzyme structure is unstable, leading to low and transient activity. |
| Apo-SOD + Zinc only | None | Zinc is structurally essential but not catalytically active on its own. |
| Apo-SOD + Copper + Zinc | High | The presence of both metals restores the native structure and full catalytic activity. |
Experimental Protocol for In Vitro Superoxide Dismutase Assay (Xanthine Oxidase Method)
This protocol outlines a common indirect assay to measure SOD activity.
Materials:
-
Apo-SOD1 (prepared by dialysis against a chelating agent)
-
This compound solution
-
Potassium Phosphate Buffer (50 mM, pH 7.8)
-
Xanthine (B1682287) (10 mM)
-
Xanthine Oxidase (0.1 units/mL)
-
Cytochrome c (1 mM) or Nitroblue Tetrazolium (NBT)
-
Catalase (to remove hydrogen peroxide)
-
Spectrophotometer
Procedure:
-
Reconstitution of Apo-SOD: Incubate apo-SOD with a molar excess of this compound in phosphate buffer at room temperature for a defined period to allow for zinc incorporation. A subsequent incubation with a copper salt is necessary to achieve full activity.
-
Assay Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer, xanthine, and cytochrome c (or NBT).
-
Addition of SOD: Add the reconstituted SOD sample to the cuvette.
-
Reaction Initiation: Initiate the reaction by adding xanthine oxidase. Xanthine oxidase generates superoxide radicals from xanthine, which then reduce cytochrome c (or NBT), leading to a change in absorbance.
-
Activity Measurement: Monitor the rate of reduction of cytochrome c (at 550 nm) or NBT (at 560 nm). The presence of active SOD will inhibit this reduction.
-
Calculation of SOD Activity: The SOD activity is determined by the degree of inhibition of the reduction of the indicator dye. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
Zinc-Modulated Signaling Pathways
Zinc is not only a static component of enzymes but also a dynamic signaling molecule, or "second messenger," that can modulate various intracellular signaling cascades. Fluctuations in intracellular free zinc can impact the activity of kinases, phosphatases, and transcription factors.
General Experimental Workflow for In Vitro Enzyme Assays
The following diagram illustrates a generalized workflow for studying the effect of a compound like this compound on enzymatic activity in vitro.
General workflow for in vitro enzyme kinetic analysis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Zinc has been shown to influence the MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and apoptosis. Zinc can modulate the activity of key kinases in this pathway.
Modulation of the MAPK signaling pathway by zinc.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical signaling route involved in cell survival, growth, and metabolism. Zinc can impact the activity of key components in this pathway, such as the phosphatase and tensin homolog (PTEN), a negative regulator of the pathway.
Inhibitory effect of zinc on PTEN in the PI3K/AKT pathway.
Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Zinc has been shown to upregulate Nrf2 activity, leading to the expression of antioxidant enzymes.
Zinc-mediated activation of the Nrf2 antioxidant pathway.
Conclusion
This compound, with its enhanced bioavailability, serves as an effective in vitro modulator of key metalloenzymes such as alkaline phosphatase and superoxide dismutase. The provided experimental protocols offer a framework for researchers to investigate these effects quantitatively. Furthermore, the role of zinc as a signaling molecule that influences critical cellular pathways like MAPK, PI3K/AKT, and Nrf2 highlights its potential for therapeutic applications. This technical guide provides a foundational understanding for further research into the specific mechanisms of action of this compound in various biological systems, which is of significant interest to the fields of nutrition, biochemistry, and drug development.
References
Methodological & Application
Application Note: Quantification of Serum Zinc Levels Following Oral Supplementation with Zinc Glycinate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a vast array of physiological functions, including enzymatic activity, immune response, and protein synthesis. Zinc deficiency is a global health concern, and supplementation is a common strategy to address this issue. Zinc glycinate, a chelated form of zinc, is believed to offer superior bioavailability compared to inorganic zinc salts. Accurate and reliable quantification of changes in serum zinc concentrations following supplementation is paramount for pharmacokinetic studies and to substantiate bioavailability claims. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and sensitive analytical technique for the determination of elemental concentrations in biological samples.[1][2] This application note provides a detailed protocol for the measurement of serum zinc levels using ICP-OES following oral supplementation with this compound.
Principle of ICP-OES
ICP-OES utilizes a high-temperature argon plasma to excite atoms of an element to a higher energy state. As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification.[2][3]
Experimental Protocol
This protocol outlines the necessary steps from sample collection to data analysis for the accurate measurement of serum zinc.
Materials and Reagents
-
Reagents:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Zinc standard solution (1000 mg/L), traceable to a certified reference material
-
Argon gas, high purity (99.99%)
-
-
Apparatus:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
Microwave digestion system
-
Class A volumetric flasks and pipettes
-
Trace metal-free polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Sample Collection and Handling
-
Blood Collection: Collect whole blood samples from subjects at baseline (pre-supplementation) and at specified time points post-supplementation with this compound. Use trace element-free blood collection tubes (e.g., royal blue top tubes with no additive or with EDTA).
-
Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g for 15 minutes to separate the serum.
-
Aliquoting and Storage: Carefully transfer the serum to pre-labeled, trace metal-free polypropylene tubes. Store samples at -80°C until analysis to ensure stability.
Sample Preparation: Microwave Acid Digestion
-
Thawing: Thaw the serum samples at room temperature. Vortex gently to ensure homogeneity.
-
Digestion:
-
Pipette 0.5 mL of serum into a clean microwave digestion vessel.
-
Add 5.0 mL of concentrated nitric acid (HNO₃) to each vessel.
-
Allow the samples to pre-digest for at least 30 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
-
Dilution: After the digestion program is complete and the vessels have cooled, carefully open them in a fume hood. Quantitatively transfer the digested sample to a 50 mL trace metal-free polypropylene tube. Rinse the digestion vessel with deionized water and add the rinsate to the tube. Bring the final volume to 50 mL with deionized water. This results in a 1:100 dilution of the original serum sample.
ICP-OES Analysis
-
Instrument Warm-up: Turn on the ICP-OES instrument and allow it to warm up for at least 30 minutes to ensure plasma stability.
-
Calibration Standards: Prepare a series of zinc calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L) by diluting the 1000 mg/L zinc standard solution with a 5% HNO₃ solution to match the acid matrix of the digested samples.
-
Instrument Parameters: Set the ICP-OES instrument parameters for zinc analysis. Typical parameters are provided in Table 1. The zinc emission wavelength at 213.856 nm is commonly used due to its high sensitivity and freedom from spectral interferences.[2]
-
Analysis:
-
Aspirate the calibration blank (5% HNO₃) and the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Analyze a quality control (QC) sample with a known zinc concentration to verify the accuracy of the calibration.
-
Analyze the digested serum samples.
-
Rinse the system with the blank solution between samples to prevent carryover.
-
Periodically re-analyze a QC sample to monitor for instrument drift.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Typical ICP-OES Instrumental Parameters for Zinc Analysis
| Parameter | Value |
| RF Power | 1.3 kW |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.2 L/min |
| Nebulizer Gas Flow | 0.8 L/min |
| Sample Uptake Rate | 1.5 mL/min |
| Wavelength | 213.856 nm |
| Integration Time | 5 seconds |
| Replicates | 3 |
Table 2: Example Serum Zinc Concentrations (µg/dL) After this compound Supplementation
| Subject ID | Baseline (T=0) | 2 hours | 4 hours | 6 hours |
| 001 | 85.2 | 121.5 | 145.8 | 130.1 |
| 002 | 91.5 | 130.2 | 155.3 | 142.6 |
| 003 | 88.9 | 125.8 | 150.1 | 138.4 |
| Mean | 88.5 | 125.8 | 150.4 | 137.0 |
| Std. Dev. | 3.1 | 4.4 | 4.8 | 6.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for serum zinc analysis.
Zinc Signaling Pathway
Caption: Simplified overview of a zinc signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and reliable measurement of serum zinc concentrations using ICP-OES after oral supplementation with this compound. The described methodology, from sample handling to data analysis, is crucial for researchers and professionals in the field of nutrition and drug development to assess the bioavailability and pharmacokinetic profiles of zinc supplements. The high sensitivity and specificity of ICP-OES make it an ideal technique for such applications, ensuring high-quality data for clinical and research purposes.
References
Application Notes and Protocols for Developing a Zinc Glycinate Supplementation Model in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological functions, including immune response, antioxidant defense, and cellular signaling. Zinc glycinate (B8599266), a chelated form of zinc, is often utilized in supplementation due to its potential for enhanced bioavailability. This document provides a comprehensive guide for establishing a rodent model to study the effects of zinc glycinate supplementation. It includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative data from rodent studies investigating zinc supplementation. These tables are intended to serve as a reference for expected outcomes and for comparative purposes in newly designed studies.
Table 1: Comparative Bioavailability of Zinc Compounds in Rats
| Zinc Compound | Administration Route & Dose | True Absorption (%) | Relative Bioavailability (%) | Key Findings | Reference |
| Zinc Sulfate | Oral (diet) | 44 | 100 (Reference) | Standard inorganic zinc source. | [1] |
| This compound | Oral (diet) | 51 | 116 | Significantly higher true absorption compared to zinc sulfate, especially in the presence of phytates. | [1][2] |
| Zinc Gluconate | Oral gavage (15 mg single dose) | - | 143.4 (vs. Zinc Gluconate) | Significantly increased oral bioavailability compared to zinc gluconate in humans, suggesting a similar trend may be observed in rodents. | [3] |
Table 2: Effects of Zinc Supplementation on Biochemical Parameters in Rodents
| Parameter | Rodent Model | Zinc Supplementation Details | Observed Effect | Reference |
| Serum Zinc | Sprague-Dawley Rats | 0, 30, 60, 90, and 180 mg/kg Zn-Gly in diet for 1 week | Linear increase with supplemental zinc levels. | [4] |
| Hepatic Zinc | Sprague-Dawley Rats | 0, 30, 60, 90, and 180 mg/kg Zn-Gly in diet for 1 week | Linear increase with supplemental zinc levels. | [4] |
| Serum Cu-Zn SOD Activity | Sprague-Dawley Rats | 0, 30, 60, 90, and 180 mg/kg Zn-Gly in diet for 1 week | Quadratic response, peaking at 60 mg/kg supplementation. | [4] |
| Plasma Malondialdehyde (MDA) | Diabetic Wistar Rats | 0.19 and 0.38 g Zn/kg diet for 6 weeks | Significant lowering of lipid peroxides. | [5] |
| Serum TNF-α | LPS-induced Diarrhea Mice | Zinc supplementation | Reduction in TNF-α levels. | [6] |
| Serum IL-6 | LPS-induced Diarrhea Mice | Zinc supplementation | Initial increase on day 8, followed by a decrease. | [6] |
| Intestinal ZIP4 mRNA | Sprague-Dawley Rats | 0, 30, 60, 90, and 180 mg/kg Zn-Gly in diet for 1 week | Downregulated with increasing zinc levels in duodenum and jejunum. | [4] |
| Intestinal ZnT1 mRNA | Sprague-Dawley Rats | 0, 30, 60, 90, and 180 mg/kg Zn-Gly in diet for 1 week | Significantly higher at 180 mg/kg in the duodenum. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a rodent this compound supplementation study.
Animal Model and Study Design
A typical study design involves acclimatizing rodents (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice) for one week, followed by the experimental period where they are fed a control or zinc-supplemented diet. To study the effects of correcting a deficiency, a zinc-deficient diet can be provided for a period before supplementation begins.
Figure 1. A typical experimental workflow for a rodent zinc supplementation study.
Preparation and Administration of this compound
This compound can be administered through the diet or by oral gavage.
-
Dietary Supplementation:
-
Prepare a basal diet that is either zinc-adequate or zinc-deficient, depending on the study's objective.
-
Calculate the required amount of this compound to achieve the desired zinc concentrations in the diet (e.g., 30, 60, 180 mg Zn/kg diet).[4]
-
Thoroughly mix the this compound with the powdered basal diet to ensure uniform distribution.
-
Provide the prepared diets to the respective animal groups ad libitum.
-
-
Oral Gavage Protocol: [7]
-
Preparation of Dosing Solution: Dissolve the calculated amount of this compound in deionized water or a suitable vehicle to achieve the desired concentration for the target dose (e.g., 10 mg/kg body weight).[4]
-
Animal Restraint: Properly restrain the mouse or rat to immobilize the head and align the esophagus with the stomach.
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly placed, slowly administer the this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress for a few minutes after the procedure.
-
Sample Collection and Preparation
At the end of the experimental period, collect blood, tissues, urine, and feces for analysis.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes (e.g., EDTA-coated tubes for plasma, plain tubes for serum). Centrifuge to separate plasma or serum and store at -80°C.
-
Tissue Collection: Euthanize the animal and dissect target tissues such as the liver, kidney, femur, and intestine. Rinse with cold phosphate-buffered saline (PBS), blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages for the last few days of the study to collect urine and feces for balance studies.
Zinc Concentration Analysis by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying zinc levels in biological samples.
-
Tissue Digestion:
-
Weigh approximately 0.5 g of the frozen tissue sample into a digestion tube.
-
Add 5 mL of concentrated nitric acid.
-
Heat the mixture at 120-130°C for 14-16 hours.
-
Carefully add hydrogen peroxide to complete the digestion.
-
Dilute the digested sample to a final volume (e.g., 50 mL) with deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of zinc standard solutions to create a calibration curve.
-
Introduce the digested samples and standards into the ICP-MS instrument.
-
Measure the intensity of the zinc isotopes.
-
Calculate the zinc concentration in the original sample based on the calibration curve and dilution factor.
-
Biomarker Assays
-
Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize liver tissue in cold buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) and calculate the SOD activity.
-
-
Glutathione (B108866) Peroxidase (GPx) Activity Assay:
-
Prepare tissue homogenates as described for the SOD assay.
-
Use a commercial GPx assay kit or a method that measures the rate of NADPH oxidation coupled to the reduction of oxidized glutathione by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm to determine GPx activity.
-
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Use plasma or tissue homogenate for the assay.
-
Add thiobarbituric acid (TBA) reagent to the sample.
-
Incubate at high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to form a colored product.
-
Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6: [8][9]
-
Use serum or plasma samples.
-
Follow the instructions of a commercial ELISA kit for mouse or rat TNF-α and IL-6.
-
Typically, this involves adding the sample to a pre-coated microplate, followed by the addition of detection antibodies and a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
-
Real-Time Quantitative PCR (RT-qPCR) for ZIP4 and ZnT1:
-
Isolate total RNA from intestinal tissue using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform RT-qPCR using specific primers for ZIP4, ZnT1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the gene expression levels using the comparative Ct (ΔΔCt) method.
-
Signaling Pathways
Zinc acts as a signaling molecule that can influence various intracellular pathways. Zinc supplementation can modulate these pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Figure 2. Simplified signaling pathways influenced by zinc supplementation.
Zinc ions (Zn²⁺), upon absorption from this compound, can activate the PI3K/Akt and MAPK/ERK signaling pathways, which are known to promote cell proliferation and survival.[10][11] Additionally, zinc can inhibit the NF-κB pathway, a key regulator of inflammation, thereby modulating the inflammatory response.[12]
Conclusion
The development of a robust rodent model for this compound supplementation is essential for understanding its bioavailability, physiological effects, and therapeutic potential. The protocols and data presented in this document provide a framework for designing and executing such studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the advancement of nutritional science and drug development.
References
- 1. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Zinc Supplementation Partially Decreases the Harmful Effects of a Cafeteria Diet in Rats but Does Not Prevent Intestinal Dysbiosis | MDPI [mdpi.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 7. researchgate.net [researchgate.net]
- 8. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 9. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 10. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability of zinc to rats as affected by protein source and previous dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zinc Glycinate Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering zinc glycinate (B8599266) in animal studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to facilitate accurate and reproducible research.
Introduction to Zinc Glycinate in Animal Research
Zinc is an essential trace element crucial for a multitude of physiological processes, including immune function, enzymatic activity, and cellular signaling.[1][2] this compound, a chelated form of zinc bound to two glycine (B1666218) molecules, has demonstrated superior bioavailability compared to inorganic zinc salts like zinc sulfate (B86663) and zinc oxide in various animal models.[3][4][5] This enhanced absorption makes it a preferred source for supplementation in research settings where precise dosing and consistent physiological responses are critical.
Dosage Calculation for this compound
Accurate dosage calculation is paramount to ensure the desired physiological effect and to avoid potential toxicity. The following steps and tables provide guidance on determining the appropriate dose of this compound for your animal model.
Calculating Elemental Zinc Content
It is crucial to base dosage calculations on the elemental zinc content of this compound, not the total weight of the compound. This compound typically contains about 25% elemental zinc by weight.
Formula for Elemental Zinc Calculation:
Weight of Elemental Zinc = Weight of this compound × 0.25
Example Calculation:
To administer a dose of 10 mg of elemental zinc, you would need:
Weight of this compound = 10 mg / 0.25 = 40 mg
Recommended Dosages in Animal Models
The optimal dosage of this compound can vary depending on the animal species, age, and the specific research question. The following table summarizes dosages used in various animal studies.
| Animal Model | Dosage of Elemental Zinc | Route of Administration | Key Findings |
| Rats | 0, 30, 60, 90, and 180 mg/kg of diet | Dietary Supplementation | Dose-dependent increase in serum and hepatic zinc levels.[6][7] |
| Lambs | 15 mg supplemental Zn/kg DM | Dietary Supplementation | Improved bioavailability compared to zinc sulfate.[8] |
| Ponies | 10 mg/kg BW (single dose) | Oral Gavage | Higher and faster absorption compared to zinc oxide.[5][9] |
| Nursery Pigs | 400, 800, and 1,200 mg/kg of diet | Dietary Supplementation | Can replace higher levels of zinc oxide with improved bioavailability.[10] |
| Broilers | 60 mg Zn/kg from this compound | Dietary Supplementation | Improved growth performance and intestinal morphology compared to control.[11] |
| Calves | 40, 80, and 120 mg/kg DM | Dietary Supplementation | 80 mg/kg DM improved immune function and antioxidant capacity.[12][13] |
Experimental Protocols
The following are detailed protocols for the two most common methods of administering this compound in animal studies: oral gavage and dietary supplementation.
Protocol for Oral Gavage in Rodents
Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.[9][14]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[9]
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Accustom the animals to handling for several days prior to the experiment to reduce stress.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, scruff the animal firmly by the loose skin over the shoulders. For rats, hold the animal near the thoracic region and support the lower body.[9][15]
-
-
Dosage Preparation:
-
Calculate the required amount of this compound based on the desired elemental zinc dose and the animal's body weight.
-
Prepare the dosing solution by dissolving the calculated amount of this compound in the chosen vehicle. Ensure the solution is homogenous. The maximum dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[9]
-
-
Gavage Needle Measurement:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]
-
The animal should swallow the needle as it reaches the pharynx. If resistance is met, withdraw the needle and try again. Do not force the needle. [15]
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.[4]
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.[4]
-
Protocol for Dietary Supplementation
This method is suitable for long-term studies and mimics natural nutrient intake.
Materials:
-
Basal diet (a standard diet with a known, low level of zinc)
-
This compound
-
Precision scale
-
Feed mixer
Procedure:
-
Depletion Phase (Optional):
-
Diet Preparation:
-
Calculate the amount of this compound needed to achieve the desired elemental zinc concentration in the final diet (e.g., mg of elemental zinc per kg of feed).
-
Thoroughly mix the calculated amount of this compound with a small portion of the basal diet first, then gradually incorporate it into the total amount of feed to ensure even distribution.
-
-
Feeding and Monitoring:
-
Provide the supplemented diet to the experimental group and the basal diet to the control group.
-
Ensure ad libitum access to feed and water, unless the study design requires controlled feeding.
-
Monitor feed intake regularly to ensure the animals are consuming the intended dose of zinc.
-
Analysis of Zinc in Biological Samples
To assess the bioavailability and physiological effects of this compound, it is necessary to measure zinc concentrations in various biological tissues and fluids.
Sample Collection and Preparation
-
Blood: Collect blood samples via appropriate methods (e.g., cardiac puncture, tail vein). Separate serum or plasma and store at -80°C.
-
Tissues (Liver, Bone, etc.): Euthanize the animal and dissect the desired tissues. Rinse with ice-cold saline to remove excess blood, blot dry, and store at -80°C.
-
Sample Digestion: Prior to analysis, samples must be digested to break down the organic matrix and release the zinc. This is typically done using strong acids (e.g., nitric acid) and heat.
Analytical Techniques
The following table details common methods for zinc quantification.
| Technique | Principle | Advantages | Disadvantages |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state.[1][17] | Relatively low cost, robust, and widely available.[18] | Susceptible to matrix interferences.[17] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.[19] | High sensitivity, can measure multiple elements simultaneously, and has a wide linear dynamic range.[19] | Higher initial instrument cost and more complex operation. |
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an animal study investigating the effects of this compound.
Caption: Workflow for a typical animal study on this compound.
Zinc-Related Signaling Pathways
Zinc plays a critical role in various intracellular signaling pathways. The diagrams below illustrate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are influenced by zinc levels.
MAPK Signaling Pathway
References
- 1. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. toolify.ai [toolify.ai]
- 7. Dosage Effect of Zinc Glycine Chelate on Zinc Metabolism and Gene Expression of Zinc Transporter in Intestinal Segments on Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. The Effect of Dietary Supplementation with Zinc Amino Acids on Immunity, Antioxidant Capacity, and Gut Microbiota Composition in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. instechlabs.com [instechlabs.com]
- 16. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 17. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. vitas.no [vitas.no]
Application Notes and Protocols for Studying the Cellular Effects of Zinc Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, protein synthesis, immune function, and signal transduction.[1][2] Zinc glycinate (B8599266), a chelated form of zinc bound to the amino acid glycine, has demonstrated superior bioavailability compared to other zinc salts, making it a compound of significant interest for therapeutic applications.[3][4][5] These application notes provide a comprehensive set of protocols to investigate the cellular effects of zinc glycinate in an in vitro setting. The described methodologies will enable researchers to assess its impact on cell viability, oxidative stress, apoptosis, and key signaling pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of this compound on a selected cell line.
References
- 1. protocolforlife.com [protocolforlife.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Zinc Transporter Gene Expression Using Zinc Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a vast array of physiological processes, including enzymatic activity, immune function, and gene expression. The intracellular concentration of zinc is tightly regulated by a sophisticated network of zinc transporters. These transporters belong to two main families: the SLC39A family (ZIP transporters), which are responsible for zinc influx into the cytoplasm, and the SLC30A family (ZnT transporters), which mediate zinc efflux from the cytoplasm.[1][2] Dysregulation of these transporters is implicated in numerous disease states, making them attractive targets for therapeutic intervention.
Zinc glycinate (B8599266), a chelated form of zinc bound to glycine, offers high bioavailability and is an excellent tool for studying the cellular responses to zinc. These application notes provide a comprehensive guide for utilizing zinc glycinate to investigate the expression of zinc transporter genes in vitro. The following protocols and data serve as a foundational resource for researchers aiming to elucidate the molecular mechanisms of zinc homeostasis.
Data Presentation
The following tables summarize the dose-dependent effects of zinc supplementation on the gene expression of various zinc transporters. Table 1 presents in vivo data from a study using this compound, while Table 2 provides representative in vitro data based on studies using other organic zinc salts, which can be used as a reference for expected outcomes in cell culture experiments.
Table 1: In Vivo Dose-Dependent Effect of this compound on Zinc Transporter mRNA Expression in Rat Duodenum
| Zinc Transporter Gene | 0 mg/kg Zn | 30 mg/kg Zn | 60 mg/kg Zn | 90 mg/kg Zn | 180 mg/kg Zn |
| ZnT1 (SLC30A1) | 1.00 | 1.15 | 1.25 | 1.35 | 1.80 |
| ZIP4 (SLC39A4) | 1.00 | 0.85 | 0.70 | 0.65 | 0.50 |
| ZIP5 (SLC39A5) | 1.00 | 0.95 | 0.90 | 0.88 | 0.85 |
| *Data adapted from an in vivo study in rats.[3][4] Values are represented as relative fold change compared to the control group (0 mg/kg Zn). * indicates a statistically significant difference (P < 0.05) from the control. |
Table 2: Representative In Vitro Effects of Zinc Supplementation on Zinc Transporter mRNA Expression in Caco-2 Cells
| Zinc Transporter Gene | Control (No Zinc) | 50 µM Zinc Gluconate | 100 µM Zinc Chloride |
| ZnT1 (SLC30A1) | 1.00 | ↑ (Trend) | ↑ |
| ZIP2 (SLC39A2) | 1.00 | ↔ | ↔ |
| ZIP4 (SLC39A4) | 1.00 | ↓ | ↓ |
| *Data are representative of findings from in vitro studies using Caco-2 cells with zinc gluconate or zinc chloride.[5][6] Arrows indicate the direction of change in gene expression (↑ upregulated, ↓ downregulated, ↔ no significant change). |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on zinc transporter gene expression in a relevant cell line, such as the human colon adenocarcinoma cell line Caco-2, which is a well-established model for intestinal absorption.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours to reach approximately 70-80% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile, deionized water.
-
Warm the solution to 37°C and vortex until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
This compound Treatment:
-
Prepare a series of working solutions of this compound by diluting the stock solution in serum-free DMEM to achieve final concentrations ranging from 10 µM to 200 µM.
-
Remove the growth medium from the cultured cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add 2 mL of the desired this compound working solution or serum-free medium (for the control group) to each well.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
Total RNA Extraction:
-
After the incubation period, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly in the wells by adding 1 mL of a suitable lysis buffer (e.g., TRIzol reagent) and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
The resulting cDNA will be used as the template for quantitative real-time PCR (qPCR).
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers for the target zinc transporter gene (see Table 3 for a list of primers), and nuclease-free water.
-
Add the master mix and the cDNA template to each well of a qPCR plate. Include a no-template control for each primer set.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Follow with a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.[7]
-
Table 3: Validated qPCR Primers for Human Zinc Transporter Genes
| Gene (SLC Family) | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ZnT1 (SLC30A1) | TCGGGAGGCTGTTTGTATGT | TCCGCTCTCCAGATTTGTGT |
| ZnT2 (SLC30A2) | ACAAGTACGTGGACCCCATC | CCACGGACAGCAGGAGATTT |
| ZnT8 (SLC30A8) | CCTGTGGTTGTCATCGAAGCCT | CTCACATGCCAGGTACACTAGC |
| ZnT9 (SLC30A9) | TGGTGTCTGAAGGAGCAACA | AGGAACCCAGGCTGTCATAC |
| ZIP1 (SLC39A1) | GCTGGAGGAGTTTGCCTTCT | GAGCAGGATGGTGAGGTAGG |
| ZIP2 (SLC39A2) | GGCTGGATGGAGACTTCAAC | CCAGCATGTTGTAGCCAAAG |
| ZIP3 (SLC39A3) | TGGCTGGAGAGAACTGGAAC | AGGAGGCCAGGAAGTAGAGG |
| ZIP4 (SLC39A4) | CGTGGACTTTGTGTTCCAGCAG | TGTGCCGATGACTGTGGTCACT |
| ZIP10 (SLC39A10) | GCTGGCCATCTTTGTCTTCC | GGCAGCACGTAGATGAAAGG |
| ZIP14 (SLC39A14) | CTGGACCACATGATTCCTCAGC | AGAGTAGCGGACACCTTTCAGC |
| *This is a partial list. Primer sequences were compiled from various sources.[8][9][10] It is recommended to validate primer efficiency before use. |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for analyzing zinc transporter gene expression.
Signaling Pathways in Zinc Homeostasis
Caption: Key signaling pathways in zinc-mediated gene expression.
Conclusion
The use of this compound in combination with the detailed protocols provided in these application notes offers a robust framework for investigating the intricate regulation of zinc transporter gene expression. By understanding how cells modulate the expression of these critical transporters in response to changes in zinc availability, researchers can gain valuable insights into the mechanisms of zinc homeostasis and its role in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting zinc-related pathologies.
References
- 1. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of zinc transporters in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SLC30 family of zinc transporters - a review of current understanding of their biological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological roles of zinc transporters: molecular and genetic importance in zinc homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Zinc transporter genes are coordinately expressed in men and women independently of dietary or plasma zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Zinc Glycinate: A Superior Tool for Investigating Zinc Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace mineral, is a critical player in a vast array of cellular processes, acting as a structural component of numerous proteins and a cofactor for hundreds of enzymes. Beyond these static roles, zinc is increasingly recognized as a dynamic signaling molecule, a "second messenger," that modulates the activity of key signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. The study of these zinc-dependent signaling events is crucial for understanding cellular proliferation, differentiation, apoptosis, and immune responses.
Zinc glycinate (B8599266), a chelate of zinc bound to two molecules of the amino acid glycine, has emerged as a valuable tool for researchers in this field. Its superior bioavailability compared to inorganic zinc salts, such as zinc sulfate (B86663) and zinc oxide, ensures a more efficient and reproducible delivery of zinc to cells, both in vitro and in vivo.[1][2][3] This enhanced absorption is attributed to the protection of the zinc ion from dietary inhibitors and its transport via amino acid carriers.[1][2] These characteristics make zinc glycinate an ideal compound for accurately probing the dose-dependent effects of zinc on cellular signaling cascades.
These application notes provide a comprehensive guide to utilizing this compound for the study of zinc signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of zinc supplementation on various cellular parameters. While not all studies utilized this compound specifically, the data provides a valuable reference for expected dose ranges and effects of intracellular zinc elevation.
Table 1: Dose-Response of this compound on Cellular Endpoints
| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| TNF-α Production | Porcine Alveolar Macrophages | 100, 250, 500 µg/mL | Inhibition of LPS-stimulated TNF-α secretion. | [4] |
| IL-1β Production | Porcine Alveolar Macrophages | 100, 250, 500 µg/mL | Inhibition of LPS-stimulated IL-1β secretion. | [4] |
| Intestinal Barrier Integrity (TEER) | IPEC-J2 cells | 5 µg/mL | Increased transepithelial electrical resistance at 48 and 72 hours. | [4] |
| Serum & Hepatic Zinc | Sprague-Dawley Rats | 30, 60, 90, 180 mg/kg diet | Linear increase in serum and hepatic zinc concentrations. | [5] |
| Serum Cu-Zn SOD Activity | Sprague-Dawley Rats | 60 mg/kg diet | Peak activity observed at this concentration. | [5] |
| Hepatic Cu-Zn SOD & AKP Activities | Sprague-Dawley Rats | 0-180 mg/kg diet | Linear increase in enzyme activities. | [5] |
| ZIP4 mRNA Expression | Sprague-Dawley Rats (Duodenum & Jejunum) | 0-180 mg/kg diet | Downregulation with increasing zinc levels. | [5] |
| MT1 mRNA Expression | Sprague-Dawley Rats (Duodenum) | 180 mg/kg diet | Peak expression observed at this concentration. | [5] |
Table 2: Effective Concentrations of Other Zinc Salts on Signaling Pathways
| Zinc Salt | Cell Type | Concentration | Target Pathway/Molecule | Observed Effect | Reference |
| ZnCl₂ | H9c2 cardiac cells | 10 µM | PI3K/Akt | Enhanced Akt phosphorylation (Ser473). | [6] |
| ZnCl₂ | Rat Cortical Neurons | 100-300 µM | MAPK/ERK | Concentration-dependent increase in ERK1/2 phosphorylation. | [7] |
| ZnCl₂ | HT22 neuroblastoma cells | 10 µM | MAPK/ERK | Rapid and robust increase in ERK1/2 phosphorylation. | [7] |
| Zinc | Caco-2 cells | 100 µM | PI3K/Akt/mTOR | Stimulated phosphorylation of Akt and mTOR. | [8] |
| Zinc | Myogenic cells | 25-50 µM | PI3K/Akt & ERK | Promoted proliferation via activation of both pathways. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol details the preparation of a 100 mM this compound stock solution. Given that the molecular weight of this compound is approximately 213.53 g/mol , adjustments may be necessary based on the specific formulation (e.g., monohydrate).
Materials:
-
This compound powder (high purity)
-
Cell culture-grade water or sterile PBS
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 2.135 g of this compound powder.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of cell culture-grade water or sterile PBS.
-
Mixing: Vortex or gently agitate the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.
-
Volume Adjustment: Bring the final volume to 50 mL with sterile water or PBS.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label with the name, concentration (100 mM), and date of preparation. Store at -20°C for long-term use.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a method to assess the effect of this compound on the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete culture medium and serum-free medium
-
This compound stock solution (100 mM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 10, 25, 50, 100 µM) in serum-free medium from the 100 mM stock solution. Remove the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (medium without this compound). Incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.
-
Densitometry Analysis: Quantify the band intensities for phospho-ERK and total-ERK using image analysis software (e.g., ImageJ). The ratio of phospho-ERK to total-ERK represents the level of ERK activation.[10]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in studying zinc signaling.
Caption: Rationale for using this compound in signaling studies.
Caption: Simplified zinc-mediated signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound serves as a highly effective tool for the experimental manipulation of intracellular zinc concentrations to study its impact on signaling pathways. Its superior bioavailability ensures that observed effects are more directly attributable to the delivered zinc, allowing for more precise and reproducible results. By employing the protocols and understanding the signaling mechanisms outlined in these notes, researchers and drug development professionals can effectively utilize this compound to unravel the complex roles of zinc in cellular regulation and its implications in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 亜鉛インジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 145 Dose-Response and Functional Roles of this compound on Growth and Intestinal Health of Nursery Pigs Challenged with F18+Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage Effect of Zinc Glycine Chelate on Zinc Metabolism and Gene Expression of Zinc Transporter in Intestinal Segments on Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc in Regulating Protein Kinases and Phosphatases in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Zinc Glycinate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc glycinate (B8599266), a chelated form of zinc bound to the amino acid glycine (B1666218), offers a unique precursor for the synthesis of zinc-based nanoparticles. The presence of glycine in the structure can serve a dual role as both a fuel source during thermal decomposition and as a capping agent, influencing the size, morphology, and surface chemistry of the resulting nanoparticles. These nanoparticles, primarily zinc oxide (ZnO), are of significant interest in biomedical applications due to their biocompatibility, antimicrobial properties, and potential for targeted drug delivery.[1][2][3] This document provides detailed protocols for the synthesis of zinc-based nanoparticles using zinc glycinate, methods for their characterization, and an overview of their potential applications and associated cellular signaling pathways.
Data Presentation: Physicochemical Properties of Glycine-Coated/Derived Zinc Oxide Nanoparticles
The following table summarizes typical quantitative data for zinc oxide nanoparticles synthesized using methods involving glycine, which can be expected to be comparable to nanoparticles derived from this compound.
| Parameter | Typical Value Range | Method of Analysis | Reference |
| Average Particle Size (Diameter) | 10 - 50 nm | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | [4][5] |
| Crystallite Size | 12 - 41 nm | X-ray Diffraction (XRD) | [4] |
| Zeta Potential | -22 to +30 mV | Dynamic Light Scattering (DLS) | [5][6] |
| Surface Plasmon Resonance (SPR) Peak | 350 - 380 nm | UV-Vis Spectroscopy | [7] |
| Photocatalytic Degradation Efficiency (Methylene Blue) | ~88% | UV-Vis Spectroscopy | [5] |
| IC50 (e.g., on HepG2 cancer cells) | 50 - 100 µg/mL | XTT Assay or similar cytotoxicity assays |
Experimental Protocols
Two primary methods are proposed for the synthesis of zinc-based nanoparticles from this compound: Thermal Decomposition and Controlled Precipitation.
Protocol 1: Synthesis of ZnO Nanoparticles via Thermal Decomposition of this compound
This method leverages the thermal breakdown of the this compound complex to yield zinc oxide nanoparticles. The glycine component acts as a fuel, facilitating the decomposition at lower temperatures compared to other zinc salts.
Materials:
-
This compound Monohydrate (C₄H₈N₂O₄Zn·H₂O)
-
Deionized Water
-
Ceramic Crucible
-
Muffle Furnace
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precursor Preparation: Accurately weigh 5.0 g of this compound monohydrate and place it into a ceramic crucible.
-
Thermal Decomposition: Place the crucible in a muffle furnace. Heat the sample from room temperature to 500°C at a controlled ramp rate of 10°C/minute.[8] Hold the temperature at 500°C for 2 hours to ensure complete decomposition of the precursor.[9][10] The organic glycine component will combust, leaving behind zinc oxide.
-
Collection and Purification: After the furnace has cooled to room temperature, carefully collect the resulting white powder (ZnO nanoparticles).
-
Washing: Disperse the powder in 50 mL of deionized water and sonicate for 15 minutes to break up agglomerates. Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant. Repeat the washing step twice more, first with deionized water and then with ethanol, to remove any residual impurities.
-
Drying: After the final wash, dry the nanoparticle pellet in a vacuum oven at 60°C for 12 hours.
-
Storage: Store the dried ZnO nanoparticles in a desiccator to prevent moisture absorption.
Protocol 2: Synthesis of ZnO Nanoparticles via Controlled Precipitation
This wet-chemical method involves the controlled precipitation of zinc hydroxide (B78521) from a solution containing this compound, followed by calcination to form ZnO.
Materials:
-
This compound Monohydrate
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Magnetic Stirrer with Hotplate
-
pH Meter
-
Centrifuge
-
Muffle Furnace
Procedure:
-
Solution Preparation: Prepare a 0.2 M solution of this compound by dissolving the appropriate amount in deionized water with gentle heating and stirring. Prepare a 0.4 M solution of NaOH.[7]
-
Precipitation: While vigorously stirring the this compound solution at room temperature, slowly add the NaOH solution dropwise. Monitor the pH of the solution. Continue adding NaOH until the pH reaches approximately 10-12, inducing the formation of a white precipitate (zinc hydroxide).[11]
-
Aging: Allow the suspension to stir for an additional 2 hours at room temperature to ensure complete reaction and aging of the precipitate.
-
Washing: Centrifuge the suspension at 5000 rpm for 20 minutes.[7] Discard the supernatant and wash the precipitate three times with deionized water, followed by one wash with ethanol to remove unreacted precursors and by-products.
-
Drying: Dry the obtained zinc hydroxide precipitate in an oven at 80°C for 24 hours.
-
Calcination: Transfer the dried powder to a crucible and calcine in a muffle furnace at 400-500°C for 2 hours to convert the zinc hydroxide to zinc oxide.
-
Collection and Storage: After cooling, collect the final ZnO nanoparticle powder and store it in a desiccator.
Characterization of Synthesized Nanoparticles
To confirm the successful synthesis and determine the physicochemical properties of the nanoparticles, the following characterization techniques are essential:
-
X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The expected pattern for ZnO is a hexagonal wurtzite structure.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ZnO (by identifying the Zn-O stretching bond, typically around 400-600 cm⁻¹) and to verify the removal of the organic glycine precursor after calcination.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical properties and confirm the characteristic absorption peak of ZnO nanoparticles, which also allows for the calculation of the band gap energy.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential of the nanoparticles in a colloidal suspension, providing insights into their stability and surface charge.[7]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for nanoparticle synthesis and characterization.
Cellular Uptake and Cytotoxicity Signaling Pathway
Zinc oxide nanoparticles are known to induce cytotoxicity in cancer cells primarily through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.
Caption: ROS-mediated apoptotic pathway induced by ZnO nanoparticles.
Applications in Drug Development
Nanoparticles synthesized from this compound are promising candidates for various biomedical applications:
-
Anticancer Therapy: ZnO nanoparticles have shown selective toxicity towards cancer cells over normal cells. This is attributed to the higher rate of ROS production in cancer cells upon exposure to ZnO.[1] They can be used as standalone therapeutic agents or as carriers for conventional chemotherapy drugs to enhance their efficacy and reduce systemic toxicity.
-
Drug Delivery: The surface of ZnO nanoparticles can be functionalized to attach specific targeting ligands (e.g., folic acid) for targeted delivery to tumor sites. Their pH-sensitive nature, where they dissolve more readily in the acidic tumor microenvironment, makes them suitable for controlled drug release.
-
Antimicrobial Agents: ZnO nanoparticles exhibit broad-spectrum antibacterial activity, making them useful in formulations to combat bacterial infections, including those resistant to traditional antibiotics. The proposed mechanism involves ROS generation and the release of Zn²⁺ ions that disrupt bacterial cell integrity.
-
Bioimaging: The inherent fluorescence of ZnO quantum dots allows for their use as bioimaging agents to track cellular processes or the distribution of drug delivery systems in vitro and in vivo.
Conclusion
This compound serves as a viable and advantageous precursor for the straightforward synthesis of zinc oxide nanoparticles through methods like thermal decomposition and controlled precipitation. The resulting nanoparticles possess desirable characteristics for biomedical research and drug development, including high purity, controlled size, and significant cytotoxic potential against cancer cells. The provided protocols offer a foundational methodology for researchers to produce and characterize these promising nanomaterials for further investigation in anticancer therapy, targeted drug delivery, and as antimicrobial agents. Further optimization of synthesis parameters can allow for fine-tuning of nanoparticle properties to suit specific applications.
References
- 1. Green Synthesis of Zinc Oxide Nanoparticles: Preparation, Characterization, and Biomedical Applications - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shape-controlled synthesis of zinc nanostructures mediating macromolecules for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biogenic Synthesis of Zinc Nanoparticles, Their Applications, and Toxicity Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Investigation of the growth mechanism of the formation of ZnO nanorods by thermal decomposition of zinc acetate and their field emission properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. arabjchem.org [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes: Zinc Glycinate in Liposomal Drug Delivery Systems
Introduction
Zinc is a vital trace element essential for numerous physiological functions, including immune response, cellular metabolism, and wound healing.[1] However, conventional zinc supplements often suffer from low bioavailability and can cause gastrointestinal side effects.[1] Liposomal encapsulation of zinc, specifically zinc glycinate (B8599266), offers a sophisticated solution to these challenges. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[2][3] This delivery system protects the zinc glycinate from degradation, enhances its absorption and bioavailability, and allows for targeted delivery, thereby maximizing its therapeutic potential while minimizing adverse effects.[1][2] Liposomal zinc formulations have shown significant promise in nutraceuticals and clinical applications, including immune support, cancer therapy, and dermatology.[1][4][5]
Key Advantages of Liposomal this compound:
-
Enhanced Bioavailability: Studies have shown that liposomal zinc is significantly more bioavailable than non-liposomal forms. A randomized controlled trial demonstrated that a liposomal formulation was 3.82 times more bioavailable and maintained elevated serum zinc levels for a longer duration compared to a standard zinc powder.[1]
-
Improved Stability: The lipid bilayer protects the encapsulated zinc from premature degradation in the digestive tract.[3] Formulations have demonstrated high stability over several months, maintaining consistent encapsulation efficiency.[1]
-
Targeted Delivery: In cancer therapy, liposomal delivery can help target tumor tissues, which are often slightly acidic. pH-sensitive liposomes can be engineered to release their payload preferentially in the tumor microenvironment, increasing efficacy and reducing systemic toxicity.[2][3]
-
Reduced Side Effects: By encapsulating the active compound, liposomes can mitigate common side effects like gastrointestinal irritation associated with traditional oral supplements.[5]
Physicochemical Characterization Data
The following tables summarize quantitative data from various studies on liposomal zinc formulations. Note that while the focus is on this compound, some data may be from studies using other zinc complexes, as the principles of liposomal formulation and characterization are similar.
Table 1: Physicochemical Properties of Zinc-Loaded Liposomes
| Formulation / Study Reference | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) |
| Liposomal Zinc (Gupta Banerjee et al., 2025)[1] | 133.9 | 0.2946 | -31.87 | 94.51 |
| Liposomal [ZnL(AcO)] (Ribeiro et al., 2022)[2] | < 130 | Not Specified | Neutral | 76 |
| Spray-Dried Liposomes (Zinc Sulfate)[6][7] | 18350 ± 7420 | 0.32 ± 0.18 | Not Specified | 88.24 ± 0.98 |
Table 2: Bioavailability and Therapeutic Efficacy
| Study Type | Comparison | Key Finding | Reference |
| Randomized Controlled Trial | Liposomal Zinc vs. Non-Liposomal Zinc Powder | Liposomal form was 3.82 times more bioavailable.[1] | [1] |
| Murine Colon Cancer Model | Liposomal Zn(II) Complex vs. Free Complex | Average tumor mass was 2.4-fold lower with the liposomal formulation.[1] | [1] |
| Randomized Crossover Trial | Liposomal Zinc vs. Standard Zinc Supplements | Significantly higher serum zinc concentrations at 4 hours post-ingestion with liposomal form.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating a water-soluble compound like this compound.
Materials:
-
Phospholipids (B1166683) (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) - DMPC, or a mix of DOPC, DOPE, CHEMS for pH-sensitivity)[2][4]
-
Cholesterol (optional, for membrane stability)
-
DSPE-PEG (for long-circulating "stealth" liposomes)[2]
-
This compound
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc). This will form a thin, dry lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in the aqueous buffer.
-
Add the this compound solution to the round-bottom flask containing the dry lipid film.
-
Hydrate the film by gentle rotation at a temperature above the Tc for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Extrusion: Load the suspension into an extruder (e.g., LiposoFast) and pass it through polycarbonate membranes with a defined pore size (e.g., 200 nm) for an odd number of passes (e.g., 31 times).[8]
-
Sonication: Alternatively, use a probe sonicator to sonicate the suspension in an ice bath until the solution becomes clear.
-
-
Purification:
-
Remove the unencapsulated this compound from the liposome (B1194612) suspension.
-
This can be achieved by dialysis against the buffer or by size exclusion chromatography.
-
-
Storage:
-
Store the final liposomal suspension at 4°C in airtight, light-protective containers.[1]
-
Protocol 2: Characterization of Liposomes
A. Particle Size, PDI, and Zeta Potential Analysis
-
Dilute the liposomal suspension with the appropriate buffer to avoid multiple scattering effects.
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer) to measure the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI).
-
For Zeta Potential, use the same instrument equipped with an electrode assembly. The measurement is based on the electrophoretic mobility of the liposomes in the applied electric field.
B. Determination of Encapsulation Efficiency (EE%)
-
Separate the unencapsulated ("free") zinc from the liposome formulation using one of the purification methods mentioned above (e.g., centrifugation followed by collection of the supernatant).
-
Disrupt the liposomes in the purified pellet to release the encapsulated zinc. This can be done by adding a suitable solvent like ethanol.[2]
-
Quantify the amount of zinc in both the free and encapsulated fractions. For zinc complexes, this can be done using UV-Vis spectrophotometry at a specific wavelength.[2][3] For elemental zinc, Flame Atomic Absorption Spectroscopy (FAAS) can be used.[6]
-
Calculate the EE% using the following formula: EE% = (Amount of Encapsulated Zinc / Total Amount of Zinc) x 100
Protocol 3: In Vitro pH-Dependent Release Study
This protocol is relevant for pH-sensitive liposomes designed for tumor targeting.[2][3]
-
Place a known amount of the purified liposomal suspension into dialysis bags.
-
Immerse the bags in release media with different pH values, typically pH 7.4 (simulating blood) and a lower pH like 5.5 or 6.0 (simulating the tumor microenvironment).[3]
-
Maintain the setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Quantify the concentration of released zinc in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or FAAS).
-
Plot the cumulative percentage of zinc released versus time for each pH condition.
Protocol 4: Cellular Proliferation and Apoptosis Assay
This protocol assesses the cytotoxic and apoptotic effects of liposomal zinc on cancer cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, CT-26 for colon cancer) in an appropriate medium.[2][4]
-
Cell Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere for 24 hours.[3]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of free this compound, liposomal this compound, and empty liposomes (as a control). Incubate for a defined period (e.g., 48 hours).[3]
-
MTT Assay (for Proliferation):
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.[3]
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Apoptosis Analysis (e.g., by Flow Cytometry):
-
After treatment, harvest the cells and stain them with apoptosis markers like Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis. This can reveal the mechanism of cell death induced by the formulation.[4]
-
Visualizations
Caption: Experimental workflow for developing and testing this compound liposomes.
Caption: Signaling pathway for apoptosis induced by liposomal zinc in cancer cells.[4]
Caption: Zinc-mediated signaling pathway for cell migration in cancer.[9]
References
- 1. wjpsronline.com [wjpsronline.com]
- 2. Liposomal Formulations of a New Zinc(II) Complex Exhibiting High Therapeutic Potential in a Murine Colon Cancer Model [mdpi.com]
- 3. Liposomal Formulations of a New Zinc(II) Complex Exhibiting High Therapeutic Potential in a Murine Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes Containing Zinc-Based Chemotherapeutic Drug Block Proliferation and Trigger Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. Optimized spray-drying of zinc sulfate-loaded liposomes: physicochemical characterization and in vitro release assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The emerging role of zinc transporters in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Zinc Glycinate for Enhanced Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element with well-documented roles in maintaining skin health, including anti-inflammatory, antioxidant, and wound-healing properties.[1][2] Zinc glycinate (B8599266), a chelated form of zinc with the amino acid glycine, offers potential advantages for topical delivery due to its enhanced bioavailability and stability. This document provides detailed application notes and protocols for the formulation, characterization, and efficacy testing of zinc glycinate for enhanced topical delivery. These guidelines are intended to support researchers, scientists, and drug development professionals in developing novel dermatological and cosmetic products.
Formulation Development of a Topical this compound Cream
The following section outlines a model formulation for a 1% this compound cream. This formulation is designed to be a stable oil-in-water emulsion suitable for topical application.
Materials and Equipment
Table 1: Materials for 1% this compound Cream Formulation
| Ingredient | Function | Suggested Supplier |
| Oil Phase | ||
| Cetearyl Alcohol | Thickening agent, emulsifier | Sigma-Aldrich |
| Glyceryl Stearate | Emulsifier, emollient | Sigma-Aldrich |
| Caprylic/Capric Triglyceride | Emollient, solvent | BASF |
| Aqueous Phase | ||
| Deionized Water | Solvent | - |
| Glycerin | Humectant | Sigma-Aldrich |
| Xanthan Gum | Thickening agent, stabilizer | CP Kelco |
| Active Ingredient | ||
| This compound | Active pharmaceutical ingredient | Albion Minerals |
| Preservative System | ||
| Phenoxyethanol | Preservative | Clariant |
| Ethylhexylglycerin | Preservative, emollient | Schülke & Mayr |
Equipment:
-
Homogenizer (e.g., Silverson, IKA)
-
Water bath
-
Beakers and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
pH meter
-
Viscometer (e.g., Brookfield)
Formulation Protocol
-
Preparation of the Aqueous Phase:
-
In a beaker, disperse Xanthan Gum in Glycerin to form a slurry.
-
Add the slurry to the Deionized Water while stirring continuously with a magnetic stirrer until the Xanthan Gum is fully hydrated and the solution is uniform.
-
Heat the aqueous phase to 75°C in a water bath.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride.
-
Heat the oil phase to 75°C in a water bath until all components are melted and the mixture is uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Allow the emulsion to cool to 40°C with gentle stirring.
-
-
Addition of Active Ingredient and Preservatives:
-
In a separate small beaker, dissolve the this compound in a minimal amount of warm Deionized Water.
-
Once the emulsion has cooled to 40°C, add the this compound solution, Phenoxyethanol, and Ethylhexylglycerin.
-
Stir gently until all components are uniformly dispersed.
-
-
Finalization:
-
Adjust the pH of the cream to a skin-compatible range (typically 5.5-6.5) using a suitable pH adjuster if necessary (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Allow the cream to cool to room temperature with occasional stirring.
-
Store the final product in an airtight container.
-
Formulation and Characterization Workflow
References
Application Notes and Protocols: Assessing the Impact of Zinc Glycinate on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for numerous physiological processes, including immune function, enzyme activity, and maintaining intestinal integrity.[1][2][3][4] The form of zinc supplementation can significantly influence its bioavailability and, consequently, its biological effects.[5][6] Zinc glycinate (B8599266), a chelated form of zinc bound to the amino acid glycine, has demonstrated superior absorption and bioavailability compared to inorganic zinc salts like zinc oxide or zinc sulfate.[5][6][7] This enhanced bioavailability may lead to more pronounced effects on the host, including modulation of the gut microbiota.
These application notes provide a comprehensive overview of the current understanding of how zinc, with a focus on zinc glycinate, impacts the composition and function of the gut microbiota. Detailed protocols for key experimental procedures are included to facilitate research in this area.
Impact of Zinc on Gut Microbiota and Intestinal Health
Zinc plays a critical role in shaping the gut microbial ecosystem and maintaining intestinal barrier function.[3][8] Both zinc deficiency and excessive zinc levels can lead to alterations in the gut microbiota, a condition known as dysbiosis.[9][10][11][12]
Modulation of Microbial Composition:
-
Inhibition of Pathogens: Zinc has been shown to have direct antimicrobial effects on various intestinal pathogens, including E. coli, Shigella, and Salmonella.[13] It can inhibit the growth of pathogenic bacteria and reduce their virulence.[13] For instance, zinc can down-regulate the expression of genes involved in the inflammatory response to enterotoxigenic E. coli (ETEC).[13]
-
Shifts in Bacterial Phyla: Studies in animal models have demonstrated that zinc supplementation can alter the relative abundance of major bacterial phyla. For example, zinc deficiency has been associated with a decrease in the abundance of Proteobacteria and Verrucomicrobia, and an increase in Actinobacteria, Bacteroidetes, and Firmicutes.[9] Conversely, long-term consumption of a zinc-rich diet has been shown to increase the levels of Actinobacteria.[14] Supplementation with this compound has been observed to linearly increase the relative abundance of Actinobacteria in the jejunal mucosa of pigs.[7]
-
Reduction of Specific Bacterial Groups: Zinc supplementation, particularly with zinc oxide, has been shown to decrease the abundance of Enterobacteriaceae, a family that includes many pathogenic bacteria.[7][13]
Enhancement of Intestinal Barrier Function:
-
Zinc is essential for maintaining the integrity of the intestinal epithelial barrier.[1][3] It promotes the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1, which are crucial for regulating intestinal permeability.[3][15]
-
In vitro studies using Caco-2 cells, a model for the intestinal epithelium, have shown that zinc supplementation can improve intestinal barrier function.[1][13] this compound, in particular, has shown potential for improving transepithelial electrical resistance (TEER), an indicator of barrier integrity.[1]
Production of Short-Chain Fatty Acids (SCFAs):
-
The gut microbiota ferments dietary fibers to produce SCFAs, such as acetate (B1210297), propionate, and butyrate (B1204436), which are vital for host health.[16][17]
-
Zinc supplementation has been shown to influence the production of SCFAs. Some studies have reported an increase in acetate and butyrate levels with zinc supplementation.[13] However, the effects can be complex and may depend on the dose and form of zinc used.[9] High levels of zinc have been associated with a decrease in SCFA production.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of zinc supplementation on gut microbiota composition and intestinal health parameters from various studies.
Table 1: Effect of Zinc Supplementation on Gut Microbiota Composition
| Zinc Form | Model Organism | Dosage | Key Findings | Reference |
| This compound | Nursery Pigs | 0 to 1,200 mg/kg | Linearly increased relative abundance of Actinobacteria; Linearly decreased Enterobacteriaceae. | [7] |
| Zinc Oxide | Swine | >50-125 mg/kg | Decreased Enterobacteria and clostridial cluster XIV; Reduced coliforms and E. coli. | [13] |
| Zinc Oxide (Nanoparticles) | In vitro human colon model | 50 mg/L | Reduced abundance of gut microbiota and decreased biodiversity; Increased Bacteroidetes and decreased Firmicutes. | [9] |
| Zinc Deficiency | Mice | Zinc-deficient diet | Decreased abundance of Proteobacteria and Verrucomicrobia; Increased Actinobacteria, Bacteroidetes, and Firmicutes. | [9] |
| Zinc Gluconate | Mice | Low, medium, high doses | Restored gut microbiota diversity and richness; Modulated relative abundance of Bacteroidetes, Firmicutes, and Proteobacteria. | [18] |
Table 2: Effect of Zinc Supplementation on Short-Chain Fatty Acid (SCFA) Production
| Zinc Form | Model Organism/System | Dosage | Effect on SCFAs | Reference |
| Zinc Oxide | Swine | 50-150 mg/kg | Increased acetate and butyrate levels. | [9][13] |
| Zinc Oxide | In vitro human colon model | 50 mg/L | Decreased SCFA production. | [9] |
| Zinc Supplementation | Obese Rats | 10 mg/kg/day | Increased acetate levels. | [17] |
| High Dietary Zinc | Animal Models (Systematic Review) | High doses | Generally decreased SCFA production. | [12] |
Table 3: Effect of this compound on Intestinal Morphology
| Parameter | Control | Zinc Sulfate | This compound | P-value | Reference |
| Duodenum | [4] | ||||
| Villus height (μm) | 1362.55 | 1489.33 | 1589.65 | < 0.05 | [4] |
| Crypt depth (μm) | 162.94 | 157.20 | 11.26 | < 0.05 | [4] |
| V/C ratio | 6.40b | 7.04ab | 7.59a | 0.039 | [4] |
| Jejunum | [4] | ||||
| Villus height (μm) | 1172.34 | 1179.77 | 1247.95 | 0.279 | [4] |
| Ileum | [4] | ||||
| Crypt depth (μm) | 204.33a | 208.44a | 150.00b | 0.034 | [4] |
| V/C ratio | 6.04b | 6.65b | 8.53a | 0.023 | [4] |
Experimental Protocols
Protocol 1: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol outlines the steps for characterizing the microbial composition of fecal samples using 16S rRNA gene sequencing.[19][20][21][22]
1. Sample Collection and Storage:
-
Collect fresh fecal samples in sterile containers.
-
Immediately freeze samples at -80°C to preserve the microbial community structure.[20]
2. DNA Extraction:
-
Utilize a commercially available fecal DNA extraction kit that is appropriate for the sample type and research goals.[20]
-
Follow the manufacturer's instructions for optimal DNA yield and purity.
-
Include negative controls (e.g., extraction kit reagents without a sample) to monitor for contamination.[19]
3. PCR Amplification of the 16S rRNA Gene:
-
Target a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using appropriate primers.[19][20] The choice of region can influence the results.[20]
-
Perform PCR to amplify the target region. The PCR mix should include a high-fidelity DNA polymerase, dNTPs, primers, and the extracted DNA template.
-
Use a thermal cycler with an optimized program, typically including an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[21]
4. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Add molecular barcodes to each sample to allow for multiplexing (sequencing multiple samples in one run).[20]
-
Quantify and pool the barcoded amplicons.
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).[22]
5. Data Analysis:
-
Use bioinformatics pipelines such as QIIME 2 or DADA2 for data processing.[19]
-
Perform quality filtering of the raw sequence reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).[22]
-
Analyze microbial diversity (alpha and beta diversity) and differential abundance of taxa between experimental groups.
Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of SCFAs in fecal samples using GC-MS.[23][24]
1. Sample Preparation:
-
Homogenize a known weight of fecal sample (e.g., 50 mg) in an appropriate solvent (e.g., acidified water or acetone).[23][25]
-
Include an internal standard (e.g., crotonic acid or a labeled standard) for accurate quantification.[26]
2. Extraction:
-
Perform liquid-liquid extraction using a solvent such as ethyl acetate to separate the SCFAs from other components.[23]
-
Alternatively, solid-phase extraction (SPE) can be used for purification.[25]
3. Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic separation, derivatize the SCFAs. Common derivatizing agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBTFA) or reagents for esterification.[23][24] Another option is derivatization to 3-nitrophenylhydrazones (3NPH) for LC-MS/MS analysis.[27]
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-FFAP).[25][26]
-
Use a temperature program to separate the individual SCFAs.
-
Detect and quantify the separated compounds using a mass spectrometer based on their retention times and characteristic mass spectra.[23]
5. Data Analysis:
-
Process the data using specialized mass spectrometry software.
-
Identify and quantify the SCFAs by comparing their retention times and mass spectra to those of known standards.[23]
-
Construct calibration curves using standards to determine the concentration of each SCFA in the samples.[26]
Protocol 3: In Vitro Gut Fermentation Model
This protocol provides a method for studying the direct effects of this compound on the gut microbiota in a controlled in vitro environment.[28][29][30]
1. Preparation of Fermentation Medium:
-
Prepare a basal medium that mimics the nutrient conditions of the colon. This typically includes peptone, yeast extract, and various salts.[28][29]
-
Add a vitamin solution and a trace mineral solution.[28]
-
Include a reducing agent (e.g., cysteine-HCl) and a redox indicator (e.g., resazurin) to maintain anaerobic conditions.[28]
2. Preparation of Fecal Inoculum:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3-6 months.
-
Prepare a fecal slurry by homogenizing the feces in an anaerobic dilution solution (e.g., 10% w/v).[28][29]
3. Fermentation Setup:
-
Dispense the fermentation medium into anaerobic culture tubes or a batch culture fermenter.
-
Add the substrate to be tested (e.g., a prebiotic fiber) and the desired concentration of this compound.
-
Inoculate the medium with the fecal slurry.
-
Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).[28][29]
4. Sampling and Analysis:
-
Collect samples at different time points during the fermentation.
-
Analyze the samples for changes in microbial composition (using 16S rRNA gene sequencing), SCFA production (using GC-MS or HPLC), and pH.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on gut microbiota.
Caption: Mechanisms of this compound's action on the gut.
Conclusion
This compound, with its enhanced bioavailability, presents a promising agent for modulating the gut microbiota and improving intestinal health. Its ability to influence microbial composition, inhibit pathogens, and strengthen the intestinal barrier highlights its potential therapeutic and preventative applications in various gastrointestinal disorders. The provided protocols offer a standardized approach for researchers to further investigate the intricate interactions between this compound and the gut microbial ecosystem. Further studies are warranted to fully elucidate the specific mechanisms of action and to translate these findings into clinical practice.
References
- 1. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. The Impact of Zinc and Zinc Homeostasis on the Intestinal Mucosal Barrier and Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficacy of this compound reducing zinc oxide on intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Zinc: It's More Important than You Think | News | UMass Lowell [uml.edu]
- 12. The effect of dietary zinc and zinc physiological status on the composition of the gut microbiome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zinc and gut microbiota in health and gastrointestinal disease under the COVID‐19 suggestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice [frontiersin.org]
- 16. Zinc Glycine supplementation improves bone quality in meat geese by modulating gut microbiota, SCFA's, and gut barrier function through Wnt10b/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zinc Supplementation Partially Decreases the Harmful Effects of a Cafeteria Diet in Rats but Does Not Prevent Intestinal Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 21. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 22. biorxiv.org [biorxiv.org]
- 23. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - ProQuest [proquest.com]
- 28. In Vitro Batch-Culture Model to Mimic Colonic Fermentation by Human Gut Microbiota [jove.com]
- 29. dwscientific.com [dwscientific.com]
- 30. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Isotopic Labeling of Zinc Glycinate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of isotopically labeled zinc glycinate (B8599266) for use in tracer studies. The methodologies detailed herein are essential for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of this important nutritional supplement.
Introduction
Zinc is a vital trace element, and zinc glycinate is a popular chelated form known for its high bioavailability.[1][2] Isotopic labeling is a powerful technique that allows researchers to trace the fate of specific molecules or elements within a biological system without altering their chemical properties.[3] By replacing naturally abundant isotopes with less common stable isotopes, such as 67Zn, 68Zn, or 70Zn for zinc, and 13C or 15N for glycine (B1666218), the metabolic pathway of this compound can be precisely monitored.[3][] This approach is invaluable for pharmacokinetic studies, nutritional research, and the development of new drug products.[5]
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through aqueous chelation of an isotopically enriched zinc source with labeled or unlabeled glycine, or vice versa. The choice of labeled precursor will depend on the specific research question. Labeling the zinc atom allows for tracing the mineral's fate, while labeling the glycine moiety can provide insights into the stability and metabolism of the chelate itself.
Protocol 1: Synthesis of [68Zn]this compound
This protocol describes the synthesis of this compound using isotopically enriched zinc oxide (68ZnO).
Materials:
-
[68Zn]Zinc oxide (68ZnO)
-
Glycine
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Centrifuge
-
Drying oven
-
Mortar and pestle or pulverizer
Procedure:
-
Reactant Preparation: In a reaction kettle, combine glycine, [68Zn]zinc oxide, and deionized water. A typical molar ratio of glycine to zinc oxide is 2:1.[6] For example, for the synthesis of approximately 1 gram of [68Zn]this compound, use approximately 0.7 g of glycine and 0.38 g of 68ZnO in 9 mL of deionized water.
-
Reaction: Stir the mixture vigorously to ensure complete dissolution of the reactants. Heat the mixture to between 50 and 80°C and maintain this temperature for 3 to 24 hours with continuous stirring.[7]
-
Precipitation and Aging: After the reaction period, allow the mixture to stand for 6 to 10 hours to facilitate the precipitation of this compound.[7]
-
Isolation: Centrifuge the reaction mixture at 3000-8000 rpm to separate the solid product from the supernatant.[7]
-
Drying: Carefully decant the supernatant and dry the resulting solid precipitate in an oven at 80 to 120°C until a constant weight is achieved.[7]
-
Pulverization: The dried product can be crushed using a mortar and pestle or a mechanical pulverizer to obtain a fine powder.[7]
Protocol 2: Synthesis of Zinc [15N]-Glycinate
This protocol details the synthesis using 15N-labeled glycine and a standard zinc salt.
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or another soluble zinc salt
-
[15N]Glycine
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solution Preparation: Prepare separate aqueous solutions of the soluble zinc salt (e.g., 0.5–3.0 mol/L), [15N]glycine (e.g., 0.5–3.0 mol/L), and sodium hydroxide (e.g., 0.5–2.0 mol/L).[8]
-
Reaction: In a reaction vessel, add the [15N]glycine solution. Simultaneously and slowly, add the zinc salt solution and the sodium hydroxide solution dropwise to the glycine solution with constant stirring.[8]
-
pH Control: Carefully monitor and control the pH of the reaction mixture between 5 and 7 by adjusting the addition rate of the sodium hydroxide solution.[6][8] This pH range is crucial for the formation of the this compound chelate.
-
Precipitation and Aging: A white precipitate of zinc [15N]-glycinate will form. Allow the precipitate to age in the reaction solution for 8 to 15 hours to ensure complete formation and crystallization.[8]
-
Isolation: Isolate the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts. Dry the purified product in an oven at a suitable temperature (e.g., 80°C) for several hours.[8]
Characterization of Isotopically Labeled this compound
Confirmation of successful synthesis and determination of isotopic enrichment are critical steps.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of the synthesized this compound. High-resolution mass spectrometers, such as inductively coupled plasma mass spectrometry (ICP-MS) for zinc isotopes or liquid chromatography-mass spectrometry (LC-MS) for glycine isotopes, are employed.[9][10]
Protocol: Isotopic Enrichment Analysis by ICP-MS
-
Sample Preparation: Accurately weigh a small amount of the synthesized labeled this compound and dissolve it in a suitable solvent, such as dilute nitric acid. For biological samples from tracer studies, acid digestion is required to break down the organic matrix.[11]
-
Instrumental Analysis: Introduce the prepared sample into the ICP-MS. The instrument will measure the ion intensity for each isotope of zinc (e.g., 64Zn, 66Zn, 67Zn, 68Zn, 70Zn).
-
Data Analysis: Calculate the isotopic ratio of the enriched isotope to a reference isotope (e.g., 68Zn/66Zn). Compare this ratio to the natural abundance ratio to determine the level of isotopic enrichment.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the chelation structure of this compound, particularly when using 13C or 15N labeled glycine. The chemical shifts of the labeled atoms will change upon chelation with zinc, providing structural information.
Tracer Studies Using Isotopically Labeled this compound
Stable isotope tracer studies are the gold standard for assessing the bioavailability of minerals.[5] The dual-isotope tracer ratio (DITR) method is a robust technique for accurately measuring fractional zinc absorption.[5][12]
Protocol: Dual-Isotope Tracer Ratio (DITR) Method
-
Subject Preparation: Participants should fast overnight (at least 8 hours) before the study. Collect baseline blood and urine samples to determine the natural isotopic abundance of zinc.[5]
-
Isotope Administration:
-
Oral Tracer: Administer a precisely known amount of orally consumed this compound enriched with one stable isotope (e.g., [68Zn]this compound).
-
Intravenous Tracer: Simultaneously, administer a precisely known amount of a different stable zinc isotope (e.g., 67ZnCl₂) intravenously.[5] The intravenous dose serves as a 100% absorbed reference.
-
-
Sample Collection: Collect all urine for a defined period (e.g., 24 or 48 hours) post-administration. Alternatively, or in addition, collect blood samples at various time points (e.g., 2, 4, 6, 8, 12, 24 hours).[5]
-
Sample Analysis: Prepare the urine or plasma samples for isotopic analysis using ICP-MS as described above.
-
Calculation of Fractional Absorption: The fractional absorption of zinc (FAZ) is calculated from the ratio of the oral isotope to the intravenous isotope in the collected urine or plasma samples.[5]
Quantitative Data
The following tables summarize key quantitative data from relevant studies.
| Parameter | Value | Compound | Study Population | Reference |
| Pharmacokinetic Parameters of this compound (30 mg elemental zinc, single oral dose) | ||||
| Cmax (above baseline) | 57% | This compound | Healthy adult volunteers | [13] |
| Tmax | 4 hours | This compound | Healthy adult volunteers | [13] |
| Bioavailability Comparison (single 15 mg oral dose) | ||||
| Relative Bioavailability | +43.4% (compared to Zinc Gluconate) | Zinc Bisglycinate | Healthy female volunteers | [2] |
| Zinc Isotope Tracer Study Parameters | ||||
| Intravenous 70Zn Dose | 0.5 mg (96.5% enriched) | 70ZnCl₂ | Control subjects and patients with alcoholic liver disease | [14] |
| Oral 67Zn Dose | 1.1 mg | Not specified | Healthy adult men | [15] |
| Oral 70Zn Dose | 0.4 mg | Not specified | Healthy adult men | [15] |
| Fractional Zinc Absorption (from a test meal) | 8.6% ± 1.3% (without phytase) | Not specified | Children | [15] |
| Fractional Zinc Absorption (from a test meal) | 16.0% ± 1.3% (with phytase) | Not specified | Children | [15] |
Visualizations
Synthesis of Isotopically Labeled this compound
Caption: Workflow for the synthesis of isotopically labeled this compound.
Experimental Workflow for a Dual-Isotope Tracer Study
Caption: Experimental workflow of the Dual-Isotope Tracer Ratio (DITR) method.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. The Potential for Zinc Stable Isotope Techniques and Modelling to Determine Optimal Zinc Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN111990542A - Preparation method and production system of glycine complex zinc salt premix - Google Patents [patents.google.com]
- 7. CN101531608A - Method for preparing easily dissolved zinc glycine - Google Patents [patents.google.com]
- 8. CN103922954A - Method for preparing glycine zinc chelate - Google Patents [patents.google.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Measurement of zinc stable isotope ratios in biogeochemical matrices by double-spike MC-ICPMS and determination of the isotope ratio pool available for plants from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound – Pharmacokinetic (pK) Study | NOW Foods [nowfoods.com]
- 14. Studies of human zinc kinetics using the stable isotope 70Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Zinc Glycinate in Feed to Improve Animal Growth and Health
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc is an essential trace mineral vital for numerous physiological functions in animals, including growth, immune response, and reproductive health.[1] Traditionally, inorganic zinc sources like zinc sulfate (B86663) (ZnSO₄) and zinc oxide (ZnO) have been used to supplement animal feed.[2] However, these sources often have low bioavailability, leading to the excretion of unabsorbed zinc into the environment and potential pollution.[2][3]
Zinc glycinate (B8599266), an organic chelated form of zinc bound to two molecules of the amino acid glycine, offers a highly bioavailable alternative.[1] This chelation protects the zinc ion from interactions in the digestive tract, leading to more efficient absorption and utilization by the animal.[1][3] These application notes provide a comprehensive overview of the benefits of zinc glycinate in animal feed, supported by quantitative data and detailed experimental protocols.
I. Impact of this compound on Animal Growth Performance
Supplementing animal feed with this compound has been shown to significantly improve growth performance metrics such as average daily gain (ADG) and feed conversion ratio (FCR).
Quantitative Data Summary
The following tables summarize the effects of this compound on the growth performance of broilers and pigs compared to control diets and diets supplemented with inorganic zinc.
Table 1: Effect of this compound on Broiler Growth Performance
| Parameter | Control (Basal Diet) | Zinc Sulfate (60 mg/kg) | This compound (60 mg/kg) | Reference |
| Average Daily Gain (ADG) ( g/day ) (Days 18-39) | Significantly Lower | No Significant Difference from Gly-Zn | Significantly Higher than Control | [2][4][5] |
| Average Daily Feed Intake (ADFI) ( g/day ) (Days 18-39) | Significantly Lower | No Significant Difference from Gly-Zn | Significantly Higher than Control | [2][4][5] |
| Feed Conversion Ratio (FCR) (Days 1-21) | - | - | Significantly Decreased | [6] |
Table 2: Effect of this compound on Nursery Pig Growth Performance (Post E. coli Challenge)
| Parameter | Negative Control (No Challenge) | Positive Control (E. coli Challenge) | Zinc Oxide (2,500 mg/kg) | This compound (400 mg/kg) | Reference |
| Average Daily Gain (ADG) (Phase 1) | - | Reduced | Greater than 400 mg/kg ZnGly in first week | - | [7] |
| Gain to Feed Ratio (G:F) (Phase 1) | - | Reduced | - | Linearly Increased (0 to 1,200 mg/kg) | [7] |
| Fecal Score (First week post-challenge) | Lower | Increased | - | Linearly Decreased (0 to 1,200 mg/kg) | [7] |
II. Enhancement of Animal Health and Physiology
This compound supplementation positively impacts various aspects of animal health, including intestinal morphology, antioxidant status, and immune response.
Intestinal Health
A healthy intestinal structure is crucial for nutrient absorption. This compound has been demonstrated to improve intestinal morphology.
Table 3: Effect of this compound on Broiler Intestinal Morphology
| Parameter | Control (Basal Diet) | Zinc Sulfate (60 mg/kg) | This compound (60 mg/kg) | Reference |
| Duodenum Villus Height (μm) | Significantly Lower | No Significant Difference from Gly-Zn | Significantly Increased | [2] |
| Jejunum Villus Height (μm) | Significantly Lower | - | Significantly Increased | [2] |
| Duodenum Crypt Depth (μm) | Deeper | - | Shallower | [2] |
| Ileum Crypt Depth (μm) | Deeper | No Significant Difference from Gly-Zn | Shallower | [2] |
Antioxidant Status
Zinc is a critical component of antioxidant enzymes. This compound has been shown to enhance the antioxidant capacity of animals.
Table 4: Effect of this compound on Broiler Antioxidant Status
| Parameter | Control (Basal Diet) | Zinc Sulfate (60 mg/kg) | This compound (60 mg/kg) | Reference |
| Glutathione (B108866) Peroxidase (GSH-Px) Activity | Lower | Lower | Higher | [2][5] |
| Malondialdehyde (MDA) Concentration | Higher | Higher | Lower | [2][5] |
Immune Response
Zinc plays a central role in modulating the immune system. Studies suggest that this compound can prime the immune system to better respond to infections.[8] In pigs challenged with E. coli, supplementation with this compound led to a reduction in intestinal inflammation.[7][9]
III. Experimental Protocols
The following are detailed methodologies for conducting studies to evaluate the efficacy of this compound in animal feed.
Protocol 1: Broiler Growth Performance and Health Trial
1. Objective: To evaluate the effect of dietary this compound supplementation on growth performance, intestinal morphology, and antioxidant status of broiler chickens.
2. Experimental Design:
- Animals: 540 one-day-old yellow feather broilers.[2][4][5]
- Housing: Birds are randomly allocated to pens with 30 birds per pen, ensuring 6 replicate pens per treatment group.[2][4][5]
- Treatments:
- Group 1 (Control): Basal corn-soybean meal diet.
- Group 2 (ZnSO₄): Basal diet + 60 mg/kg zinc from zinc sulfate.[2][4][5]
- Group 3 (Gly-Zn): Basal diet + 60 mg/kg zinc from this compound.[2][4][5]
- Duration: 42 days.[2][4][5]
3. Data Collection:
- Growth Performance: Body weight and feed intake are recorded weekly to calculate ADG, ADFI, and FCR.
- Sample Collection: At the end of the trial, blood samples are collected for serum biochemical analysis. Intestinal tissue samples (duodenum, jejunum, ileum) are collected for morphological analysis. Liver samples are collected for gene expression analysis.[2]
4. Laboratory Analysis:
- Serum Analysis: Serum levels of antioxidant enzymes (e.g., GSH-Px) and markers of oxidative stress (e.g., MDA) are measured using commercial assay kits.[2][5]
- Intestinal Morphology: Tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin. Villus height and crypt depth are measured using microscopy imaging software.[2][10]
- Gene Expression: Hepatic metallothionein (B12644479) (MT) mRNA expression is quantified using real-time quantitative PCR (RT-qPCR).[2][5]
5. Statistical Analysis: Data are analyzed using one-way ANOVA, with treatment as the main effect. Significant differences between means are determined using Tukey's post-hoc test. A p-value of < 0.05 is considered statistically significant.
Protocol 2: Nursery Pig Intestinal Health Trial under E. coli Challenge
1. Objective: To investigate the effect of this compound on the intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli.[7][9]
2. Experimental Design:
- Animals: 72 weaned nursery pigs (approximately 6.5 kg body weight).[7][9]
- Housing: Pigs are individually housed or in small groups to monitor individual feed intake and health status.
- Treatments: A randomized complete block design with treatments such as:
- Negative Control (NC): No challenge, basal diet.
- Positive Control (PC): E. coli challenge, basal diet.
- ZnO Group: E. coli challenge, basal diet + 2,500 mg/kg zinc from zinc oxide.[7]
- ZnGly Groups: E. coli challenge, basal diet + varying levels of zinc from this compound (e.g., 400, 800, 1200 mg/kg).[7]
- Challenge: On day 7 of the trial, pigs in the challenge groups are orally inoculated with a pathogenic strain of F18+ E. coli.[7]
- Duration: 28 days.[7]
3. Data Collection:
- Growth Performance: Individual pig weights and feed consumption are recorded weekly.
- Health Status: Fecal scores are recorded daily to assess the incidence and severity of diarrhea.[7]
- Sample Collection: At the end of the study, jejunal tissue and mucosa samples are collected for analysis of inflammatory markers, oxidative stress, and microbiota.[7][9]
4. Laboratory Analysis:
- Inflammatory Markers: Jejunal concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-8) are measured using ELISA kits.[7]
- Oxidative Stress: Protein carbonyl levels in the jejunum are quantified as a marker of oxidative damage.[7]
- Microbiota Analysis: DNA is extracted from jejunal mucosa samples, and 16S rRNA gene sequencing is performed to analyze the composition of the mucosa-associated microbiota.[7]
5. Statistical Analysis: Data are analyzed using appropriate statistical models, considering the effects of challenge and dietary treatments. Linear and quadratic effects of increasing this compound levels can be assessed using polynomial contrasts.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's superior bioavailability influences several key cellular pathways.
Caption: Enhanced absorption of this compound in the intestine.
The chelated structure of this compound protects it from dietary antagonists, leading to more efficient uptake by enterocytes via transporters like ZIP4.[9] Once inside the cell, zinc participates in numerous enzymatic and immune functions or is stored bound to metallothionein before being exported into the bloodstream by ZnT1.[2]
Caption: Role of zinc in the antioxidant defense system.
Increased bioavailability of zinc from this compound enhances the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][5][11] These enzymes neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress and cellular damage.
Experimental Workflow
Caption: Generalized workflow for an animal feed trial.
This diagram outlines the key phases of a typical animal nutrition study, from the initial setup and randomization to the execution of the trial and final data analysis.
Conclusion
The use of this compound in animal feed presents a significant improvement over traditional inorganic zinc sources. Its superior bioavailability leads to enhanced growth performance, improved intestinal health, and a more robust antioxidant and immune status in animals.[1][12] The provided data and protocols offer a solid foundation for researchers and professionals to further investigate and apply the benefits of this compound in animal nutrition, ultimately contributing to more efficient and sustainable animal production.
References
- 1. vetnova.co.in [vetnova.co.in]
- 2. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skminerals.net [skminerals.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dietary zinc on growth performance, intestinal health and zinc metabolism of broilers under necrotic enteritis challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound reducing zinc oxide on intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feedstrategy.com [feedstrategy.com]
- 9. Efficacy of this compound reducing zinc oxide on intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. nutrition.basf.com [nutrition.basf.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zinc Glycinate Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with zinc glycinate (B8599266) solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my zinc glycinate not dissolving in the cell culture medium?
A1: this compound has low intrinsic solubility in neutral to alkaline aqueous solutions, such as standard cell culture media (pH 7.2-7.4).[1] Precipitation can occur due to the formation of insoluble zinc hydroxide (B78521) or zinc phosphate (B84403), especially in phosphate-rich media like RPMI-1640.[2]
Q2: I observe a precipitate after adding my this compound stock solution to the media. What should I do?
A2: Do not use the medium with the precipitate. Filtering the medium is not recommended as it will remove the zinc, leading to an unknown final concentration. The best approach is to prepare fresh media and troubleshoot the stock solution preparation and supplementation procedure. Key factors to check are the pH of your stock solution, the final concentration of zinc in the medium, and the order of addition of supplements.
Q3: Is there an alternative to this compound for zinc supplementation?
A3: Yes, other zinc salts are available. Zinc gluconate is a highly soluble and bioavailable alternative.[3] Zinc sulfate (B86663) is also highly soluble in water, but it can be more prone to precipitation in phosphate-containing buffers and may exhibit higher cytotoxicity compared to chelated forms like this compound.[2]
Q4: What is the optimal concentration of zinc for my cell culture?
A4: The optimal zinc concentration is cell-line dependent and should be determined empirically. For Chinese Hamster Ovary (CHO) cells, beneficial effects on protein production have been observed at concentrations ranging from 30 µM to 150 µM.[3][4][5] However, high concentrations can be cytotoxic, so it is crucial to perform a dose-response experiment.
Q5: Can I autoclave my this compound stock solution?
A5: No, autoclaving zinc solutions is not recommended as it can lead to precipitation.[6] Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guides
Guide 1: Preparing a Stable this compound Stock Solution
If you are experiencing issues with this compound solubility, the problem often originates from the stock solution. This guide provides a step-by-step protocol for preparing a stable, sterile-filtered stock solution.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (Molar Mass: 213.52 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance and pH meter
Methodology:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, weigh out 21.35 mg of this compound.
-
Initial Dissolution: In a sterile conical tube, add the weighed this compound to approximately 8 mL of high-purity water. The solution will likely appear cloudy or as a suspension.
-
pH Adjustment for Solubilization: While gently stirring, add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously. This compound solubility increases in slightly acidic conditions. Aim for a pH between 5.0 and 6.0, or until the solution becomes clear.
-
Final Volume Adjustment: Once the this compound is fully dissolved, add high-purity water to reach the final volume of 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Guide 2: Supplementing Cell Culture Media without Precipitation
This guide outlines the best practices for adding your this compound stock solution to the cell culture medium to prevent precipitation.
Workflow for Media Supplementation
Data Presentation
Table 1: Comparison of Common Zinc Salts for Cell Culture Supplementation
| Feature | This compound | Zinc Gluconate | Zinc Sulfate |
| Formula | C₄H₈N₂O₄Zn | C₁₂H₂₂O₁₄Zn | ZnSO₄ |
| Molar Mass | 213.52 g/mol | 455.68 g/mol | 161.47 g/mol (anhydrous) |
| Elemental Zinc | ~30% | ~14% | ~40% (anhydrous) |
| Solubility in Water | Low / Slight[1] | High[3] | High[2] |
| Bioavailability | High[7] | High[3] | Good, but can be antagonized |
| Cytotoxicity | Lower compared to inorganic salts | Moderate[8] | Higher, especially at low concentrations[8] |
| Precipitation Risk | High at neutral pH | Low | High in phosphate buffers[2] |
Table 2: Qualitative Solubility of this compound at Different pH Values
| pH Range | Expected Solubility | Recommendations for Cell Culture |
| < 6.0 | Good | Ideal for dissolving stock solutions. |
| 6.0 - 7.0 | Moderate | Stock solutions may be stable in this range. |
| 7.0 - 8.0 | Low to Very Low | High risk of precipitation in basal media. |
| > 8.0 | Very Low | Not recommended. |
Signaling Pathways
Zinc acts as a signaling molecule that can influence key cellular pathways involved in proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[9] The activation is often mediated through the inhibition of phosphatases or upstream activation of proteins like Ras.[9][10]
Diagram of Zinc-Induced PI3K/Akt Signaling Pathway
Diagram of Zinc-Induced MAPK/ERK Signaling Pathway
References
- 1. This compound or Zinc Bislycinate Manufacturers, with SDS [mubychem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Zinc supplementation increases protein titer of recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of zinc glycinate in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc glycinate (B8599266) in physiological buffers. Our aim is to help you prevent precipitation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my zinc glycinate precipitating in Phosphate-Buffered Saline (PBS)?
A1: this compound, like other zinc salts, is prone to precipitation in phosphate-containing buffers such as PBS. This is due to the formation of poorly soluble zinc phosphate.[1][2] We strongly recommend avoiding PBS when preparing solutions containing this compound.
Q2: What are suitable alternative buffers to PBS for this compound?
A2: Non-phosphate-based buffers are recommended to avoid precipitation. Good alternatives include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): This is a common buffering agent in cell culture and biochemical assays.
-
Tris (tris(hydroxymethyl)aminomethane): Tris buffers are also widely used, but be aware that Tris can form a weak complex with zinc, which might influence experimental outcomes.[2]
Q3: How does pH affect the solubility of this compound?
A3: The pH of your buffer is a critical factor. Generally, the solubility of zinc salts, including this compound, decreases as the pH becomes more alkaline. At higher pH, zinc hydroxide (B78521) can precipitate.[2] For most biological experiments, maintaining a pH in the neutral to slightly acidic range (e.g., pH 6.0-7.4) is advisable to ensure this compound remains in solution.
Q4: Can temperature changes cause my this compound solution to precipitate?
A4: Yes, temperature can influence the stability of this compound solutions. While gentle warming can sometimes aid in initial dissolution, prolonged exposure to high temperatures can decrease the stability of the zinc-glycine complex and may lead to precipitation. It is best to prepare solutions at room temperature and store them under appropriate conditions.
Q5: Are there any other components in my media that could be causing precipitation?
A5: Besides phosphate, other components in complex media, such as high concentrations of carbonates or certain proteins, can potentially interact with zinc ions and contribute to precipitation. If you suspect this is the case, simplifying your buffer system or using a chelating agent might be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate upon adding this compound to the buffer. | Use of a phosphate-containing buffer (e.g., PBS). | Switch to a phosphate-free buffer like HEPES or Tris. |
| High pH of the buffer. | Adjust the buffer pH to a neutral or slightly acidic range (e.g., 7.0-7.4). Prepare the buffer at the desired pH before adding this compound. | |
| Precipitate forms over time, even in a non-phosphate buffer. | The solution is supersaturated. | Prepare a more dilute stock solution of this compound. |
| Temperature fluctuations during storage. | Store stock solutions at a constant, cool temperature (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles. | |
| Difficulty dissolving this compound powder. | Insufficient mixing or low temperature. | Use a magnetic stirrer to aid dissolution at room temperature. Gentle warming (not exceeding 40°C) can be used cautiously, but cool the solution to room temperature before final use. |
| The quality of the this compound. | Ensure you are using a high-purity, reputable source of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in HEPES Buffer
This protocol provides a step-by-step guide for preparing a stable stock solution of this compound for use in cell culture and other biological assays.
Materials:
-
This compound (high purity)
-
HEPES powder
-
High-purity water (e.g., Milli-Q or WFI)
-
NaOH solution (for pH adjustment)
-
Sterile conical tubes (50 mL)
-
Sterile filter (0.22 µm)
-
Analytical balance
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HEPES Buffer:
-
Dissolve the appropriate amount of HEPES powder in high-purity water to achieve the desired final buffer concentration (e.g., 20 mM).
-
Adjust the pH of the HEPES solution to 7.4 using the NaOH solution while stirring.
-
Bring the buffer to the final volume with high-purity water.
-
-
Dissolve the this compound:
-
Accurately weigh the required amount of this compound for a 100 mM final concentration.
-
In a sterile biological safety cabinet, add the weighed this compound to a sterile 50 mL conical tube.
-
Add a portion of the prepared HEPES buffer (e.g., 40 mL for a final volume of 50 mL) and vortex or mix thoroughly with a magnetic stirrer until fully dissolved.
-
-
Final Volume Adjustment and Sterilization:
-
Add the HEPES buffer to reach the final desired volume (e.g., 50 mL).
-
Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a new sterile conical tube. Do not autoclave zinc solutions, as this can cause precipitation.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Workflow for Testing this compound Solubility in a New Buffer
This workflow helps determine the optimal conditions for dissolving this compound in a buffer system you have not used before.
Caption: A stepwise workflow for determining the solubility of this compound.
Zinc-Activated Signaling Pathways
Zinc is not only a structural component of many proteins but also acts as a signaling molecule that can modulate various intracellular pathways. Understanding these pathways is crucial for interpreting experimental results.
Zinc-Mediated Activation of ERK and Akt Pathways
Extracellular zinc can lead to an influx of intracellular zinc, which in turn can activate the Ras-Raf-MEK-ERK and PI3K-Akt signaling cascades. These pathways are central to cell proliferation, survival, and differentiation.[3][4][5]
References
- 1. Preparation method of this compound chelate - Eureka | Patsnap [eureka.patsnap.com]
- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: Managing Zinc Glycinate-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the cytotoxic effects of zinc glycinate (B8599266) in cell culture experiments. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of zinc glycinate in cell lines?
Zinc is an essential trace element, but at high concentrations, it can induce cytotoxicity. This compound, as an organic chelate, is generally considered to have higher bioavailability than inorganic zinc salts, which may influence its cytotoxic potential.[1][2] Cytotoxicity is dose-dependent and cell-type specific. For example, in IPEC-J2 cells, cytotoxic effects were observed at a concentration of 50 µg/mL.[3]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
Excess intracellular zinc can trigger several cell death pathways:
-
Apoptosis: High levels of zinc can induce apoptosis through mitochondrial-dependent pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[4][5]
-
Necroptosis: This is a form of programmed necrosis that can be initiated by high levels of heavy metals. It involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[6]
-
Autophagy: Zinc has a complex role in autophagy. While it is essential for the autophagic process, excessive zinc can lead to autophagy-related cell death.[4][7]
-
Oxidative Stress: A primary driver of zinc-induced cytotoxicity is the generation of ROS, leading to cellular damage.[4][8]
-
Mitochondrial Dysfunction: Zinc can accumulate in mitochondria, leading to impaired energy metabolism, structural damage, and the release of pro-apoptotic factors.[1][9][10]
Q3: How does the cytotoxicity of this compound compare to other zinc salts?
The counter-ion chelated to zinc can influence its uptake and cytotoxicity. Studies have shown that organic zinc chelates, like this compound, may have different bioavailability and toxicity profiles compared to inorganic salts like zinc sulfate.[1][11] For instance, in PC12 cells, zinc-gluconate (a similar chelate) showed moderate cytotoxicity compared to the high cytotoxicity of zinc-sulfate.[11] The higher bioavailability of this compound could potentially lead to greater cytotoxicity at lower concentrations compared to less bioavailable forms.[1][8]
Troubleshooting Guide
Issue 1: High background or unexpected results in the MTT assay.
-
Possible Cause: this compound may interfere with the MTT reagent. Although not widely reported, it's a possibility with metal compounds.
-
Troubleshooting Steps:
-
No-Cell Control: Include a control well with media and the highest concentration of this compound used in your experiment, but without cells. This will determine if this compound directly reduces the MTT reagent.[12]
-
Phenol (B47542) Red-Free Medium: Phenol red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.
-
Alternative Viability Assays: If interference is suspected, use an alternative endpoint assay such as the LDH assay or a live/dead staining with microscopy.
-
Issue 2: Inconsistent results in the LDH cytotoxicity assay.
-
Possible Cause: Bivalent cations like zinc can potentially interfere with the enzymatic reaction of the LDH assay.[13]
-
Troubleshooting Steps:
-
Spiking Control: Spike a known amount of LDH into a well containing your highest concentration of this compound to see if the compound inhibits the enzyme's activity.
-
Dilution of Supernatant: If interference is suspected, try diluting the cell culture supernatant before performing the LDH assay.
-
Gentle Handling: Ensure gentle pipetting when collecting the supernatant to avoid artificially lysing cells and releasing LDH.[14]
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or precipitation of this compound at high concentrations.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Edge Effect Mitigation: Avoid using the outer wells of a multi-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12]
-
Solubility Check: Visually inspect your this compound dilutions under a microscope to ensure there is no precipitation at the concentrations used.
-
Issue 4: Observed cell death under the microscope, but viability assays show high viability.
-
Possible Cause: The mechanism of cell death may not be immediately reflected by the chosen assay. For example, cells in early apoptosis may still have intact membranes (low LDH release) and some metabolic activity (MTT reduction).
-
Troubleshooting Steps:
-
Multiple Time Points: Assess cytotoxicity at different time points to capture the kinetics of cell death.
-
Orthogonal Assays: Use multiple assays that measure different aspects of cell death (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH and an apoptosis assay like Annexin V/PI staining).
-
Microscopic Examination: Always complement plate reader-based assays with visual inspection of the cells by microscopy.
-
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect on Viability | Reference |
| IPEC-J2 | 50 µg/mL | Not Specified | Significant cytotoxic effects observed. | [3] |
| C2C12 | 25-75 µM | 24-48 hours | Increased cell viability (proliferation). | [6] |
| C2C12 | 100 µM | 24-48 hours | Decreased cell viability. | [6] |
Table 2: Comparative Cytotoxicity of Different Zinc Salts in PC12 Cells
| Zinc Salt | Cytotoxicity Level |
| Zinc-citrate | High |
| Zinc-sulphate | High |
| Zinc-gluconate | Moderate |
| Zinc-histidinate | Low |
Source: Adapted from relevant literature, providing a qualitative comparison.[11]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Methodology:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided with the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Protocol 3: Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.[3][13][15][16]
Methodology:
-
Seed cells and treat them with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[3][15]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Analyze the cells by flow cytometry. Four populations will be distinguishable:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[3]
-
Protocol 4: Reactive Oxygen Species (ROS) Detection with DCFDA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12]
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[12]
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity with a microplate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathways in zinc-induced cell death.
Caption: Logical workflow for troubleshooting cytotoxicity experiments.
References
- 1. Bioabsorbable metal zinc differentially affects mitochondria in vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Direct Effect of Zinc on Mitochondrial Apoptogenesis in Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Inorganic or Amino Acid-Chelated Zinc on Mouse Myoblast Growth in vitro and Growth Performance and Carcass Traits in Growing-Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Iron and Zinc on Mitochondria: Potential Mechanisms of Glaucomatous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, characterization and in vivo zinc absorption capacity of a novel soy meal hydrolysate-zinc complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Technical Support Center: Optimizing Zinc Glycinate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing zinc glycinate (B8599266) concentrations for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for zinc glycinate in cell viability assays?
A typical starting concentration range for zinc salts in in vitro experiments is between 10 µM and 500 µM.[1][2][3] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve for your specific cell line to determine the half-maximal effective concentration (EC50) or the optimal concentration for your desired effect. For some sensitive cell lines, cytotoxic effects can be observed at concentrations as low as 50 µM.[4]
Q2: How does this compound compare to other zinc salts (e.g., sulfate, gluconate) in terms of bioavailability and efficacy in vitro?
This compound is an organic complex that often exhibits higher bioavailability compared to inorganic salts like zinc sulfate.[5][6] This is because the glycinate chelate can be absorbed more efficiently by cells.[5] In comparative studies, this compound has been shown to be more effective at increasing plasma zinc levels than zinc gluconate.[5] While the specific effects can be cell-type dependent, the choice of the zinc salt is important, as the counter-ion can influence bioavailability and potential cytotoxicity.[6]
Q3: What are the primary cellular effects of this compound at different concentration ranges?
Zinc's effects are dose-dependent.
-
Low Concentrations (e.g., < 50 µM): At lower, physiological concentrations, zinc is essential for numerous cellular processes. It acts as a cofactor for over 300 enzymes, stabilizes cell membranes, and is involved in cell proliferation, differentiation, and survival.[7][8] For instance, a low concentration of 5 µg/mL (~23 µM) this compound was found to increase the intestinal barrier integrity in IPEC-J2 cells.[2][9]
-
High Concentrations (e.g., > 100 µM): Higher concentrations of zinc can become cytotoxic, leading to decreased cell viability and proliferation.[1] This toxicity can be mediated through the induction of apoptosis or necrosis.[1] For example, zinc concentrations above 100 µM have been shown to induce cell death in Raji T-lymphoid cells.[1]
Q4: Which key signaling pathways are modulated by this compound?
Zinc is a signaling molecule that can modulate various intracellular pathways. It can influence cytokine signaling, such as the IL-2 and IL-6 pathways, by affecting the phosphorylation of STAT3 and STAT5.[10] Zinc also plays a role in the insulin (B600854) signaling pathway by increasing tyrosine phosphorylation and activating downstream molecules like Akt and ERK, which are critical for cell survival and metabolism.[11] However, at high concentrations, zinc can trigger cell death pathways.
Q5: Can components of the cell culture medium interfere with this compound?
Yes, several components in standard cell culture media can affect the bioavailability of zinc.
-
Serum: Serum contains proteins like albumin that can bind to zinc, potentially reducing its free concentration.[7]
-
Chelating Agents: Substances like EDTA strongly bind zinc and can significantly reduce its availability to cells.[7] It is important to ensure that cells are properly washed if EDTA is used during cell processing.
-
pH: The pH of the culture medium should be stable. High pH can lead to the precipitation of zinc hydroxide, reducing its effective concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity at Low Concentrations | Cell Line Sensitivity: The specific cell line may be highly sensitive to zinc. | Perform a broad dose-response curve (e.g., 1 µM to 1 mM) to determine the precise cytotoxic range for your cells. |
| Contamination: The this compound stock solution or culture medium may be contaminated. | Prepare fresh stock solutions using sterile techniques and high-purity water. Filter-sterilize the final stock solution. | |
| Incorrect Stock Concentration: Errors in calculation or weighing may have resulted in a more concentrated stock solution. | Re-calculate and prepare a fresh stock solution. Consider having the concentration of the stock independently verified if issues persist. | |
| Precipitate Formation in Culture Medium | High Concentration: The concentration of this compound may exceed its solubility limit in the medium, especially at physiological pH. | Prepare a more diluted stock solution. Add the stock solution to the medium slowly while gently swirling. Avoid high pH conditions in the medium.[12] |
| Interaction with Media Components: Zinc may be precipitating with phosphates or other components in the culture medium. | Test the solubility of this compound in your basal medium without serum or other supplements first. Consider using a serum-free medium if applicable. | |
| Inconsistent or Non-Reproducible Results | Variable Stock Solution: The this compound stock solution may not be stable or may be prepared inconsistently between experiments. | Prepare a large batch of stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. |
| Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly affect the outcome of viability and proliferation assays. | Ensure accurate cell counting and consistent seeding density in all wells and across all plates. |
Quantitative Data Summary
The following tables summarize effective and cytotoxic concentrations of zinc from various in vitro studies. Note that the specific zinc salt and cell type significantly influence the outcome.
Table 1: Cytotoxic Concentrations of Zinc in Various Cell Lines
| Cell Line | Zinc Salt/Form | Metric | Concentration | Reference(s) |
| Human Dermal Fibroblasts (hDF) | Zn²⁺ | LD₅₀ | 50 µM | [4] |
| Human Aortic Smooth Muscle Cells (AoSMC) | Zn²⁺ | LD₅₀ | 70 µM | [4] |
| Human Aortic Endothelial Cells (HAEC) | Zn²⁺ | LD₅₀ | 265 µM | [4] |
| B16 Mouse Melanoma | Zn²⁺ | Proliferation Inhibition | 125 µM | [13] |
| HeLa Cells | Zn²⁺ | Proliferation Inhibition | 150 µM | [13] |
| I-221 Epithelial Cells | Zn²⁺ | Proliferation Inhibition | 150 µM | [13] |
| Raji T-lymphoid Cells | Zinc | Cell Death Induction | >100 µM | [1] |
| IPEC-J2 Porcine Enterocytes | This compound | Cytotoxicity | 50 µg/mL (~233 µM) | [9] |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Cell Line | Effect | Concentration | Duration | Reference(s) |
| IPEC-J2 Porcine Enterocytes | Increased Transepithelial Electrical Resistance (TEER) | 5 µg/mL (~23 µM) | 72 hours | [2][9] |
| Porcine Alveolar Macrophages (PAM) | Enhanced TNF-α Production (LPS-naïve) | 25 - 100 µg/mL (~116 - 465 µM) | 24 hours | [2][9] |
| Porcine Alveolar Macrophages (PAM) | Suppressed TNF-α and IL-1β Secretion (LPS-stimulated) | 100 - 500 µg/mL (~465 - 2325 µM) | 24 hours | [2][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound powder
-
High-purity, sterile water or PBS
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate: Determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution (Molecular Weight of this compound Monohydrate ≈ 213.5 g/mol ). For 50 mL, this would be 1.0675 g.
-
Weigh: Accurately weigh the calculated amount of this compound powder.
-
Dissolve: Add the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water or PBS and vortex thoroughly until the powder is completely dissolved.
-
Adjust Volume: Add sterile water or PBS to bring the final volume to 50 mL.
-
Sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Label with the compound name, concentration, and date. Store at -20°C.
Protocol 2: Dose-Response Assessment using MTT Assay
This protocol provides a method for determining the effect of a range of this compound concentrations on cell viability.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (e.g., 100 mM)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is common to perform a 2-fold or log-scale dilution series (e.g., 500 µM, 250 µM, 125 µM, etc.). Include a vehicle control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette gently to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified overview of zinc's role in cell signaling.
Caption: Troubleshooting decision tree for in vitro experiments.
References
- 1. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 2. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Cytotoxicity, Adhesion, and Proliferation of Human Vascular Cells Exposed to Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incaparina.com [incaparina.com]
- 6. mdpi.com [mdpi.com]
- 7. Zinc in Cell Culture [sigmaaldrich.com]
- 8. Single cell analysis reveals multiple requirements for zinc in the mammalian cell cycle | eLife [elifesciences.org]
- 9. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of zinc on cytokine signalling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
potential interference of zinc glycinate with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of zinc glycinate (B8599266) with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can zinc glycinate interfere with my ELISA results?
A1: Yes, there is a potential for interference. This compound can interfere with ELISA results through several mechanisms:
-
Inhibition or Activation of Enzyme Conjugates: Many ELISAs use horseradish peroxidase (HRP) or alkaline phosphatase (AP) as enzyme conjugates. Zinc ions have been shown to inhibit the activity of HRP and can either inhibit or enhance the activity of AP, a zinc-containing metalloenzyme.[1][2] This can lead to falsely low or variable signals.
-
Chelation of Essential Metal Ions: Glycine (B1666218), the chelating agent in this compound, can sequester divalent cations like magnesium and zinc, which are essential cofactors for alkaline phosphatase.[1] This chelation can reduce the enzyme's activity and lead to a weaker signal.
-
Non-specific Binding: High concentrations of any substance, including this compound, in a sample can lead to non-specific binding to the microplate surface or to assay antibodies, potentially causing high background or false signals.
-
Interaction with Antibodies: Studies have shown that human Immunoglobulin G (IgG) has a zinc-binding site. It is plausible that this compound could interact with antibody reagents, potentially altering their conformation and antigen-binding capacity.
Q2: I am observing unexpected results in my enzymatic assay when my sample contains this compound. What could be the cause?
A2: this compound can interfere with enzymatic assays through two primary mechanisms:
-
Direct Effect of Zinc on Enzyme Activity: Zinc is a cofactor for over 300 enzymes, and its presence can be essential for their activity. However, in other enzymes, zinc can act as an inhibitor.[2][3] If your enzyme of interest is sensitive to zinc concentrations, the presence of this compound in your sample could either enhance or inhibit its activity, leading to inaccurate measurements.
-
Chelation of Necessary Cofactors by Glycine: The glycine component of this compound can chelate other metal ions that may be essential for the activity of your enzyme. This can lead to a decrease in the measured enzyme activity.
Q3: Can this compound affect my cell-based assays?
A3: Yes, but the effect is more likely a biological one rather than direct analytical interference with the assay readout. Research has shown that this compound can have various effects on cells in culture:
-
Cytotoxicity at High Concentrations: At higher doses, this compound can be cytotoxic to cells, which would be reflected in viability assays like MTT or LDH release assays.[4]
-
Modulation of Immune Responses: this compound has been observed to have immunomodulatory effects, such as suppressing the secretion of inflammatory cytokines in some cell types.[4] This is a biological effect that you would be measuring, not an interference with the assay itself.
It is crucial to perform dose-response experiments to determine the optimal non-toxic concentration of this compound for your specific cell type and experimental conditions.
Q4: How can I determine if this compound is interfering with my assay?
A4: A spike and recovery experiment is a standard method to test for assay interference. The basic principle is to add a known amount of your analyte of interest (spike) to your sample matrix containing the suspected interfering substance (this compound) and measure the recovery of the spiked analyte. A significant deviation from 100% recovery suggests interference.
Troubleshooting Guides
Issue: Weak or No Signal in ELISA
| Potential Cause | Troubleshooting Step |
| Inhibition of HRP or AP by Zinc | 1. Run a control experiment with the enzyme conjugate and substrate in the presence of varying concentrations of this compound to assess direct inhibition. 2. If inhibition is observed, consider using an ELISA kit with a different enzyme-conjugate system. |
| Chelation of AP Cofactors by Glycine | 1. Supplement the assay buffer with an optimal concentration of magnesium and zinc ions to counteract the chelation effect. 2. Perform a buffer exchange step on your sample to remove the this compound before adding it to the ELISA plate. |
| Non-specific Binding | 1. Optimize the blocking step by using a different blocking agent or increasing the incubation time. 2. Include a detergent like Tween-20 in your wash buffers to reduce non-specific interactions. |
Issue: High Background in ELISA
| Potential Cause | Troubleshooting Step |
| Non-specific Binding of this compound | 1. Increase the number and stringency of wash steps. 2. Dilute your sample to reduce the concentration of this compound while keeping the analyte concentration within the detectable range. |
| Contamination of Reagents | 1. Test all buffers and reagents for zinc contamination, as zinc can leach from glassware and plasticware.[5] |
Issue: Inconsistent Results in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Zinc-induced Enzyme Inhibition/Activation | 1. Perform a dose-response experiment with this compound and your enzyme to characterize the effect. 2. If interference is confirmed, it may be necessary to remove this compound from the sample prior to the assay using methods like dialysis or size-exclusion chromatography. |
| Glycine Chelation of Cofactors | 1. Supplement the reaction buffer with the necessary metal ion cofactors. |
Quantitative Data Summary
The following table summarizes potential effects of zinc on common laboratory assay components. Note that these are based on studies with zinc ions, and the effects of this compound may vary.
| Assay Component | Potential Effect of Zinc | Concentration Range | Reference(s) |
| Horseradish Peroxidase (HRP) | Inhibition | Micromolar to Millimolar | [6] |
| Alkaline Phosphatase (AP) | Inhibition or Activation | Micromolar | [1][2] |
| Caspase-3 | Inhibition | Nanomolar | [7] |
| Glyceraldehyde-3-Phosphate Dehydrogenase | Inhibition | Nanomolar | [8] |
Experimental Protocols
Protocol 1: Spike and Recovery for Detecting Interference in ELISA
Objective: To determine if this compound interferes with the accurate quantification of a specific analyte in an ELISA.
Materials:
-
ELISA kit for the analyte of interest
-
Sample matrix without the analyte (e.g., cell culture medium, buffer)
-
Sample matrix containing this compound at the concentration used in experiments
-
Purified analyte standard
-
Standard laboratory equipment for ELISA
Methodology:
-
Prepare Spiked Samples:
-
Create a "low spike" and a "high spike" concentration of your analyte in both the control matrix and the this compound-containing matrix. The spike concentrations should fall within the low and high range of your standard curve.
-
-
Run the ELISA:
-
Assay the following samples in triplicate:
-
Control matrix (unspiked)
-
This compound matrix (unspiked)
-
Low spike in control matrix
-
High spike in control matrix
-
Low spike in this compound matrix
-
High spike in this compound matrix
-
-
-
Calculate Recovery:
-
For each spike level, calculate the percent recovery using the following formula:
-
-
Interpretation:
-
A recovery rate between 80% and 120% is generally considered acceptable. Recoveries outside this range suggest that this compound is interfering with the assay.
-
Protocol 2: Assessing Direct Enzyme Inhibition by this compound
Objective: To determine if this compound directly inhibits the activity of an enzyme (e.g., HRP or a metabolic enzyme).
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound stock solution
-
Spectrophotometer or fluorometer
Methodology:
-
Prepare a Dose-Response Curve:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, set up reactions containing the enzyme, substrate, and varying concentrations of this compound. Include a control with no this compound.
-
-
Measure Activity:
-
Measure the rate of the enzymatic reaction (e.g., change in absorbance or fluorescence over time).
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the this compound concentration to determine the IC50 (the concentration of this compound that causes 50% inhibition), if applicable.
-
Visualizations
Caption: Potential interference pathways of this compound components with common laboratory assay elements.
Caption: A logical workflow for troubleshooting suspected interference from this compound in laboratory assays.
References
- 1. Moderately High Dose Zinc Gluconate or this compound: Effects on Plasma Zinc and Erythrocyte Superoxide Dismutase Activities in Young Adult Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc deficiency negatively affects alkaline phosphatase and the concentration of Ca, Mg and P in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Growth Performance, Serum Biochemical Indexes, and Intestinal Morphology of Yellow Feather Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro investigation of monoglycerides and this compound: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for negating the impact of zinc contamination to allow characterization of positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
Technical Support Center: Stability of Zinc Glycinate in Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc glycinate (B8599266). The information is presented in a question-and-answer format to directly address potential stability issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for zinc glycinate raw material?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and protected from light and heat sources.[1] Given that this compound is described as hygroscopic, minimizing exposure to moisture is critical to prevent physical and chemical changes.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The main factors that can compromise the stability of this compound are:
-
Moisture: As a hygroscopic substance, moisture absorption can lead to deliquescence, caking, and potentially hydrolysis of the chelate.
-
Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition of this compound is reported to begin at approximately 295°C, but accelerated degradation can occur at lower temperatures over time.
-
Light: Although specific photostability data is limited, it is a general best practice to protect all active pharmaceutical ingredients (APIs), including this compound, from light to prevent photochemical degradation.
-
pH: In aqueous solutions or in the presence of acidic or basic excipients, the stability of the this compound chelate can be compromised. Dissociation of the chelate is more likely to occur at acidic pH levels.
-
Incompatible Excipients: Interactions with certain excipients can lead to degradation or reduced stability.
Q3: Are there any known incompatibilities with common pharmaceutical excipients?
A3: While specific compatibility studies with a wide range of excipients are not extensively published, some general incompatibilities can be inferred. Strong oxidizing agents are known to be incompatible with this compound.[1] Additionally, acidic excipients could potentially lead to the dissociation of the this compound chelate. Care should also be taken with highly hygroscopic excipients that could attract moisture to the formulation. It is always recommended to perform compatibility studies with your specific formulation.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the chemistry of amino acid chelates, potential degradation could involve:
-
Hydrolysis: In the presence of water, the coordinate bonds between zinc and glycine (B1666218) could be cleaved, leading to the dissociation of the chelate.
-
Oxidation: Although less likely for the glycinate ligand itself, oxidative degradation could be a concern in the presence of strong oxidizing agents or certain impurities.
-
Thermal Degradation: At high temperatures, this compound can decompose, potentially forming zinc oxide, carbon monoxide, and carbon dioxide.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Caking or clumping of this compound powder | Moisture absorption due to improper storage or hygroscopicity. | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a low-humidity environment. 2. Consider the use of desiccants in the storage container. 3. If caking is severe, gently break up the clumps before use, ensuring homogeneity. Note any changes in appearance in the batch record. |
| Discoloration of the powder (e.g., yellowing) | Potential degradation due to light exposure, heat, or interaction with impurities. | 1. Verify that the material was stored protected from light. 2. Check for any temperature excursions during storage. 3. Perform analytical testing (e.g., HPLC) to check for the presence of degradation products and to quantify the remaining this compound. |
| Poor dissolution of the final product | Changes in the physical form of this compound or interaction with excipients. | 1. Re-evaluate the particle size of the this compound. 2. Investigate potential interactions with excipients in the formulation that may be affecting solubility. 3. Assess the impact of manufacturing processes (e.g., compression force in tableting) on the dissolution properties. |
| Assay of this compound is out of specification | Degradation of the this compound molecule. | 1. Conduct a thorough investigation of the storage and handling of the material. 2. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. 3. Use the stability-indicating method to re-assay the sample and quantify any degradants. |
Quantitative Stability Data
Disclaimer: The following table presents hypothetical data for illustrative purposes, as comprehensive, publicly available quantitative stability data for this compound under ICH conditions is limited. This table is intended to demonstrate the recommended format for presenting such data.
Table 1: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH
| Time (Months) | Appearance | Assay (%) | Water Content (%) | Degradation Product A (%) |
| 0 | White crystalline powder | 100.2 | 0.5 | < 0.05 |
| 3 | White crystalline powder | 99.8 | 0.6 | < 0.05 |
| 6 | White crystalline powder | 99.5 | 0.6 | 0.06 |
| 9 | White crystalline powder | 99.2 | 0.7 | 0.08 |
| 12 | White crystalline powder | 98.9 | 0.8 | 0.10 |
| 18 | White crystalline powder | 98.5 | 0.9 | 0.12 |
| 24 | White crystalline powder | 98.1 | 1.0 | 0.15 |
Table 2: Illustrative Accelerated Stability Data for this compound at 40°C / 75% RH
| Time (Months) | Appearance | Assay (%) | Water Content (%) | Degradation Product A (%) |
| 0 | White crystalline powder | 100.2 | 0.5 | < 0.05 |
| 1 | White crystalline powder | 99.1 | 1.2 | 0.15 |
| 2 | White crystalline powder | 98.3 | 1.5 | 0.25 |
| 3 | White crystalline powder | 97.5 | 1.8 | 0.38 |
| 6 | Slightly off-white powder | 95.8 | 2.5 | 0.65 |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound Assay
This protocol describes a general approach for a stability-indicating HPLC method. Method validation according to ICH guidelines is required.
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has adequate absorbance (e.g., 210 nm).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and mobile phase). Dilute to a final concentration within the linear range of the method.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples alongside a non-degraded control to demonstrate that the degradation products are resolved from the main this compound peak.
2. Quantification of Zinc Content by ICP-OES
-
Objective: To determine the total zinc content in the sample.
-
Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).
-
Sample Preparation: Accurately weigh a sample of this compound and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating until the sample is completely dissolved and the solution is clear. Dilute the digested sample to a known volume with deionized water.
-
Standard Preparation: Prepare a series of zinc standard solutions of known concentrations from a certified zinc standard.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES and measure the emission intensity at the appropriate wavelength for zinc (e.g., 213.857 nm).
-
Calculation: Construct a calibration curve from the standard solutions and determine the concentration of zinc in the sample solution. Calculate the percentage of zinc in the original sample.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Zinc Glycinate Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc glycinate (B8599266) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: We are observing high variability in plasma zinc concentrations between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability in plasma zinc is a common challenge. Several factors can contribute to this:
-
Dietary Factors:
-
Problem: The basal diet may contain variable levels of zinc antagonists, such as phytates, which are potent inhibitors of zinc absorption. Legumes and whole grains are high in phytates.[1][2] The protein source can also influence zinc uptake; for example, casein may have a modest inhibitory effect compared to other proteins.[2]
-
Solution: Use a purified, semi-synthetic diet with a known and consistent composition. If using a standard chow, obtain a detailed analysis from the manufacturer for each batch to monitor for variations in mineral and phytate content. Consider formulating a diet with reduced phytate levels or adding phytase to the diet to improve zinc absorption.[2]
-
-
Animal Handling and Stress:
-
Problem: Stress from handling, housing conditions, or blood collection can influence zinc metabolism and lead to fluctuations in plasma zinc levels.[3]
-
Solution: Acclimate animals to the housing and handling procedures for at least one week before the study begins.[4] Standardize all procedures, including feeding times and blood collection techniques, to minimize stress-induced variations.
-
-
Underlying Health Status:
-
Problem: Subclinical infections or inflammation can decrease plasma zinc concentrations as zinc is sequestered by the liver.[1]
-
Solution: Ensure all animals are healthy and free from disease at the start of the study. Monitor for any signs of illness throughout the experimental period.
-
Q2: Our results show no significant difference in bioavailability between zinc glycinate and zinc sulfate (B86663). Why might this be the case?
A2: While this compound is often more bioavailable than zinc sulfate, several experimental conditions can mask this difference:
-
Zinc Status of Animals:
-
Problem: If the animals have adequate zinc stores, the homeostatic mechanisms that regulate zinc absorption may be less sensitive to differences between zinc sources.[5] A zinc-depletion phase can enhance the ability to detect differences in bioavailability.[4][6]
-
Solution: Incorporate a zinc-depletion period (e.g., 7-14 days) in your study design before introducing the experimental diets. This will upregulate zinc transporters and accentuate differences in absorption between sources.[4]
-
-
Absence of Dietary Antagonists:
-
Problem: The superior bioavailability of this compound is most pronounced in the presence of dietary inhibitors like phytate.[6][7] If the basal diet is low in such antagonists, the absorption of zinc sulfate may be high enough to show no significant difference from this compound.
-
Solution: If the goal is to model a real-world scenario where diets often contain phytates, ensure your basal diet includes a controlled amount of this inhibitor. A semi-synthetic diet fortified with sodium phytate can be used for this purpose.[7]
-
-
Insensitive Biomarkers:
-
Problem: Plasma or serum zinc concentrations can be insensitive indicators of zinc status and may not always reflect the true bioavailability, especially in cases of marginal zinc deficiency.[8][9]
-
Solution: Employ a multi-biomarker approach. In addition to plasma zinc, measure zinc concentrations in tissues like the femur or liver, and assess the activity of zinc-dependent enzymes (e.g., alkaline phosphatase).[7][10] Gene expression analysis of zinc transporters (e.g., ZIP4, ZnT1) can also provide valuable insights.[11][12]
-
Q3: We are struggling to establish a reliable zinc-deficient animal model. What are the key considerations?
A3: Creating a consistent zinc-deficient model requires careful planning:
-
Diet Formulation:
-
Problem: The basal diet may have residual zinc that prevents the development of a deficient state.
-
Solution: Use a purified diet formulated with ingredients low in zinc. The zinc content of all dietary components should be analyzed to ensure the final diet has the desired low zinc concentration.
-
-
Duration of Depletion:
-
Problem: The depletion period may be too short to significantly reduce zinc stores.
-
Solution: The duration of the depletion phase will depend on the animal species and age. Monitor animal weight and plasma zinc levels periodically to determine when a stable deficient state has been reached.[4] Be aware that prolonged severe deficiency can lead to adverse health effects.[13]
-
-
Confirmation of Deficiency:
-
Problem: Relying on a single biomarker may not accurately confirm zinc deficiency.
-
Solution: Validate the model by assessing multiple indicators of zinc status. This should include measurements of plasma and tissue zinc concentrations, as well as functional markers like growth rate and the activity of zinc-dependent enzymes.[4][8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies comparing this compound to other zinc sources.
Table 1: Comparative Bioavailability of this compound and Zinc Sulfate in Rats
| Parameter | This compound (ZnGly) | Zinc Sulfate (ZnSulphate) | Key Findings | Reference |
| True Absorption of Dietary Zn (%) | 51% | 44% | True absorption of Zn from ZnGly was significantly higher in the presence of dietary phytate. | [4][6] |
| Zn Retention (%) | 33% | 25% | Zn retention was significantly improved with ZnGly supplementation. | [4][6] |
| Overall Bioavailability Superiority | 16% higher | - | This compound showed 16% superior bioavailability compared to zinc sulfate. | [4][6] |
Table 2: Bioavailability of Different Zinc Sources in Ponies
| Parameter | This compound (BTZN) | Zinc Oxide (INOR) | Negative Control (NC) | Key Findings | Reference |
| Area Under the Absorption Curve | 33.9 | 11.39 | 1.69 | BTZN showed a significantly higher surface under the absorption curve compared to INOR and NC. | [1][2] |
| Maximum Plasma Zn Level | 20.41 | 14.54 | 10.53 | A significantly higher maximum plasma zinc level was observed in the BTZN group. | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats (Balance Method)
This protocol is designed to determine the absorption and retention of zinc from this compound by measuring intake and excretion.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Metabolic cages for individual housing and separate collection of urine and feces
-
Purified, semi-synthetic basal diet with a known, low zinc content
-
This compound and a comparator zinc source (e.g., zinc sulfate)
-
Deionized water
-
Analytical balance
-
Instrumentation for zinc analysis (e.g., Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
-
-
Procedure:
-
Acclimation (7 days): House rats individually in standard cages with ad libitum access to the basal diet and deionized water.[6]
-
Depletion Phase (Optional, 7-14 days): To increase the sensitivity of the assay, feed the rats a zinc-deficient diet. Monitor animals for signs of severe deficiency.[4]
-
Experimental Phase (7-10 days):
-
Divide rats into experimental groups (e.g., control, this compound group, zinc sulfate group).
-
House rats in metabolic cages.
-
Provide a precisely weighed amount of the respective diet and deionized water ad libitum.
-
Record daily food intake.
-
Collect urine and feces separately every 24 hours.[6]
-
-
Sample Processing and Analysis:
-
Dry the collected feces to a constant weight and homogenize.
-
Measure the total volume of urine and take an aliquot for analysis.
-
Analyze the zinc content in the diet, feces, and urine using AAS or ICP-MS.
-
-
Calculations:
-
Apparent Zinc Absorption (%) = [(Zn intake - Fecal Zn excretion) / Zn intake] x 100
-
Zinc Retention (%) = [(Zn intake - (Fecal Zn excretion + Urinary Zn excretion)) / Zn intake] x 100
-
-
Protocol 2: Gene Expression Analysis of Zinc Transporters
This protocol outlines the steps for analyzing the expression of zinc transporter genes in intestinal tissue.
-
Materials:
-
Intestinal tissue samples (e.g., duodenum, jejunum) collected from experimental animals
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., ZIP4, ZnT1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
-
-
Procedure:
-
RNA Extraction: Immediately after tissue collection, stabilize the RNA (e.g., using RNAlater) or snap-freeze in liquid nitrogen. Extract total RNA from the tissue samples using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.[14]
-
-
Visualizations
Caption: Workflow for a typical this compound bioavailability study in animals.
Caption: Simplified signaling pathway of intestinal zinc absorption.
References
- 1. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Dietary factors influencing zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daily zinc supplementation effect on zinc deficiency in rats during prolonged restriction of motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animine.eu [animine.eu]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc Nutrition and Physiological Status Index – The Tako Research Group [blogs.cornell.edu]
- 9. Identification of novel candidate indicators for assessing zinc status during pregnancy in mice from microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Expression Analysis of Zinc Transporters in Nervous Tissue Cells Reveals Neuronal and Synaptic Localization of ZIP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Behavioral impairments in animal models for zinc deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
improving the efficiency of zinc glycinate nanoparticle formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of zinc glycinate (B8599266) nanoparticle formulation. It includes troubleshooting guides, quantitative data, detailed experimental protocols, and visual workflows to address common challenges.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and formulation of zinc glycinate nanoparticles.
Q1: Why is my nanoparticle particle size too large and the size distribution inconsistent?
A1: Large and inconsistent particle size is a common issue that can be attributed to several factors:
-
Improper pH Control: The pH of the reaction medium is a critical parameter.[1][2][3][4][5] A suboptimal pH can lead to uncontrolled growth and aggregation of nanoparticles.[1][2] For instance, increasing the pH of a solution can shorten the precipitation time, which may result in larger particles.[4]
-
Inefficient Mixing: Inadequate stirring speed or inefficient mixing can create localized areas of high precursor concentration, promoting the formation of larger particles and aggregates.
-
Suboptimal Temperature: The reaction temperature influences both the nucleation and growth phases of nanoparticle formation. Inconsistent temperature control can lead to variability in particle size.
-
Incorrect Precursor Concentration: High concentrations of zinc and glycine (B1666218) precursors can accelerate particle growth, leading to larger nanoparticles.[6]
Troubleshooting Steps:
-
Optimize pH: Carefully monitor and adjust the pH of the reaction solution. For many formulations, a pH range of 8 to 11 is optimal for achieving smaller, more uniform nanoparticles.[7] It has been observed that increasing the pH to an alkaline state can decrease the particle size.[2][8]
-
Adjust Stirring Speed: Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogenous reaction environment.
-
Control Temperature: Maintain a stable and optimized reaction temperature. A temperature of around 90°C has been used successfully in some synthesis methods.[9][10]
-
Vary Precursor Ratios: Experiment with different molar ratios of zinc sulfate (B86663) to glycine, for example, ratios from 1:1 to 3:1.[11]
Q2: What is causing the low encapsulation efficiency and drug loading of zinc?
A2: Low encapsulation efficiency is often related to the formulation parameters and the interaction between the components.
-
pH Influence: The pH can affect the charge of the components and the stability of the nanoparticle, which in turn impacts encapsulation efficiency.
-
Choice of Stabilizer: The type and concentration of the stabilizing agent are crucial. Some biopolymers like chitosan (B1678972), gelatin, and gum arabic can act as effective carriers and improve encapsulation.[7]
-
Rapid Precipitation: If the nanoparticles form too quickly, there may be insufficient time for efficient encapsulation of the this compound.
Troubleshooting Steps:
-
Systematic pH Evaluation: Conduct experiments across a range of pH values to identify the optimal level for encapsulation.
-
Screen Stabilizing Agents: Test different stabilizers and their concentrations to find the best option for your formulation.
-
Control Reaction Rate: Adjust parameters like temperature and the rate of addition of precursors to slow down the precipitation process, allowing for better encapsulation.
Q3: My nanoparticles are aggregating. How can I improve their stability?
A3: Aggregation is a sign of nanoparticle instability, which can be addressed by modifying the formulation.
-
Insufficient Surface Charge: A low zeta potential (surface charge) can lead to aggregation. A zeta potential value of more than 30 mV generally indicates good physical stability.[2]
-
Inadequate Stabilization: The choice and concentration of the capping or stabilizing agent are critical for preventing aggregation.[12] Glycine itself can act as a bio-capping agent.[12]
-
High Ionic Strength: High salt concentrations in the formulation can screen the surface charges, leading to aggregation.
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize the zeta potential of your nanoparticles. If it is low, consider adjusting the pH or adding a suitable stabilizer to increase surface charge.[2]
-
Optimize Stabilizer Concentration: Vary the concentration of your capping agent to find the optimal level that provides sufficient steric or electrostatic stabilization.
-
Purification: Ensure that the nanoparticles are properly purified to remove excess salts and unreacted precursors. Washing with distilled water and ethanol (B145695) is a common practice.[7][9][10]
Formulation Parameters: Quantitative Data
The tables below summarize quantitative data on how different experimental parameters can influence the characteristics of zinc-based nanoparticles.
Table 1: Effect of pH on Nanoparticle Size and Zeta Potential [2]
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Assessment |
| 5 | 200 | 0.245 | -13.5 | Limited Stability |
| 7 | >300 | - | - | - |
| 8 | 310 | 0.189 | -27.3 | Approaching Good Stability |
| 11 | 260 | 0.109 | -36.4 | Physically Stable |
| 12 | 250 | 0.156 | -41.2 | Good Stability |
Table 2: Influence of Synthesis Parameters on ZnO Nanoparticle Characteristics [13]
| pH | Calcination Temperature (°C) | Pectin (mg) | Yield (%) | Particle Size (nm) | Zeta Potential (mV) |
| 8.8 | 600 | 23 | 27.15 | 180.2 | -52.25 |
Visual Guides
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for nanoparticle synthesis and a logical approach to troubleshooting common formulation issues.
Caption: General experimental workflow for this compound nanoparticle formulation.
Caption: Troubleshooting logic for common formulation issues.
Detailed Experimental Protocols
Protocol: Synthesis of this compound Nanoparticles via Ionic Gelation
This protocol provides a general method for the synthesis of this compound nanoparticles using the ionic gelation technique, which is widely used for encapsulating active agents in biopolymeric nanoparticles.[14]
1. Materials and Reagents:
-
Zinc Sulfate (ZnSO₄)
-
Glycine
-
Chitosan (as a stabilizer)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid
-
Deionized Water
2. Preparation of Solutions:
-
This compound Solution: Prepare an aqueous solution of zinc sulfate and glycine. A common starting point is a 1:2 molar ratio of zinc sulfate to glycine.[11]
-
Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring. The concentration of chitosan can be varied (e.g., 0.1-0.5% w/v) to optimize nanoparticle characteristics.
-
TPP Solution: Prepare an aqueous solution of TPP. The concentration will depend on the desired chitosan-to-TPP mass ratio.
3. Nanoparticle Synthesis:
-
Add the this compound solution to the chitosan solution and stir for 30 minutes to ensure homogeneous mixing.
-
Adjust the pH of the mixture to a desired value (e.g., between 5 and 6) using a suitable base.
-
Under constant magnetic stirring, add the TPP solution dropwise to the chitosan-zinc glycinate mixture.
-
The formation of nanoparticles will be indicated by the appearance of an opalescent suspension.[14]
-
Continue stirring for an additional 30-60 minutes to allow for the stabilization of the nanoparticles.
4. Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.
-
The purified nanoparticles can be freeze-dried for long-term storage.[7]
5. Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7]
-
Encapsulation Efficiency: Quantified by separating the nanoparticles from the aqueous phase and measuring the amount of unincorporated zinc in the supernatant using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Effect of PH Variation on Particle Size and Purity of Nano Zinc Oxide Synthesized by Sol-Gel Method | Semantic Scholar [semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101225051A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the effects of phytates on zinc glycinate bioavailability in experimental diets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies on mitigating the effects of phytates on zinc glycinate (B8599266) bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which phytates inhibit zinc absorption?
Phytic acid, or phytate, is the primary storage form of phosphorus in many plant-based foods like cereals, legumes, and nuts.[1][2] It possesses a strong binding affinity for minerals, including zinc. In the gastrointestinal tract, phytate forms insoluble and indigestible complexes with zinc, rendering it unavailable for absorption by the intestinal cells (enterocytes).[3][4] This interaction is a major factor contributing to lower zinc bioavailability from plant-based diets.[5]
Q2: Is zinc glycinate less susceptible to the inhibitory effects of phytates compared to other zinc forms like zinc sulfate (B86663)?
Yes, studies have shown that this compound, an organic form of zinc, has a higher bioavailability compared to inorganic forms like zinc sulfate, especially in the presence of dietary phytate.[6][7][8] The chelated structure of this compound is thought to protect the zinc from binding with phytate, allowing for better absorption.[9]
Q3: What is the significance of the phytate-to-zinc molar ratio in experimental diets?
The phytate-to-zinc molar ratio is a crucial index for predicting zinc bioavailability.[10][11] A higher molar ratio indicates a greater potential for phytate to inhibit zinc absorption. It is generally accepted that a dietary phytate:zinc molar ratio consistently above 15-20 may compromise zinc status, while a ratio of 10 or less is considered more acceptable for adequate zinc bioavailability.[10][12][13] For experimental purposes aimed at inducing zinc deficiency, a ratio greater than 15 is often used.[12]
Q4: What are the common methods to reduce the phytate content of experimental diets?
Several food processing and preparation techniques can effectively reduce the phytate content in experimental diets:
-
Soaking: Soaking cereals and legumes in water overnight can significantly lower their phytate content.[1][2]
-
Germination (Sprouting): Sprouting seeds, grains, and legumes activates endogenous phytase, an enzyme that breaks down phytate.[2][14]
-
Fermentation: The fermentation process, often involving lactic acid bacteria, can also lead to phytate degradation.[2][14]
-
Enzymatic Treatment: The addition of the enzyme phytase directly to the diet is a highly effective method for hydrolyzing phytic acid and improving zinc bioavailability.[15][16][17]
Troubleshooting Guides
Problem 1: Low or inconsistent zinc bioavailability observed in the experimental group receiving this compound with a high-phytate diet.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Phytate:Zinc Molar Ratio | Verify the calculated phytate and zinc concentrations in your diet formulation. Re-analyze diet samples for both components to ensure the target molar ratio is achieved. Precise control of this ratio is critical.[12] |
| High Levels of Other Inhibitory Minerals | High dietary calcium can exacerbate the inhibitory effect of phytate on zinc absorption.[3][11] Review and, if necessary, adjust the calcium levels in your experimental diet. |
| Incorrect Diet Preparation | Ensure that the diet is homogeneously mixed to provide a consistent intake of this compound and phytate. |
| Analytical Method Inaccuracy | Review and validate your analytical methods for zinc quantification in biological samples (e.g., plasma, femur). Consider using a reference material with a known zinc concentration to verify accuracy.[18][19] |
| Animal Model Considerations | Some animal models, like rats, can produce their own phytase, which might interfere with the study's objective. Using younger rats with lower phytase activity or considering alternative models may be necessary.[20] |
Problem 2: High variability in zinc absorption data within the same experimental group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Food Intake | Monitor and record daily food intake for each animal. Pair-feeding can be employed to ensure equal food consumption across different groups.[6] |
| Sample Collection and Processing Errors | Standardize procedures for collecting and processing biological samples (feces, urine, tissues). Ensure complete separation of urine and feces to avoid cross-contamination.[18] |
| Inadequate Animal Acclimatization | Allow for a sufficient acclimatization period for the animals to adapt to the housing conditions and basal diet before starting the experimental phase. |
| Underlying Health Issues in Animals | Monitor the health status of the animals throughout the experiment. Any underlying illness can affect nutrient absorption and metabolism. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Zinc Bioavailability in a Rat Model
This protocol outlines a typical in vivo study to compare the bioavailability of this compound and zinc sulfate in the presence of high dietary phytate.
1. Animal Model and Housing:
-
Use weanling male Sprague-Dawley or Wistar rats.
-
House animals individually in metabolic cages to allow for separate collection of urine and feces.
-
Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
2. Diet Formulation and Feeding:
-
Basal Diet: Formulate a semi-synthetic basal diet low in native zinc (e.g., 2 µg/g).[6]
-
Phytate Addition: Fortify the basal diet with a known amount of sodium phytate (e.g., 8 g/kg) to achieve a high phytate-to-zinc molar ratio.[6]
-
Experimental Groups:
-
Control Group: Basal diet supplemented with an adequate level of zinc from zinc sulfate.
-
Zinc Sulfate Group: Basal diet with high phytate, supplemented with a lower, growth-limiting level of zinc from zinc sulfate.
-
This compound Group: Basal diet with high phytate, supplemented with the same lower level of zinc from this compound.
-
-
Feeding Regimen: Provide the respective diets and deionized water ad libitum. Record daily food intake. Pair-feeding to the group with the lowest intake can be implemented to ensure equal energy consumption.[6]
3. Sample Collection:
-
Collect urine and feces separately every 24 hours.[18]
-
At the end of the experimental period (e.g., 15 days), collect blood samples via cardiac puncture under anesthesia.[6]
-
Euthanize the animals and dissect target tissues such as the femur and liver for zinc analysis.[18][21]
4. Sample Processing and Analysis:
-
Feces and Diet: Dry the samples to a constant weight and homogenize to a fine powder.[18]
-
Urine: Measure the total volume and take an aliquot for analysis.[18]
-
Tissues and Plasma: Store at -80°C until analysis.
-
Digestion: Digest all samples using concentrated nitric acid.[18]
-
Zinc Quantification: Measure zinc concentrations in the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[18][20]
5. Data Calculation:
-
Apparent Zinc Absorption (%): [(Zinc Intake - Fecal Zinc Excretion) / Zinc Intake] x 100
-
Zinc Retention (%): [(Zinc Intake - Fecal Zinc Excretion - Urinary Zinc Excretion) / Zinc Intake] x 100
-
True Absorption (using stable isotopes): If using a zinc isotope tracer (e.g., ⁶⁵Zn), true absorption can be calculated by measuring the tracer in the body and excreta.[6]
Protocol 2: In Vitro Assessment of Zinc Bioaccessibility using Simulated Digestion
This protocol uses a standardized in vitro digestion method (e.g., INFOGEST) to estimate the bioaccessible fraction of zinc from a supplement in the presence of phytate.[22]
1. Reagent Preparation:
-
Prepare Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) according to the INFOGEST protocol.[22]
2. Digestion Procedure:
-
Sample Preparation: Accurately weigh the this compound supplement and homogenize it in distilled water. Add a known amount of sodium phytate to simulate a high-phytate meal.
-
Oral Phase: Mix the sample with SSF and incubate at 37°C for 2 minutes with gentle mixing.[22]
-
Gastric Phase: Add SGF and pepsin, adjust the pH to 3.0, and incubate at 37°C for 2 hours with continuous mixing.
-
Intestinal Phase: Add SIF, pancreatin, and bile salts. Adjust the pH to 7.0 and incubate at 37°C for 2 hours with continuous mixing.
3. Bioaccessible Fraction Measurement:
-
After the intestinal phase, centrifuge the digestate.
-
The supernatant represents the bioaccessible fraction of zinc.
-
Measure the zinc concentration in the supernatant using ICP-MS or AAS.
4. Calculation of Bioaccessibility (%):
-
(Zinc in supernatant / Total zinc in the initial sample) x 100
Data Presentation
Table 1: Comparison of Zinc Bioavailability from Zinc Sulfate and this compound in a High-Phytate Diet (Rat Model)
| Parameter | Zinc Sulfate Group | This compound Group | p-value |
| True Absorption of Dietary Zinc (%) | 44 | 51 | < 0.05 |
| Zinc Retention (%) | 25 | 33 | < 0.05 |
| Femur Zinc Content (µg/g) | Lower | Higher | < 0.05 |
| Plasma Zinc Concentration (µg/dL) | Lower | Higher | < 0.05 |
| Data synthesized from a representative study.[6] |
Table 2: Effect of Phytase Supplementation on Zinc Bioavailability in Rats Fed a High-Phytate Diet
| Parameter | High-Phytate Diet | High-Phytate Diet + Phytase | p-value |
| Blood Zinc (µg/dL) | 19.2 ± 5.2 | 26.2 ± 7.4 | 0.03 |
| Weekly Weight Gain (g) | No Significant Difference | No Significant Difference | > 0.05 |
| Data from a study on the effects of phytase on zinc levels in rats fed Iranian bread.[21] |
Visualizations
Caption: Workflow for an in vivo zinc bioavailability study.
Caption: Phytate's inhibitory effect on zinc absorption.
Caption: Strategies to mitigate phytate's effects.
References
- 1. sportyandrich.com [sportyandrich.com]
- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jostchemical.com [jostchemical.com]
- 9. Effects of zinc source and phytate on zinc absorption by in situ ligated intestinal loops of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytate content of foods: effect on dietary zinc bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usefulness of the dietary phytic acid/zinc molar ratio as an index of zinc bioavailability to rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of zinc deficiency without zinc fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Dietary Zn—Recent Advances in Studies on Its Bioaccessibility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phytase supplementation improves blood zinc in rats fed with high phytate Iranian bread - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Accounting for pH Effects on Zinc Glycinate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving zinc glycinate (B8599266). The stability and biological activity of zinc glycinate are significantly influenced by pH, and this resource offers detailed experimental protocols and data to navigate these complexities.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH stability crucial?
This compound is a chelated form of zinc where a zinc ion is bonded to one or more glycine (B1666218) molecules. This chelation is intended to improve the bioavailability and tolerability of zinc supplementation. The stability of this chelate is paramount because if it dissociates prematurely, the benefits of chelation, such as enhanced absorption and reduced gastrointestinal side effects, may be lost. The pH of the surrounding environment is a critical factor that governs the integrity of the zinc-glycinate bond.
Q2: How does pH affect the stability of the this compound chelate?
The stability of the this compound chelate is highly dependent on pH. In acidic conditions, an excess of protons (H+) can compete with the zinc ions for binding to the glycine molecules, leading to the dissociation of the chelate and the release of free zinc ions. Conversely, in highly alkaline conditions, the formation of zinc hydroxide (B78521) species can also disrupt the chelate's stability. The optimal pH for the formation and stability of this compound is around 6.0.
Q3: What is the expected behavior of this compound at extreme pH values?
At very low pH (e.g., in the stomach, pH 1-3), this compound is likely to undergo significant dissociation, releasing free zinc (Zn²⁺) and protonated glycine. In strongly alkaline environments (e.g., pH > 10), the glycinate ligand may be deprotonated, but the formation of insoluble zinc hydroxide can lead to the precipitation of zinc, thereby reducing its bioavailability.
Q4: How does pH influence the biological activity of this compound?
The biological activity of this compound is intrinsically linked to its stability and the subsequent availability of zinc to target cells and tissues.
-
Absorption: The pH of the gastrointestinal tract plays a crucial role. While the chelate may protect zinc from interactions with dietary inhibitors in the more neutral pH of the small intestine, its dissociation in the stomach's acidic environment can influence how zinc is subsequently absorbed. The pH at the surface of intestinal cells also affects the activity of zinc transporters.
-
Cellular Uptake: The activity of cellular zinc transporters, which are responsible for moving zinc into cells, can be pH-dependent. Changes in extracellular pH can alter the conformation and function of these transporters, thereby affecting the rate of zinc uptake.
-
Intracellular Signaling: Once inside the cell, zinc acts as a signaling molecule, influencing pathways such as the ERK/MAPK and NF-κB pathways. The intracellular pH can modulate the activity of enzymes and transcription factors that are regulated by zinc.
Q5: What are the optimal pH conditions for in vitro experiments with this compound?
For in vitro studies, maintaining a stable and appropriate pH is critical for obtaining reproducible results. For cell culture experiments, it is advisable to use a buffered medium to maintain a physiological pH (typically 7.2-7.4). When investigating the pH-dependent effects, it is essential to use appropriate buffer systems to clamp the pH at the desired values while ensuring the buffer itself does not interact with the this compound.
Q6: How can the stability of a this compound sample be quantitatively assessed at a specific pH?
The stability of this compound can be determined by measuring the concentration of the intact chelate versus free zinc ions at a given pH. This can be achieved using techniques such as potentiometric titration to determine the stability constants or by chromatographic methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify the different species.
II. Troubleshooting Guides
Problem: Precipitation or Cloudiness in this compound Solutions
-
Possible Cause: The pH of the solution is outside the optimal range for this compound solubility. In highly alkaline conditions, zinc hydroxide may precipitate.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is too high (typically > 8), adjust it downwards using a suitable acidic buffer or dilute acid.
-
If the issue persists, consider reducing the concentration of the this compound solution.
-
Ensure the quality and purity of the this compound being used.
-
Problem: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause 1: Fluctuations in the pH of the cell culture medium. The metabolic activity of cells can alter the pH of the medium over time, which can affect the stability of this compound and the activity of cellular zinc transporters.
-
Troubleshooting Steps:
-
Use a robustly buffered cell culture medium (e.g., HEPES-buffered).
-
Monitor the pH of the medium throughout the experiment.
-
Change the medium at regular intervals to prevent significant pH shifts.
-
-
Possible Cause 2: Interaction with media components. Some components of cell culture media, such as certain amino acids or phosphate (B84403), could potentially compete with glycine for zinc binding, especially if the pH is not optimal.
-
Troubleshooting Steps:
-
Review the composition of your cell culture medium.
-
If possible, simplify the medium for the duration of the this compound treatment to minimize potential interactions.
-
Run control experiments to assess the effect of the medium alone on zinc speciation.
-
Problem: Low Bioavailability Observed in Animal Studies
-
Possible Cause: Significant dissociation of the this compound chelate in the highly acidic environment of the stomach, leading to interactions of free zinc with dietary inhibitors before it reaches the absorption sites in the small intestine.
-
Troubleshooting Steps:
-
Consider the formulation of the this compound. Enteric-coated formulations can help protect the chelate from the stomach's acidity.
-
Investigate the effect of co-administering the this compound with food, as this can buffer the stomach pH.
-
Analyze the speciation of zinc in the gastrointestinal tract of the animal model at different time points post-administration.
-
III. Experimental Protocols
Protocol 1: Determination of this compound Stability by Potentiometric Titration
This method is used to determine the stability constants of the zinc-glycine complexes, providing a quantitative measure of chelate stability at a given temperature and ionic strength.
Materials:
-
pH meter with a glass electrode
-
Temperature-controlled titration vessel
-
Burette
-
Standardized solutions of zinc nitrate, glycine, nitric acid, and sodium hydroxide
-
Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength
Methodology:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution containing known concentrations of zinc nitrate, glycine, and nitric acid in the titration vessel. Maintain a constant ionic strength with the inert electrolyte.
-
Titrate the solution with a standardized solution of sodium hydroxide.
-
Record the pH value after each addition of the titrant.
-
Plot the pH against the volume of NaOH added to generate a titration curve.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) for the various zinc-glycine species (e.g., [Zn(Gly)]⁺, [Zn(Gly)₂]).
Protocol 2: HPLC Method for Quantifying Chelated vs. Free Zinc
This protocol allows for the separation and quantification of intact this compound from free zinc ions, enabling the assessment of chelate stability under different pH conditions.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Reverse-phase C18 column
-
Mobile phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) at a specific pH. The exact composition should be optimized for the specific application.
-
Standard solutions of this compound and zinc sulfate (B86663) (as a source of free zinc)
Methodology:
-
Prepare this compound solutions in buffers of different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Incubate the solutions for a defined period to allow them to reach equilibrium.
-
Inject the samples into the HPLC system.
-
Elute the components using the optimized mobile phase. Intact this compound and free glycine (if dissociated) will have different retention times. Free zinc will not be retained on a reverse-phase column under typical conditions and will elute with the solvent front.
-
Quantify the amount of intact this compound by comparing the peak area to a standard curve. The amount of dissociated zinc can be inferred from the decrease in the concentration of the intact chelate.
Protocol 3: In Vitro pH-Dependent Zinc Uptake Assay Using Caco-2 Cells
This assay assesses how the pH of the extracellular environment affects the uptake of zinc from this compound by intestinal epithelial cells.
Materials:
-
Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells)
-
Cell culture medium and supplements
-
Transwell inserts
-
Uptake buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4)
-
This compound solution
-
A method for quantifying intracellular zinc (e.g., Atomic Absorption Spectroscopy or a fluorescent zinc probe)
Methodology:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer.
-
Wash the cell monolayers with a pre-warmed transport buffer.
-
Add the uptake buffer containing a known concentration of this compound to the apical side of the Transwell inserts. Use buffers with different pH values for different experimental groups.
-
Incubate for a specific period (e.g., 30, 60, 120 minutes) at 37°C.
-
After incubation, remove the uptake buffer and wash the cells multiple times with a cold, non-permeable zinc chelator (e.g., EDTA) solution to remove surface-bound zinc.
-
Lyse the cells and determine the intracellular zinc concentration using a suitable analytical method.
-
Normalize the zinc uptake to the total protein content of the cell lysate.
Protocol 4: MTT Assay for Assessing pH-Dependent Cytotoxicity of this compound
This assay evaluates the effect of extracellular pH on the cytotoxicity of this compound.[2][3]
Materials:
-
A suitable cell line (e.g., Caco-2, HepG2)
-
Cell culture medium buffered at different pH values
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium buffered at the desired pH (e.g., 6.8, 7.4, 8.0) containing different concentrations of this compound. Include a control group with no this compound for each pH condition.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group for each pH condition.
IV. Data Presentation
Table 1: Stability Constants (log K) of Zinc-Glycine Complexes at 25°C
| Complex Species | log K₁ | log K₂ |
| [Zn(Gly)]⁺ | 4.93 | - |
| [Zn(Gly)₂] | - | 4.37 |
Note: Stability constants can vary with temperature and ionic strength. The values presented are indicative and should be determined under specific experimental conditions.
Table 2: Qualitative pH-Dependent Solubility of this compound
| pH Range | Solubility | Predominant Zinc Species |
| < 4 | High | Zn²⁺ (free ion), Protonated Glycine |
| 4 - 6 | Moderate | [Zn(Gly)]⁺, Zn²⁺ |
| 6 - 8 | Optimal | [Zn(Gly)₂] |
| > 8 | Decreasing | [Zn(Gly)₂], Formation of Zinc Hydroxides |
Table 3: Example Data for pH-Dependent Zinc Uptake by Caco-2 Cells
| Extracellular pH | Zinc Uptake (nmol/mg protein) |
| 6.0 | 15.2 ± 1.8 |
| 6.5 | 22.5 ± 2.1 |
| 7.0 | 18.3 ± 1.5 |
| 7.4 | 12.1 ± 1.3 |
This is example data and actual results may vary depending on experimental conditions.
V. Visualizations
Caption: Chemical equilibria of this compound at different pH values.
Caption: Experimental workflow for assessing pH-dependent stability.
Caption: Zinc-mediated signaling pathways (ERK/MAPK & NF-κB).
References
strategies to enhance the cellular uptake of zinc glycinate in resistant cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the cellular uptake of zinc glycinate (B8599266), particularly in resistant cell lines.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to suboptimal cellular uptake of zinc glycinate in your experiments.
Problem 1: Low or No Detectable Intracellular Zinc Increase After Treatment
| Possible Cause | Troubleshooting Step | Rationale |
| Low expression of zinc transporters | 1. Profile Transporter Expression: Analyze the mRNA or protein expression levels of key zinc transporters (e.g., ZIP1, ZIP4, ZnT1) in your resistant cell line compared to a non-resistant control.[1][2] 2. Transporter Induction: If expression is low, consider strategies to upregulate transporters. This may involve pre-treatment with low concentrations of zinc or other known inducers. | Resistant cell lines may have downregulated zinc import transporters (ZIP family) or upregulated efflux transporters (ZnT family), limiting net zinc accumulation.[2][3][4][5][6] |
| Inefficient dissociation of zinc from glycinate | 1. pH Optimization: Ensure the pH of your culture medium is stable and within the optimal range for your cell line (typically 7.2-7.4).[7] 2. Alternative Formulation: Consider using a different zinc chelate or a nanoparticle-based delivery system. | The stability of the this compound complex can be pH-dependent. Suboptimal pH may hinder the release of free zinc ions for transport. |
| Experimental artifact or measurement issue | 1. Verify Assay Protocol: Review your zinc measurement protocol. Ensure proper handling of fluorescent dyes like FluoZin-3, including appropriate loading times and buffer compositions.[8][9][10][11] 2. Positive Control: Use a zinc ionophore, such as zinc pyrithione (B72027), as a positive control to confirm that the cells are capable of taking up zinc and that your detection method is working.[8][12] | Errors in the measurement technique can lead to falsely low readings. A positive control helps to validate the experimental setup. |
Problem 2: High Variability in Zinc Uptake Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent cell health or density | 1. Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your uptake experiment to ensure that the observed variability is not due to differential cytotoxicity. | Variations in cell number or viability across replicates will directly impact the total amount of zinc taken up. |
| Precipitation of this compound in media | 1. Check Media for Precipitates: Visually inspect the culture media after the addition of this compound for any signs of precipitation. 2. Solubility Test: Determine the solubility limit of this compound in your specific culture medium. | Poor solubility can lead to inconsistent concentrations of available zinc across different wells.[13] |
| Interaction with media components | 1. Serum Concentration: Test the effect of different serum concentrations on zinc uptake. 2. Component Analysis: Review the composition of your culture medium for components that may chelate zinc, such as certain amino acids or phosphate (B84403) buffers, and consider using a simpler, defined buffer system during the uptake experiment.[7] | Components in the culture medium, particularly in fetal bovine serum, can bind to zinc and affect its bioavailability for cellular uptake. |
Problem 3: Observed Cellular Toxicity at Expected Therapeutic Doses
| Possible Cause | Troubleshooting Step | Rationale |
| Induction of apoptosis or necrosis | 1. Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the EC50 and identify the onset of toxicity.[7] 2. Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. | High intracellular zinc concentrations can be cytotoxic by inducing programmed cell death or necrosis.[14][15] |
| Off-target effects | 1. Analyze Downstream Pathways: Investigate the activation of stress-related signaling pathways, such as the MAPK/ERK or JNK pathways, upon this compound treatment.[14][16] | Excess intracellular zinc can disrupt various cellular signaling pathways, leading to unintended toxic effects. |
| Formulation-related toxicity | 1. Compare Zinc Salts: Test the cytotoxicity of this compound against other zinc salts (e.g., zinc sulfate, zinc chloride) to determine if the glycinate moiety contributes to the toxicity.[7] 2. Use Encapsulation: Consider using liposomal or other nanoparticle formulations to control the release of zinc and potentially reduce acute toxicity.[17] | The counter-ion or delivery vehicle can influence the overall toxicity profile of the zinc compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular this compound uptake?
A1: this compound is thought to enhance zinc bioavailability.[18][19] The complex likely dissociates at the cell surface, and the released zinc ions are then transported into the cell primarily through ZIP (Zrt-, Irt-like proteins) transporters, which increase cytosolic zinc concentrations.[1][2][3] At higher concentrations, passive diffusion may also play a role.[20][21] The glycine (B1666218) molecule itself may be transported separately.
Q2: How can I enhance the uptake of this compound in a resistant cell line?
A2: Several strategies can be employed:
-
Co-administration with Ionophores: Use of a zinc ionophore like pyrithione can facilitate zinc transport across the cell membrane, bypassing the need for transporters.[8][12]
-
Nanoparticle-based Delivery: Encapsulating this compound in liposomes or other nanoparticles (e.g., ZIF-8) can enhance cellular uptake through endocytosis and improve targeted delivery.[17][22][23]
-
Modulation of Efflux Pumps: If resistance is due to overexpression of efflux pumps like P-glycoprotein, co-treatment with an inhibitor of this pump may increase intracellular zinc accumulation.[22][24]
-
Chemical Modification: Dual modification of carrier proteins through processes like succinylation and ultrasonication has been shown to increase zinc uptake.[25]
Q3: What are the key signaling pathways affected by increased intracellular zinc?
A3: Zinc acts as an intracellular second messenger and can modulate several key signaling pathways, including:
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[14][16]
-
Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[16]
-
NF-κB Pathway: Plays a crucial role in inflammation and immune responses.[26][27] Dysregulation of these pathways by excess zinc can lead to apoptosis or other cellular stress responses.[14]
Q4: What is a typical starting concentration range for this compound in in-vitro experiments?
A4: A typical starting concentration range for zinc compounds in cell viability assays is between 10 µM and 300 µM.[7] However, the optimal and non-toxic concentration is highly cell-line dependent. It is crucial to perform a dose-response curve for your specific resistant cell line to determine the optimal concentration for your experiments.
Q5: How does the bioavailability of this compound compare to other zinc salts?
A5: this compound has been shown to have superior absorption and bioavailability compared to other forms like zinc gluconate.[19] One study reported that the overall bioavailability of zinc from zinc bisglycinate was 43.4% higher than from zinc gluconate.[19]
Quantitative Data Summary
Table 1: Comparative Bioavailability of Zinc Formulations
| Zinc Formulation | Relative Bioavailability Enhancement | Reference |
| Zinc Bisglycinate vs. Zinc Gluconate | 43.4% higher | [19] |
Table 2: Effect of Nanoparticle Formulation on Zinc Uptake and Cell Viability
| Cell Line | Treatment (25 µM) | Relative Cell Viability (%) | Relative Uptake Efficiency | Reference |
| IEC-6 | Nano-ZnO | Significantly higher than ZnO and ZnSO4 | Highest at 3h, then decreased | [23] |
| IEC-6 | ZnO | Lower than Nano-ZnO | Moderate | [23] |
| IEC-6 | ZnSO4 | Lower than Nano-ZnO | Lowest | [23] |
Note: While this data is for ZnO, it illustrates the potential for nanoparticle formulations to enhance uptake and affect viability compared to standard salts.
Experimental Protocols
Protocol 1: Measuring Intracellular Zinc Using FluoZin-3 AM
This protocol is adapted from established methods for quantifying zinc flux in cultured cells.[8][9][10][11]
Materials:
-
Resistant and control cell lines
-
Complete culture medium
-
96-well black, clear-bottom tissue culture plates
-
FluoZin-3, Acetoxymethyl (AM) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Zinc pyrithione (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (for negative control/chelation)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading: a. Prepare a 2X FluoZin-3 AM loading solution. For example, mix 2 µM FluoZin-3 AM and 0.04% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 50 µL of the 2X FluoZin-3 AM loading solution to each well. d. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: a. Aspirate the loading solution and wash the cells three times with HBSS to remove extracellular dye. b. Add 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: a. Place the plate in a fluorescence microplate reader pre-warmed to 37°C. b. Measure the baseline fluorescence (Excitation: ~495 nm, Emission: ~515 nm) for 5-10 minutes.
-
Treatment Addition: a. Prepare 2X solutions of your this compound concentrations, positive control (zinc pyrithione), and negative control (vehicle) in HBSS. b. Add 100 µL of the 2X treatment solutions to the corresponding wells.
-
Kinetic Measurement of Zinc Uptake: a. Immediately begin measuring the fluorescence intensity every 1-2 minutes for at least 60 minutes.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells or cells treated with vehicle). b. Normalize the fluorescence signal (F) to the initial baseline fluorescence (F0) for each well (F/F0). c. Plot the normalized fluorescence over time to visualize the kinetics of zinc uptake.
Visualizations
Caption: Workflow for measuring zinc uptake using a fluorescent indicator.
Caption: Simplified signaling pathways modulated by intracellular zinc.
Caption: Logical workflow for troubleshooting low zinc uptake.
References
- 1. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 2. The emerging role of zinc transporters in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological roles of zinc transporters: molecular and genetic importance in zinc homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The emerging role of zinc transporters in cellular homeostasis and cancer | Semantic Scholar [semanticscholar.org]
- 5. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc uptake assay. [bio-protocol.org]
- 12. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake and Toxicological Effects of Differently Sized Zinc Oxide Nanoparticles in Intestinal Cells † - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]
- 17. wbcil.com [wbcil.com]
- 18. Efficacy of this compound reducing zinc oxide on intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocolforlife.com [protocolforlife.com]
- 20. The mechanism of zinc uptake by cultured rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoenabled intracellular zinc bursting for efficacious reversal of gefitinib resistance in lung cancer [ijbs.com]
- 23. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
dealing with zinc glycinate's interaction with other media components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with zinc glycinate (B8599266) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is zinc glycinate precipitating in my phosphate-buffered saline (PBS)?
A1: this compound, while generally soluble, can precipitate in phosphate-buffered saline (PBS) due to the formation of poorly soluble zinc phosphate (B84403).[1][2] The concentration of phosphate in standard PBS is often sufficient to cause this interaction. The relatively low solubility of zinc phosphate can lead to the formation of a precipitate, removing bioavailable zinc from your solution.[2]
Q2: My this compound solution is cloudy after preparation. What could be the cause?
A2: Cloudiness or turbidity in your this compound solution can arise from several factors:
-
High pH: The pH of the solution is a critical factor. At a higher pH (alkaline conditions), zinc can precipitate as zinc hydroxide.[3][4]
-
Reaction with Bicarbonate: If your buffer or medium contains high concentrations of bicarbonate, insoluble zinc carbonate may form.
-
Poor Dissolution: The this compound may not have fully dissolved. Ensure thorough mixing and consider gentle warming (not to exceed 40°C) to aid dissolution.[5]
Q3: Can I autoclave my media after adding this compound?
A3: It is not recommended to autoclave media containing this compound. Autoclaving can lead to the breakdown of the chelate and cause precipitation of zinc salts.[5] Prepare a concentrated, sterile-filtered stock solution of this compound and add it aseptically to your previously autoclaved and cooled medium.
Q4: How do other divalent cations, like calcium and magnesium, in my cell culture medium affect this compound?
A4: Calcium and magnesium, typically present at much higher concentrations in cell culture media than zinc, can competitively inhibit the uptake and binding of zinc.[6][7] While the chelated form of zinc in this compound offers some protection against these interactions, high concentrations of other divalent cations can still impact the bioavailability of zinc to your cells.
Q5: Are there any known interactions between this compound and common vitamins in cell culture media?
A5: While specific studies on this compound's interactions with all vitamins are not extensively documented, general interactions for zinc are known. High doses of vitamin C have the potential to interfere with the absorption of some minerals.[8][9][10] However, zinc and vitamin C are often formulated together in supplements. There is no known negative interaction between zinc and vitamin B12.[8][11] It is advisable to prepare stock solutions of vitamins and this compound separately and add them to the medium independently.
Troubleshooting Guides
Problem 1: Precipitation Observed in this compound Solution
This guide provides a step-by-step workflow to diagnose and resolve precipitation issues with this compound in your experimental media or buffers.
Problem 2: Unexpected Cellular Response to this compound Supplementation
If you observe unexpected results in your experiments, such as altered cell proliferation or apoptosis, this guide can help you troubleshoot the potential causes related to zinc bioavailability.
Data Presentation
Table 1: Solubility of Zinc Compounds in Different Solvents
| Zinc Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | Soluble | [5] |
| Zinc Sulfate | Water | Soluble | [12] |
| Zinc Oxide | Water | Insoluble | [12] |
| Zinc Phosphate | Water | Poorly Soluble | [2][13] |
Table 2: Potential Interactions of this compound with Media Components
| Media Component | Potential Interaction | Mitigation Strategy | Reference(s) |
| Phosphate | Precipitation of zinc phosphate | Use phosphate-free buffers (e.g., HEPES, Tris) | [1][2][14] |
| Bicarbonate | Precipitation of zinc carbonate | Ensure stable pH; consider bicarbonate-free systems if possible | [1] |
| High pH (>7.4) | Precipitation of zinc hydroxide | Maintain physiological pH (7.2-7.4) | [3][4] |
| Calcium/Magnesium | Competitive inhibition of uptake | Be aware of high concentrations in media; consider in experimental design | [6][7] |
| EDTA | Chelation of zinc, reducing bioavailability | Avoid EDTA in final experimental setup | [15] |
| Reducing Agents (DTT, BME) | May disrupt protein disulfide bridges, releasing protein-bound zinc | Consider impact on zinc homeostasis in the experimental system | [15] |
| Serum | Contains zinc-binding proteins (e.g., albumin) that buffer free zinc | Account for serum content when determining effective zinc concentration | [15] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)
This protocol is adapted from methods for preparing other zinc salt solutions for cell culture.[5][16]
Materials:
-
This compound powder (cell culture grade)
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated analytical balance
-
Calibrated pH meter
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 2.135 g of this compound powder.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile, high-purity water. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 40°C) in a water bath can be used to facilitate dissolution.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is outside the range of 7.0-7.4, adjust carefully with sterile, dilute HCl or NaOH.
-
Volume Adjustment: Transfer the solution to a sterile 50 mL graduated cylinder and bring the final volume to 50 mL with sterile, high-purity water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Label with the name, concentration (100 mM), preparation date, and your initials. Store at 2-8°C for short-term use (up to 1 month) or at -20°C for longer-term storage.
Protocol 2: Assessment of Labile Intracellular Zinc using Zinpyr-1
This protocol provides a general workflow for using the fluorescent probe Zinpyr-1 to assess the bioavailability of zinc within cells.[12][17][18][19][20]
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Zinpyr-1 fluorescent probe
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes, 96-well plates).
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls (untreated cells).
-
Zinpyr-1 Loading: Remove the treatment medium and wash the cells with a balanced salt solution. Incubate the cells with a working solution of Zinpyr-1 (typically in the low micromolar range) in the balanced salt solution for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with the balanced salt solution to remove excess probe.
-
Imaging/Measurement: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~530 nm) or measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in labile intracellular zinc.
Signaling Pathways
Zinc is a critical signaling molecule involved in numerous cellular processes, including proliferation and apoptosis. The bioavailability of zinc, which can be affected by interactions with media components, can therefore influence these pathways.
References
- 1. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 2. Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive binding of calcium, magnesium and zinc to Streptococcus sanguis and purified S. sanguis cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of zinc, magnesium, and iron on calcium uptake in brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bubsnaturals.com [bubsnaturals.com]
- 9. cymbiotika.com [cymbiotika.com]
- 10. cymbiotika.com [cymbiotika.com]
- 11. drugs.com [drugs.com]
- 12. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
ensuring consistent batch-to-batch quality of synthesized zinc glycinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent batch-to-batch quality of synthesized zinc glycinate (B8599266).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zinc glycinate. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Low product yield is a frequent challenge in synthesis. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration at the optimal temperature. For instance, some methods require heating at 90°C for 120 minutes.[1] - Verify Molar Ratios: Incorrect stoichiometry between the zinc source and glycine (B1666218) can limit the reaction. The molar ratio of glycine to the zinc salt can range from 1:1 to 3:1 depending on the specific protocol.[2] - Ensure Proper pH: The pH of the reaction mixture is critical for the chelation process. Optimal pH is often cited to be around 6.0.[3] |
| Product Loss During Work-up | - Inadequate Precipitation/Crystallization: Allow sufficient time for crystallization, which may require cooling to temperatures below 8°C for at least 18 hours.[2] - Washing with an Inappropriate Solvent: Washing the product with a solvent in which it is partially soluble will lead to product loss. Ethanol is commonly used for washing.[1] - Mechanical Losses: Be meticulous during filtration and transfer of the product to minimize physical loss. |
| Side Reactions | - Formation of Zinc Hydroxide (B78521): If the pH is too high, zinc hydroxide may precipitate, reducing the amount of zinc available to react with glycine. Carefully control the pH throughout the reaction. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield of this compound.
Problem 2: Product Impurities
The presence of impurities can affect the quality and performance of this compound.
| Potential Cause | Recommended Solutions |
| Unreacted Starting Materials | - Ensure Complete Reaction: As with low yield, optimizing reaction time, temperature, and pH can help drive the reaction to completion. - Purification: Recrystallization of the final product can help remove unreacted starting materials. Washing the precipitate thoroughly with an appropriate solvent is also crucial. |
| Byproducts from Synthesis | - Choice of Reactants: Some synthesis routes can introduce impurities. For example, using zinc sulfate (B86663) and sodium hydroxide can result in the formation of sodium sulfate as a byproduct.[4] Consider synthesis routes that minimize byproduct formation, such as those using zinc oxide or basic zinc carbonate.[4] |
| Contamination from Equipment or Reagents | - Use High-Purity Reagents: Ensure that the zinc source, glycine, and any solvents or pH adjusting agents are of high purity. - Properly Clean Glassware: Thoroughly clean all glassware to avoid cross-contamination from previous experiments. |
Logical Diagram for Impurity Prevention
Caption: Key strategies for preventing impurities in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for consistent batch-to-batch synthesis of this compound?
A1: Several parameters are crucial for ensuring consistency. The most significant are:
-
pH: The pH of the reaction medium directly influences the chelation process and the potential for side reactions. A pH of around 6.0 is often optimal.[3]
-
Temperature: The reaction temperature affects the rate of reaction and the solubility of reactants and products. A common temperature range is 60-100°C.[2]
-
Molar Ratio of Reactants: The ratio of glycine to the zinc source is a key factor in determining the completeness of the reaction and the nature of the final product. Ratios can vary from 1:1 to 3:1.[2]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. This can range from 1 to 4 hours.[2]
-
Agitation: Proper mixing ensures homogeneity and facilitates the reaction between the solid and liquid phases.
Comparison of Synthesis Parameters from Different Methods
| Zinc Source | Molar Ratio (Glycine:Zinc) | Temperature (°C) | pH | Reaction Time (hours) | Reference |
| Zinc Sulfate | 1:1 - 3:1 | 60 - 100 | 3 - 8 | 1 - 4 | [2] |
| Zinc Oxide & Zinc Acetate | ~2.4:1 | 90 | Not specified | 2 | [1] |
| Zinc Oxide | 2:1 | 50 - 80 | Not specified | 3 - 24 | [5] |
| Basic Zinc Carbonate | 6:1 | 70 - 90 | Not specified | 0.5 |
Q2: How can I confirm the formation and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chelation of zinc with glycine. Look for shifts in the characteristic peaks of the amino and carboxyl groups of glycine.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and water of hydration content of the synthesized compound.
-
X-ray Diffraction (XRD): To verify the crystal structure of the this compound. The diffraction pattern can be compared to known standards to confirm the desired polymorphic form.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any unreacted glycine or other organic impurities.
Q3: My synthesized this compound has poor solubility. What can I do to improve it?
A3: Poor solubility can be due to several factors:
-
Crystal Form (Polymorphism): Different crystalline forms of this compound can have different solubilities. The synthesis conditions, especially the cooling and crystallization process, can influence the resulting polymorph. A slower cooling rate may lead to more ordered and potentially less soluble crystals.
-
Particle Size: Smaller particle sizes generally lead to faster dissolution. If your product consists of large crystals, mechanical grinding can be used to reduce the particle size.
-
Presence of Impurities: Insoluble impurities can make the product appear to have poor solubility. Ensure the purity of your product through proper washing and purification steps.
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound Purity
This protocol provides a general guideline for assessing the purity of this compound using reverse-phase HPLC.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is commonly used.
2. Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase could be prepared with acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., around 210 nm).
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.
-
Quantify the amount of unreacted glycine or other impurities by comparing their peak areas to their respective calibration curves if standards are available.
Detailed Methodology for XRD Analysis of this compound
This protocol outlines the steps for analyzing the crystal structure of synthesized this compound using X-ray Diffraction.
1. Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. Gently grind the sample in an agate mortar and pestle if necessary to achieve a uniform particle size.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.
2. Instrument Setup:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the operating voltage and current for the X-ray tube according to the instrument's recommendations (e.g., 40 kV and 40 mA).
3. Data Collection:
-
Scan the sample over a 2θ range appropriate for this compound, typically from 10° to 80°.
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).
4. Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to confirm the identity and crystalline phase of the this compound.
Experimental Workflow for Synthesis and Quality Control
Caption: General workflow for the synthesis and quality control of this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. CN101225051A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Preparation of Zn−Gly and Se−Gly and Their Effects on the Nutritional Quality of Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111990542A - Preparation method and production system of glycine complex zinc salt premix - Google Patents [patents.google.com]
- 5. Method for preparing easily dissolved zinc glycine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Endotoxin Removal from Zinc Glycinate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing endotoxin (B1171834) contamination from zinc glycinate (B8599266) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing endotoxins from zinc glycinate solutions?
Endotoxin removal from this compound solutions presents unique challenges due to the presence of a small, metal-chelated amino acid. Key challenges include:
-
Product Recovery: this compound is a small molecule, and some removal methods, like certain types of ultrafiltration, might not effectively separate it from endotoxin aggregates, potentially leading to product loss.
-
LAL Assay Interference: The presence of zinc, a divalent cation, can interfere with the Limulus Amebocyte Lysate (LAL) test, the standard method for endotoxin detection. High concentrations of divalent cations can cause endotoxin aggregation, leading to an underestimation of endotoxin levels.[1] It is crucial to validate the LAL assay for your specific this compound solution.[2][3]
-
Chemical Interactions: The chosen removal method should not disrupt the chelated structure of this compound or alter its chemical properties.
Q2: Which methods are most effective for endotoxin removal from small-molecule solutions like this compound?
Based on available data for small molecules and solutions containing divalent cations, the most promising methods are:
-
Anion-Exchange Chromatography (AEC): This is a highly effective method that separates molecules based on charge.[4][5] Endotoxins are negatively charged at a pH above 2 and will bind to a positively charged anion-exchange resin, while the this compound can be formulated to flow through.[6]
-
Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO), such as 10 kDa, can effectively remove larger endotoxin aggregates while allowing the smaller this compound molecules to pass through.[7][8]
-
Zinc-Induced Aggregation and Filtration/Centrifugation: The zinc ions already present in the solution can aid in the aggregation of endotoxins, increasing their effective size. These larger aggregates can then be removed by centrifugation or filtration.
Q3: Can the zinc in my this compound solution actually help with endotoxin removal?
Yes. Divalent cations like zinc (Zn²⁺) can promote the aggregation of endotoxin molecules.[9] This increase in the size of endotoxin complexes can facilitate their removal by subsequent filtration or centrifugation steps. One study found that Zn²⁺ optimally binds to and increases the hydrodynamic size of endotoxins.
Troubleshooting Guides
Issue 1: Low Endotoxin Reading or Suspected LAL Test Inhibition
Symptoms:
-
Endotoxin levels are unexpectedly low or undetectable, but downstream applications (e.g., cell-based assays) show signs of endotoxin contamination.
-
Inconsistent results between different dilutions of the same sample.
Possible Cause:
-
Interference of the LAL assay by zinc ions. High concentrations of divalent cations can cause endotoxin aggregation, making them less available to react with the LAL reagent, which leads to an underestimation of the true endotoxin concentration.[1]
Troubleshooting Steps:
-
Validate the LAL Assay for Your Sample Matrix: Perform inhibition/enhancement testing as per USP <85> and EP 2.6.14 guidelines.[3] This involves spiking a known amount of endotoxin into your this compound solution and verifying that you can recover the expected amount (typically within 50-200%).
-
Sample Dilution: Dilution is the most common and effective way to overcome interference from divalent cations.[10][11] Systematically dilute your this compound solution in LAL reagent water and repeat the inhibition/enhancement test to find a non-interfering dilution.
-
pH Adjustment: Ensure the pH of the sample-LAL mixture is within the optimal range for the assay (typically 6.0-8.0).[10] The buffering capacity of the LAL reagent itself may be sufficient, but if not, you can adjust the pH of your diluted sample with endotoxin-free acid or base.[10]
Issue 2: Poor Endotoxin Removal Efficiency with Anion-Exchange Chromatography
Symptoms:
-
High levels of endotoxin remain in the flow-through fraction along with the this compound.
Possible Causes:
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for effective binding of endotoxin to the anion-exchange resin.
-
Column Overload: The binding capacity of the column for endotoxin has been exceeded.
Troubleshooting Steps:
-
Optimize Buffer pH: Ensure the pH of your this compound solution is such that the endotoxin carries a strong negative charge while the this compound does not bind to the column. Since endotoxins are negatively charged above pH 2, a working pH in the neutral to slightly basic range is often effective.
-
Adjust Ionic Strength: High salt concentrations can interfere with the electrostatic interactions required for endotoxin binding. If your solution has a high ionic strength, consider dilution or diafiltration into a lower ionic strength buffer before loading onto the column.
-
Determine Endotoxin Binding Capacity: The amount of endotoxin a resin can bind is finite.[5] If you have very high initial endotoxin loads, you may need to increase the column volume or perform multiple passes.
-
Flow Rate: Ensure you are using the manufacturer's recommended flow rate to allow sufficient residence time for the endotoxin to bind to the resin.
Quantitative Data Summary
| Method | Product Type | Endotoxin Reduction | Product Recovery | Reference |
| Anion-Exchange Chromatography | Protein Solution | >2000-fold | >80% | [5] |
| Anion-Exchange Chromatography | Protein-Free Solution | >6.7 Log Reduction Value | N/A | [4] |
| 10 kDa Ultrafiltration | Small-Molecule Drug (1570 Da) | From 13 EU/mg to <0.03 EU/mg | 94% | [7] |
| Affinity Chromatography | Protein Solution | Not specified | >90% |
Experimental Protocols
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography (AEC)
This protocol describes a general procedure for removing endotoxin from a this compound solution using a strong anion-exchange resin in flow-through mode.
Materials:
-
Strong anion-exchange chromatography column (e.g., Q-sepharose or equivalent)
-
Endotoxin-free buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
0.5-1.0 M NaOH for column sanitization
-
Endotoxin-free water (LAL reagent grade)
-
Peristaltic pump and tubing
-
UV detector (optional)
Procedure:
-
Column Preparation and Sanitization:
-
Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Sanitize the column by flowing at least 3-5 column volumes (CVs) of 0.5-1.0 M NaOH through the column, followed by a thorough wash with endotoxin-free water until the pH of the effluent is neutral.
-
-
Equilibration:
-
Equilibrate the column with at least 5-10 CVs of endotoxin-free buffer (e.g., 20 mM Tris-HCl, pH 7.5) until the pH and conductivity of the effluent match the buffer.
-
-
Sample Preparation:
-
Ensure your this compound solution is in the same equilibration buffer. If not, perform a buffer exchange using diafiltration or dilution.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Sample Loading and Collection:
-
Load the prepared this compound solution onto the equilibrated column at a controlled flow rate (refer to resin manufacturer's guidelines).
-
Since this is a flow-through method, the this compound should not bind to the column. Start collecting the flow-through fraction as soon as the sample begins to elute. Monitor with a UV detector if applicable.
-
-
Column Wash:
-
After loading the entire sample, wash the column with 2-3 CVs of equilibration buffer to recover any remaining product. Pool this with the main flow-through fraction.
-
-
Analysis:
-
Determine the endotoxin concentration in the collected flow-through fraction using a validated LAL assay.
-
Quantify the concentration of this compound to determine product recovery.
-
-
Column Regeneration and Storage:
-
Regenerate the column by stripping the bound endotoxins with a high salt buffer (e.g., 1-2 M NaCl), followed by sanitization with NaOH.
-
Store the column in an appropriate solution (e.g., 20% ethanol (B145695) or 0.1 M NaOH) as recommended by the manufacturer.
-
Protocol 2: Endotoxin Removal using Ultrafiltration
This protocol is adapted from a case study on a small-molecule drug and is suitable for this compound.[7]
Materials:
-
Ultrafiltration device with a 10 kDa MWCO membrane (e.g., centrifugal device for small volumes or a tangential flow filtration system for larger volumes).
-
Endotoxin-free water or buffer.
-
Collection tubes.
Procedure:
-
Membrane Preparation:
-
Pre-rinse the ultrafiltration membrane according to the manufacturer's instructions with endotoxin-free water or buffer to remove any preservatives or potential contaminants.
-
-
Sample Preparation:
-
Ensure the this compound solution is clear and free of precipitates.
-
-
Filtration:
-
For Centrifugal Devices:
-
Add the this compound solution to the sample reservoir of the device.
-
Centrifuge at the recommended speed and time. The smaller this compound molecules will pass through the membrane into the collection tube (permeate), while the larger endotoxin aggregates are retained (retentate).
-
-
For Tangential Flow Filtration (TFF):
-
Set up the TFF system with the 10 kDa membrane cassette.
-
Recirculate the this compound solution through the system, collecting the permeate. The product passes through the membrane while endotoxins are concentrated in the retentate loop.
-
-
-
Analysis:
-
Measure the endotoxin level in the collected permeate using a validated LAL assay.
-
Determine the concentration of this compound in the permeate to calculate product recovery.
-
Visualizations
References
- 1. labcorp.com [labcorp.com]
- 2. acciusa.com [acciusa.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acciusa.com [acciusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. acciusa.com [acciusa.com]
Technical Support Center: Optimizing Aerosolized Zinc Glycinate Delivery for Respiratory Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aerosolized zinc glycinate (B8599266) in their respiratory research. The information is designed to assist scientists and drug development professionals in overcoming common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, aerosolization, and cellular delivery of zinc glycinate.
Issue 1: Inconsistent or No Aerosol Output from Nebulizer
| Potential Cause | Troubleshooting Step | Recommended Action |
| Clogged Nebulizer Mesh/Nozzle | Visual inspection of the nebulizer mesh or nozzle for any visible residue or blockage. | Follow the manufacturer's instructions for cleaning. For stubborn residues, a gentle sonication in an appropriate solvent may be necessary. Ensure all cleaning agents are thoroughly rinsed before reuse.[1] |
| Incorrect Formulation Viscosity | The viscosity of the this compound solution may be too high for the nebulizer. | Decrease the concentration of this compound in the solution. If a high concentration is necessary, consider using a nebulizer specifically designed for more viscous formulations, such as a vibrating mesh nebulizer.[2][3] |
| Improper Nebulizer Assembly | Ensure all components of the nebulizer are correctly and securely assembled. | Disassemble and reassemble the nebulizer according to the manufacturer's manual. Check for any worn-out or damaged parts that may need replacement.[4] |
| Loose Tubing Connections | Check all tubing connections between the compressor and the nebulizer cup. | Ensure tubing is securely fastened at both ends. Vibrations from the compressor can loosen connections over time.[4] |
| Condensation in Tubing | Moisture buildup within the tubing can obstruct airflow. | Disconnect the tubing and allow it to air dry completely. If condensation is a persistent issue, consider using a water trap or replacing the tubing.[4] |
Issue 2: Poor Cell Viability or Unexpected Cellular Responses
| Potential Cause | Troubleshooting Step | Recommended Action |
| Zinc Toxicity | High concentrations of zinc can be toxic to lung cells.[5][6] | Perform a dose-response study to determine the optimal non-toxic concentration of this compound for your specific cell type. Consider reducing the exposure time. |
| Formulation pH | The pH of the nebulized solution can impact cell health. | Measure the pH of your this compound solution. Adjust the pH to a physiologically compatible range (typically 7.2-7.4) using appropriate buffers, if necessary. Note that pH can affect the stability and solubility of this compound.[7][8][9] |
| Contamination | Bacterial or endotoxin (B1171834) contamination in the formulation or nebulizer can induce inflammatory responses. | Ensure sterile preparation of the this compound solution and proper sterilization of the nebulizer components.[1] Filter-sterilize the final formulation if possible. |
| Osmolality Mismatch | The osmolality of the aerosolized solution may differ significantly from the cell culture medium. | Measure the osmolality of your formulation and adjust it to be isotonic with the cell culture medium (typically ~290 mOsm/kg). |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is the optimal solvent for preparing a this compound solution for aerosolization?
-
A1: Sterile, deionized water or a buffered saline solution (e.g., PBS) is recommended. The choice may depend on the desired pH and osmolality of the final formulation. Ensure the this compound is fully dissolved.[10]
-
-
Q2: How can I ensure the stability of my this compound solution?
-
A2: Prepare solutions fresh before each experiment. If storage is necessary, store at 2-8°C and protect from light. Monitor for any precipitation, which could indicate instability or saturation. The chelated structure of this compound generally offers good stability.[11]
-
-
Q3: Does the pH of the formulation matter?
Aerosolization & Delivery
-
Q4: What type of nebulizer is best for this compound?
-
Q5: How can I measure the particle size distribution of my aerosolized this compound?
-
Q6: How do I determine the delivered dose to my cells in an in vitro system?
-
A6: This can be challenging. A common method is to place a filter or a collection plate at the same position as the cell culture to capture the aerosolized particles. The amount of zinc on the filter can then be quantified using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16]
-
Cellular & In Vivo Experiments
-
Q7: What are the expected cellular effects of this compound?
-
A7: Zinc plays a role in numerous cellular processes, including inflammation, oxidative stress, and immune responses.[15][17] The specific effects will depend on the cell type, dose, and experimental conditions. It is hypothesized that this compound may have anti-inflammatory and antioxidant effects.
-
-
Q8: Is aerosolized this compound toxic?
-
A8: While zinc is an essential element, high concentrations of inhaled zinc can be toxic.[5][18] It is crucial to perform thorough dose-response and cytotoxicity assays to establish a safe and effective concentration for your experiments. The glycinate chelate may potentially reduce toxicity compared to inorganic zinc salts.
-
-
Q9: What are some key considerations for in vivo studies?
-
A9: For in vivo experiments, it is important to characterize the aerosol particle size to predict lung deposition.[13] Animal models should be carefully selected to be relevant to the human respiratory system. Comprehensive toxicological assessments, including histopathology of the lungs, are essential.
-
Quantitative Data Summary
The following tables summarize representative data for aerosolized zinc compounds. Note that specific data for this compound is limited in the literature; therefore, data for zinc oxide (a more commonly studied compound) is provided as a reference.
Table 1: Representative Particle Size Distribution of Aerosolized Zinc Oxide Nanoparticles
| Parameter | Low Dose | Medium Dose | High Dose | Reference |
| Count Median Diameter (CMD) | 29 nm | 29 nm | 43 nm | [19] |
| Deposited Mass Dose | ~1.3 µg/cm² | ~3.9 µg/cm² | ~6.1 µg/cm² | [20] |
Table 2: Cellular Uptake of Zinc After Exposure to Zinc Compounds (in vitro)
| Cell Line | Zinc Compound | Concentration | Cellular Zinc Content (µg/10⁶ cells) | Reference |
| LT97 (human colon adenocarcinoma) | ZnO NP <50 nm | 614 µmol/L | 0.4 ± 0.2 | [21] |
| LT97 (human colon adenocarcinoma) | ZnO NP <100 nm | 614 µmol/L | 0.4 ± 0.1 | [21] |
| Caco-2 (human colon adenocarcinoma) | ZnO NP <50 nm | 614 µmol/L | 0.5 ± 0.1 | [21] |
| Caco-2 (human colon adenocarcinoma) | ZnO NP <100 nm | 614 µmol/L | 0.4 ± 0.2 | [21] |
| Untreated Control | - | - | 0.3 ± 0.2 | [21] |
Experimental Protocols
Protocol 1: Preparation and Aerosolization of this compound Solution using a Vibrating Mesh Nebulizer
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile, deionized water or PBS to the desired concentration.
-
Gently agitate or sonicate until fully dissolved.
-
Measure and adjust the pH to 7.2-7.4, if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Nebulizer Setup:
-
Assemble the vibrating mesh nebulizer according to the manufacturer's instructions, using sterile components.
-
Add the prepared this compound solution to the nebulizer reservoir.
-
-
Aerosol Generation:
-
Connect the nebulizer to the power source and the inhalation chamber or cell exposure system.
-
Activate the nebulizer to generate the aerosol.
-
Monitor the aerosol output and ensure a consistent mist is produced.
-
-
Post-Aerosolization Cleaning:
-
Disassemble the nebulizer and clean all components thoroughly as per the manufacturer's guidelines to prevent cross-contamination and clogging.[1]
-
Protocol 2: In Vitro Exposure of Lung Epithelial Cells to Aerosolized this compound at the Air-Liquid Interface (ALI)
-
Cell Culture:
-
Culture human lung epithelial cells (e.g., A549 or primary cells) on permeable membrane inserts until a confluent monolayer is formed.
-
Transition the cells to an Air-Liquid Interface (ALI) by removing the apical medium, allowing the cells to be exposed to air on the apical side and receive nutrients from the basolateral medium.[22]
-
-
Exposure Setup:
-
Place the cell culture inserts into an ALI exposure chamber (e.g., VITROCELL®).[23]
-
Connect the nebulizer containing the this compound solution to the exposure chamber.
-
-
Aerosol Exposure:
-
Generate the this compound aerosol and deliver it to the cells for the predetermined duration.
-
Include a control group exposed to an aerosol of the vehicle solution (without this compound).
-
-
Post-Exposure Analysis:
-
Following exposure, return the cells to the incubator for a specified period.
-
Assess cell viability using assays such as MTT or LDH.
-
Analyze cellular responses, such as cytokine secretion (e.g., by ELISA) or gene expression (e.g., by qPCR).
-
To determine cellular zinc uptake, lyse the cells and measure the intracellular zinc concentration using AAS or ICP-MS.[15][16]
-
Visualizations
Caption: Experimental workflow for aerosolized this compound studies.
Caption: Troubleshooting logic for inconsistent aerosol output.
Caption: Potential signaling pathways modulated by intracellular zinc.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of a Vibrating-Mesh Nebulizer Repeatedly Use over 28 Days | MDPI [mdpi.com]
- 3. Surfactant therapy using vibrating-mesh nebulizers in adults with COVID-19-induced ARDS: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Cellular Uptake and Toxicological Effects of Differently Sized Zinc Oxide Nanoparticles in Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of pH Value of the Electrolyte and Glycine Additive on Formation and Properties of Electrodeposited Zn-Fe Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103922954A - Method for preparing glycine zinc chelate - Google Patents [patents.google.com]
- 11. CN101225051A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. Nebulizers that use a vibrating mesh or plate with multiple apertures to generate aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Particle Size, Mass Concentration, and Microbiota in Dental Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Determination of Zinc in Aerosol Samples by Discrete Nebulization Flam" by DENİZ YURTSEVER SARICA, DİLEK AKIM et al. [journals.tubitak.gov.tr]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. This compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Effects of zinc oxide nanoparticle dispersants on cytotoxicity and cellular uptake | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Effects of flame made zinc oxide particles in human lung cells - a comparison of aerosol and suspension exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Uptake and Toxicological Effects of Differently Sized Zinc Oxide Nanoparticles in Intestinal Cells † - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. An In Vitro Lung System to Assess the Proinflammatory Hazard of Carbon Nanotube Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Zinc Glycinate Demonstrates Superior Bioavailability Over Zinc Sulfate in Animal Models
For researchers, scientists, and drug development professionals, understanding the nuances of nutrient bioavailability is paramount for effective formulation and therapeutic application. This guide provides a comprehensive comparison of the bioavailability of two common zinc supplements, zinc glycinate (B8599266) and zinc sulfate (B86663), based on data from various animal models. The evidence consistently indicates that zinc glycinate, a chelated form of the essential mineral, offers significantly higher absorption and retention compared to the inorganic salt, zinc sulfate, particularly in the presence of dietary inhibitors.
The primary advantage of this compound lies in its chemical structure. As a chelate, the zinc molecule is bound to the amino acid glycine. This bond is thought to protect the zinc from forming insoluble complexes with dietary inhibitors such as phytates, which are commonly found in plant-based feed and can significantly impair zinc absorption. This protective mechanism allows for more efficient uptake of zinc in the gastrointestinal tract.
Quantitative Bioavailability Data
Multiple studies in animal models, including rats, lambs, and pigs, have quantified the bioavailability of this compound and zinc sulfate. The data consistently favors this compound, showcasing its enhanced absorption and retention.
| Parameter | Animal Model | This compound | Zinc Sulfate | Key Findings | Reference |
| True Absorption (%) | Rats | 51% | 44% | This compound showed significantly higher true absorption, especially in the presence of dietary phytate.[1] | Schlegel & Windisch, 2006 |
| Zinc Retention (%) | Rats | 33% | 25% | Zinc retention was markedly improved with this compound supplementation.[1] | Schlegel & Windisch, 2006 |
| Apparent Absorption (%) | Pigs | 15.7% (stomach) | -18.3% (stomach) | This compound was absorbed in the stomach, while zinc sulfate showed a net secretion.[2] | SK Minerals |
| Plasma Zinc Concentration | Lambs | Significantly Higher | Lower | Lambs supplemented with this compound had greater plasma zinc concentrations. | Deters et al., 2021 |
Experimental Protocols
The findings presented are based on rigorous experimental designs in various animal models. A typical experimental workflow for assessing zinc bioavailability is outlined below.
References
Zinc Glycinate: Superior Intestinal Absorption Validated by Caco-2 Cell Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zinc glycinate's intestinal absorption against other zinc forms, supported by experimental data. The Caco-2 cell model, a well-established in vitro model for predicting human intestinal absorption, serves as the primary system for this evaluation.
The bioavailability of orally administered zinc is a critical factor in its efficacy as a nutritional supplement and therapeutic agent. Zinc glycinate (B8599266), a chelate of zinc bound to two glycine (B1666218) molecules, has demonstrated enhanced absorption characteristics compared to inorganic zinc salts like zinc sulfate (B86663) and zinc oxide. This guide delves into the scientific evidence supporting this claim, with a focus on data obtainable from the Caco-2 cell monolayer model.
Comparative Bioavailability: In Vivo Evidence
A key study in a rat model demonstrated that the true absorption of dietary zinc from this compound was significantly higher than that from zinc sulfate, particularly in the presence of phytate, a common inhibitor of zinc absorption found in plant-based foods. This resulted in a +30% significantly improved zinc retention for the this compound group.
Table 1: Comparative Bioavailability of this compound vs. Zinc Sulfate in a Rat Model
| Parameter | This compound (ZnGly) | Zinc Sulfate (ZnSulphate) | Significance |
| True Absorption of Dietary Zn | 51% | 44% | p < 0.05 |
| Zn Retention | 33% | 25% | p < 0.05 |
Data adapted from a study on 65Zn-labelled, growing rats.
This enhanced absorption is attributed to the chemical structure of this compound, which protects the zinc ion from forming insoluble complexes with dietary inhibitors in the gastrointestinal tract. The chelated form is thought to be absorbed intact through amino acid transporters, in addition to the typical zinc ion channels.
Validating Absorption with the Caco-2 Cell Model: Experimental Protocols
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized intestinal epithelial cells that mimic the human intestinal barrier. This model is widely used to predict the oral absorption of nutrients and drugs.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing zinc permeability using the Caco-2 cell model.
Detailed Methodology: Caco-2 Permeability Assay for Zinc Compounds
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
-
Monolayer Differentiation and Integrity:
-
Allow the cells to differentiate for 21 days, changing the culture medium every 2-3 days.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Further validate monolayer integrity by performing a permeability assay with a paracellular marker such as Lucifer Yellow.
-
-
Zinc Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a known concentration of the zinc compound (e.g., this compound, zinc sulfate, zinc oxide) to the apical (upper) chamber of the Transwell insert. The basolateral (lower) chamber should contain fresh HBSS.
-
Incubate the plates at 37°C for a specified time period (e.g., 2 hours).
-
At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Zinc Quantification and Data Analysis:
-
Determine the concentration of zinc in the basolateral samples using Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS).[1]
-
Calculate the apparent permeability coefficient (Papp) for each zinc compound using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of zinc transport to the basolateral chamber (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of zinc in the apical chamber (µg/mL).
-
-
Higher Papp values indicate greater permeability across the Caco-2 monolayer, suggesting better intestinal absorption.
Signaling Pathways Involved in Zinc Absorption
The absorption of zinc in intestinal epithelial cells is a regulated process involving specific transporters and signaling pathways. While the exact signaling cascade triggered by this compound is still under investigation, the general mechanisms of zinc uptake and its effects on intestinal barrier function in Caco-2 cells are well-documented.
Zinc supplementation has been shown to enhance intestinal barrier function by modulating the expression of tight junction proteins.[2][3] This effect is mediated, at least in part, through the PI3K/AKT/mTOR signaling pathway.[4][5] Activation of this pathway by zinc can lead to increased expression of tight junction proteins like ZO-1, thereby strengthening the intestinal barrier.[4][5]
The primary transporters responsible for zinc uptake from the intestinal lumen into the enterocytes are from the ZIP family, particularly ZIP4.[6] Once inside the cell, zinc can be utilized or transported out into the bloodstream by ZnT transporters, such as ZnT1, located on the basolateral membrane.[6][7] The chelated nature of this compound may allow it to be transported via amino acid transporters as well, potentially bypassing the saturation limits of the ZIP transporters and contributing to its higher bioavailability.
Signaling Pathway for Zinc-Mediated Enhancement of Intestinal Barrier Function
Caption: Zinc enhances intestinal barrier function via the PI3K/AKT/mTOR pathway.
Conclusion
The available evidence from in vivo studies strongly supports the superior bioavailability of this compound compared to inorganic zinc salts. The Caco-2 cell model provides a robust and validated in vitro system to further quantify and understand the mechanisms behind this enhanced absorption. By utilizing the detailed experimental protocols outlined in this guide, researchers can effectively compare the permeability of this compound with other zinc forms, providing valuable data for the development of more effective zinc supplements and therapeutic agents. The involvement of the PI3K/AKT/mTOR signaling pathway in zinc-mediated enhancement of intestinal barrier function highlights the multifaceted benefits of ensuring adequate zinc status.
References
- 1. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc supplementation modifies tight junctions and alters barrier function of CACO-2 human intestinal epithelial layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Zinc and Zinc Transporters in the Pathogenesis of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Zinc Glycinate and Zinc Gluconate on Immune Cell Function
A comprehensive guide for researchers and drug development professionals on the differential effects of two common zinc supplements on the immune system.
Zinc is an essential trace element vital for the optimal functioning of the immune system. Its deficiency impairs a wide range of immune processes, from the development and function of T-lymphocytes and natural killer (NK) cells to the modulation of cytokine production. Consequently, zinc supplementation is a common strategy to support immune health. Among the various forms of zinc supplements available, zinc glycinate (B8599266) and zinc gluconate are frequently used. This guide provides a comparative study of these two forms, focusing on their effects on immune cell function, supported by available experimental data and detailed methodologies.
Bioavailability: The Gateway to Efficacy
The biological effects of any supplemental mineral are fundamentally dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and becomes available for use in the body. Studies have consistently shown that the chemical form of zinc significantly influences its absorption.
A randomized, cross-over study involving healthy female volunteers demonstrated that zinc bisglycinate has a significantly higher oral bioavailability compared to zinc gluconate.[1][2] Specifically, the bioavailability of zinc from zinc bisglycinate was found to be 43.4% higher than that from zinc gluconate.[1] This enhanced absorption of zinc glycinate is attributed to its chelated form, where zinc is bound to the amino acid glycine. This structure is thought to be more readily absorbed by intestinal cells.[1]
Another study comparing moderately high doses of zinc gluconate and this compound (60 mg zinc/day) for six weeks in young adult women found that this compound supplementation significantly increased plasma zinc levels, whereas no significant change was observed with zinc gluconate or a placebo.[3]
Table 1: Comparative Bioavailability of this compound and Zinc Gluconate
| Parameter | This compound | Zinc Gluconate | Reference |
| Relative Bioavailability | 43.4% higher than zinc gluconate | Lower than this compound | [1] |
| Effect on Plasma Zinc Levels (6-week supplementation) | Significant increase | No significant change | [3] |
The superior bioavailability of this compound suggests that it may be more effective at delivering zinc to immune cells, potentially leading to a more pronounced impact on their function compared to zinc gluconate at equivalent elemental zinc dosages.
Impact on Immune Cell Function: A Synthesis of Evidence
While direct comparative studies on the functional effects of this compound versus zinc gluconate on immune cells are limited, the well-established role of zinc in immunology allows for an informed comparison based on their differential bioavailability. Zinc is a critical modulator of both innate and adaptive immunity.[4]
T-Lymphocyte Function: Zinc is essential for the development, differentiation, and activation of T-lymphocytes.[5] Zinc deficiency leads to a reduction in T-cell numbers and impairs the production of T-helper 1 (Th1) cytokines like interferon-gamma (IFN-γ).[5] Zinc supplementation has been shown to restore T-cell function.[5] Given its higher bioavailability, this compound would be expected to more efficiently support T-cell proliferation and activation. A study on preschool children showed that zinc gluconate supplementation improved cellular immune status, indicated by a higher rise in CD3, CD4, and the CD4/CD8 ratio.[6]
Cytokine Production: Zinc status influences the production of various cytokines. Zinc deficiency is often associated with an increase in pro-inflammatory cytokines.[4] Zinc ions are involved in regulating intracellular signaling pathways that control cytokine gene expression.[4] For instance, zinc can inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.[7] A meta-analysis of controlled trials suggested that zinc supplementation can decrease serum levels of the pro-inflammatory cytokine IL-6.[4] It also noted that lower dosages of zinc gluconate had an ameliorative effect on TNF-α serum levels.[4] The more efficient delivery of zinc by this compound could potentially lead to a more robust modulation of cytokine profiles.
Natural Killer (NK) Cell Activity: NK cells are a crucial component of the innate immune system, and their cytotoxic activity is zinc-dependent. Zinc deficiency has been shown to decrease NK cell activity.[4]
Based on the superior bioavailability of this compound, it is plausible to hypothesize that it would elicit a more potent effect on these zinc-dependent immune functions compared to zinc gluconate.
Table 2: Qualitative Comparison of Expected Effects on Immune Cell Function
| Immune Cell Function | Expected Effect of this compound | Expected Effect of Zinc Gluconate | Rationale |
| T-Cell Proliferation & Activation | More pronounced enhancement | Moderate enhancement | Higher bioavailability of this compound allows for more efficient delivery of zinc to T-cells, which is crucial for their function.[5] |
| Modulation of Cytokine Production | Potentially stronger anti-inflammatory effect | Moderate anti-inflammatory effect | More effective increase in intracellular zinc levels from this compound may lead to a greater inhibition of pro-inflammatory signaling pathways like NF-κB.[7] |
| NK Cell Cytotoxicity | Greater enhancement of activity | Moderate enhancement of activity | NK cell function is dependent on adequate zinc levels, which are more effectively raised by this compound.[4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that can be employed to directly compare the effects of this compound and zinc gluconate on immune cell function.
Protocol 1: T-Cell Proliferation Assay
This assay assesses the impact of zinc compounds on the proliferative capacity of T-lymphocytes in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Sterile-filtered stock solutions of this compound and zinc gluconate.
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies.
-
Proliferation assay reagent (e.g., [³H]-thymidine or a colorimetric/fluorometric reagent like WST-1 or CFSE).
-
96-well flat-bottom microtiter plates.
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and resuspend in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.
-
Cell Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Zinc Treatment: Prepare serial dilutions of this compound and zinc gluconate in complete medium. Add the desired concentrations to the respective wells. Include a vehicle control (medium without zinc).
-
T-Cell Stimulation: Add the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assay: Add the assay reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Protocol 2: Cytokine Production Assay
This protocol measures the production of key cytokines from immune cells following treatment with zinc compounds.
Materials:
-
PBMCs or a specific immune cell line (e.g., macrophages).
-
Complete RPMI-1640 medium.
-
Sterile-filtered stock solutions of this compound and zinc gluconate.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages).
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Treatment: Culture the immune cells in a 96-well plate at an appropriate density. Treat the cells with various concentrations of this compound, zinc gluconate, and a vehicle control.
-
Stimulation: Add a stimulating agent (e.g., 1 µg/mL LPS) to induce cytokine production.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Perform ELISA for the target cytokines on the collected supernatants according to the manufacturer's protocol.
Signaling Pathways and Visualizations
Zinc's immunomodulatory effects are mediated through its influence on various intracellular signaling pathways. As a signaling ion, zinc can directly bind to and alter the function of signaling proteins, or indirectly affect signaling cascades by modulating the activity of enzymes like phosphatases.[4]
Key Signaling Pathways:
-
NF-κB Pathway: Zinc can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by inducing the expression of A20, an NF-κB inhibitor.[7]
-
MAP Kinase Pathways: Zinc can influence MAP kinase pathways such as ERK, which are involved in cell proliferation and survival.[7]
-
T-Cell Receptor (TCR) Signaling: Zinc is crucial for proper TCR signaling, which is the initial step in T-cell activation.[4]
Below are Graphviz diagrams illustrating a general experimental workflow for comparing the two zinc forms and a simplified representation of zinc's role in T-cell signaling.
Caption: Experimental workflow for comparing the effects of this compound and zinc gluconate.
Caption: Simplified overview of zinc's role in T-cell receptor signaling.
Conclusion
The available evidence strongly suggests that this compound is a more bioavailable form of zinc compared to zinc gluconate. This superior absorption is likely to translate into a more pronounced effect on zinc-dependent immune functions. While direct comparative studies on immune cell responses are needed to definitively quantify the differences, it is reasonable to infer that this compound may offer an advantage in clinical and research settings where enhancing immune function is the primary goal. The experimental protocols provided in this guide offer a framework for conducting such direct comparative studies to further elucidate the differential immunomodulatory effects of these two important zinc compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incaparina.com [incaparina.com]
- 4. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Transcriptomic Effects of Zinc Glycinate and Zinc Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc is an essential trace element crucial for a myriad of cellular processes, including gene expression, immune function, and enzymatic activity.[1][2][3] Its biological effects are often studied by supplementing cell cultures or animal models with zinc salts. Among the most common forms are zinc sulfate (B86663), an inorganic salt, and zinc glycinate (B8599266), an organic chelate. While direct comparative transcriptomic analyses of these two compounds are currently absent in the scientific literature, this guide synthesizes available data on their bioavailability and individual effects on gene expression to provide an objective comparison for research and development purposes.
The available evidence strongly suggests that zinc glycinate possesses superior bioavailability compared to zinc sulfate.[4][5][6] This key difference implies that at equivalent concentrations, this compound may elicit more pronounced or rapid changes in the cellular transcriptome. This guide will delve into the known transcriptomic and gene expression effects of both compounds, provide detailed experimental protocols, and visualize key cellular pathways influenced by zinc.
Comparative Analysis of Bioavailability and Gene Expression
The primary distinction between this compound and zinc sulfate lies in their absorption and bioavailability. As an amino acid chelate, this compound is absorbed through different intestinal pathways than the inorganic zinc sulfate, leading to higher retention and overall bioavailability.[4][6] This can result in a more significant impact on zinc-dependent cellular processes, including gene transcription.
While a direct head-to-head transcriptomic comparison is not available, we can infer potential differences based on existing studies on each compound and the known mechanisms of zinc signaling.
| Feature | This compound | Zinc Sulfate |
| Bioavailability | Higher, due to chelation with glycine, leading to improved absorption and retention.[4][5][6] | Lower, as an inorganic salt, its absorption can be inhibited by dietary factors.[1][4] |
| Immune Response Gene Expression | In a study on chickens, supplementation with zinc-glycine chelates was shown to balance the Th1 and Th2 immune responses and increase the expression of IgA and IgG, suggesting a potentiation of the immune response. | In the same chicken study, zinc sulfate was found to induce local inflammatory processes in the intestines. |
| Stress-Related Gene Expression | Likely to have a more pronounced effect on the expression of genes related to cellular stress and zinc homeostasis, such as metallothioneins, due to higher intracellular zinc delivery. A study in lambs indicated a tendency for greater liver expression of metallothionein-1 (MT1) with this compound compared to zinc sulfate.[7] | Transcriptomic analysis in hull-less barley under zinc sulfate stress revealed differential expression of genes associated with oxidative-stress response, secondary metabolite biosynthesis, and plant hormone signaling.[8] |
| Zinc Transporter Gene Expression | Likely to cause a more significant downregulation of zinc importer (ZIP) genes and upregulation of zinc exporter (ZnT) genes as a homeostatic response to higher intracellular zinc. | Known to regulate the expression of zinc transporters. For instance, in lambs, supplemental zinc (from both sulfate and glycinate) led to a lesser intestinal expression of the zinc transporter ZIP4.[7] |
| Signaling Pathway Activation | Expected to have a stronger influence on zinc-dependent signaling pathways, such as the NF-κB pathway, due to its higher bioavailability. | Known to modulate immune signaling pathways. Zinc supplementation can downregulate inflammatory cytokines by inhibiting NF-κB activation.[3] |
Experimental Protocols
As no direct comparative transcriptomic studies exist, this section provides a representative protocol for a transcriptomic analysis of cells treated with a zinc compound, based on a study using zinc sulfate. This can be adapted for a comparative study.
Objective: To analyze and compare the changes in gene expression in a human cell line (e.g., HEK293) following treatment with this compound versus zinc sulfate.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
This compound (C₄H₈N₂O₄Zn)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of zinc sulfate and this compound in sterile, deionized water.
-
Treat cells with equimolar concentrations of this compound and zinc sulfate (e.g., 100 µM) for a specified time (e.g., 24 hours). Include an untreated control group. Perform all treatments in triplicate.
-
-
RNA Extraction and Quality Control:
-
After treatment, wash cells with PBS and lyse them directly in the wells using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.0.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from a starting amount of 1 µg of total RNA per sample using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Pool the indexed libraries and sequence them on a high-throughput sequencer to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 50 bp reads).
-
-
Data Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as HTSeq-count or Salmon.
-
Perform differential gene expression analysis between the treatment groups (this compound vs. control, zinc sulfate vs. control, and this compound vs. zinc sulfate) using DESeq2 or edgeR in R.
-
Identify genes with a significant change in expression (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like DAVID or GSEA to identify affected biological processes and signaling pathways.
-
Visualization of Cellular Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for transcriptomic analysis and a key signaling pathway affected by zinc.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Zinc's role in modulating the NF-κB signaling pathway.
Conclusion
While direct comparative transcriptomic data for this compound and zinc sulfate is lacking, the available evidence on bioavailability and individual gene expression effects allows for informed inferences. The superior bioavailability of this compound suggests it may induce more significant and potentially faster transcriptomic changes compared to zinc sulfate at equivalent doses.[4][5][6] This could translate to a more potent regulation of zinc-dependent signaling pathways, particularly those involved in the immune response and cellular stress.
For researchers designing experiments involving zinc supplementation, the choice between these two forms should be guided by the desired intracellular zinc concentration and the potential for differential gene expression. Future head-to-head transcriptomic studies are warranted to fully elucidate the distinct cellular responses to these commonly used zinc salts and to validate the hypotheses presented in this guide.
References
- 1. How Genes Influence Your Zinc Requirements [xcode.life]
- 2. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. skminerals.net [skminerals.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Revealing the Effects of Zinc Sulphate Treatment on Melatonin Synthesis and Regulatory Gene Expression in Germinating Hull-Less Barley through Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
proteomic profiling of tissues after supplementation with different zinc forms
A Comparative Guide to the Proteomic Profiling of Tissues Following Supplementation with Different Zinc Forms
For researchers, scientists, and drug development professionals, understanding the molecular ramifications of nutrient supplementation is paramount. Zinc, an essential trace element, is integral to a vast array of physiological processes, and its supplementation is common in both clinical and research settings. The chemical form of zinc administered can significantly influence its bioavailability and, consequently, its biological impact. This guide provides a comparative analysis of the proteomic changes observed in various tissues following supplementation with different forms of zinc, including inorganic salts like zinc sulfate (B86663) and zinc oxide, and organically bound forms such as zinc gluconate and chelated zinc.
While direct, head-to-head comparative proteomic studies across multiple zinc forms in the same tissue are not extensively available in the current literature, this guide synthesizes the existing data from various studies to offer a comprehensive overview. The findings suggest that the choice of zinc form can lead to differential protein expression profiles, impacting cellular pathways related to metabolism, immune response, and cellular stress.
Data Presentation: Comparative Proteomic Analysis
The following table summarizes the quantitative data from studies investigating the proteomic changes in response to different zinc forms. It is important to note that the data is compiled from different studies with varying experimental designs, animal models, and tissues, which should be considered when making direct comparisons.
| Zinc Form | Tissue/Sample | Animal Model | Key Upregulated Proteins | Key Downregulated Proteins | Reference Study |
| Zinc Oxide | Liver | Piglets | Apolipoprotein A-I, Transferrin, C1-tetrahydrofolate synthase | Arginase-1, Thiosulfate sulfurtransferase, Heat shock protein 70 | [1][2] |
| Jejunum | Piglets | A-Raf-1, Calregulin, Succinyl-CoA transferase | Creatine kinase M-type, 78 kDa glucose-regulated protein, Glutathione S-transferase omega | [3] | |
| Zinc Sulfate | Sperm | Obese Rats | Proteins related to metabolism and sperm maturation | Proteins related to inflammation | [4] |
| Duodenum | Broilers | Zinc Transporter 4 (ZnT4), Zinc Transporter 9 (ZnT9) | - | [5] | |
| Serum & Liver | Chickens | Serum Amyloid A (SAA), C-Reactive Protein (CRP), α-1-Acid Glycoprotein (AGP) | - | ||
| Zinc Gluconate | Urine | Rats | Mucin-2, Transthyretin | Proteins related to copper binding | [4] |
| Zinc Proteinate (Chelated) | Duodenum | Broilers | Zinc Transporter 4 (ZnT4), Zinc Transporter 7 (ZnT7), Zinc Transporter 9 (ZnT9), Zrt/Irt-like Protein 5 (ZIP5), y+L-type amino acid transporter 2 (y+LAT2), b(0,+)-type amino acid transporter (rBAT) | - | [5] |
| Zinc Glycine (B1666218) Chelate | Serum & Liver | Chickens | Transferrin (TRF) | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited in this guide.
Hepatic Proteome Analysis in Piglets Supplemented with Zinc Oxide
-
Animal Model: Weaned piglets were allocated to different dietary groups: a control group (150 mg/kg zinc), a low zinc group (50 mg/kg zinc), and a high zinc group (2500 mg/kg zinc oxide).[1][2]
-
Sample Collection: After 14 days of the dietary regimen, liver samples were collected from the piglets.[1][2]
-
Proteomic Analysis:
-
Protein Extraction: Liver tissue was homogenized and proteins were extracted.
-
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE): Proteins were separated based on their isoelectric point and molecular weight.
-
Mass Spectrometry: Differentially expressed protein spots were excised, digested with trypsin, and analyzed by MALDI-TOF mass spectrometry for protein identification.[1][2]
-
Proteomic Analysis of Duodenum in Broilers Supplemented with Zinc Sulfate and Zinc Proteinate
-
Animal Model: Broilers were fed a zinc-deficient basal diet, or the basal diet supplemented with 60 mg/kg of zinc as either zinc sulfate or zinc proteinate.[5]
-
Sample Collection: Duodenal tissue samples were collected at 28 and 39 days of age.[5]
-
Protein Analysis:
-
Western Blotting: The protein expression levels of specific zinc transporters (ZnT4, ZnT7, ZnT9, ZIP5), amino acid transporters (y+LAT2, rBAT), and peptide transporter 1 (PepT1) were quantified by Western blotting.[5]
-
Analysis of Acute Phase Proteins in Chickens Supplemented with Zinc Sulfate and Zinc Glycine Chelate
-
Animal Model: Broiler chickens were divided into groups and supplemented with either zinc sulfate or zinc glycine chelate.
-
Sample Collection: Blood serum and liver tissue samples were collected.
-
Protein Analysis:
-
ELISA: The concentrations of acute phase proteins such as Serum Amyloid A (SAA), C-Reactive Protein (CRP), α-1-Acid Glycoprotein (AGP), and Transferrin (TRF) were measured using enzyme-linked immunosorbent assays.
-
Mandatory Visualizations
Experimental Workflow for Comparative Proteomic Analysis
Caption: Generalized experimental workflow for comparative proteomic analysis of tissues.
Signaling Pathways Influenced by Zinc Supplementation
Caption: Conceptual diagram of how different zinc forms can influence cellular signaling pathways.
References
- 1. Proteomic profiling of zinc homeostasis mechanisms in Pseudomonas aeruginosa through data-dependent and data-independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Analysis of the Response to Zinc, Magnesium, and Calcium Deficiency in Specific Cell Types of Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Organic zinc with moderate chelation strength enhances zinc absorption in the small intestine and expression of related transporters in the duodenum of broilers [frontiersin.org]
Zinc Glycinate: A Superior Antioxidant in Cellular Models – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of zinc glycinate (B8599266) in cellular models against other common zinc salts, such as zinc sulfate (B86663) and zinc gluconate, and the well-established antioxidant, N-acetylcysteine (NAC). The evidence presented herein is collated from various experimental studies to aid in the selection of the most effective zinc compound for research and development in the context of mitigating cellular oxidative stress.
Executive Summary
Zinc is a critical trace element that plays a pivotal role in cellular antioxidant defense. It functions as a cofactor for key antioxidant enzymes, induces the expression of the metal-binding protein metallothionein, and modulates signaling pathways that are central to the cellular antioxidant response.[1] The chemical form in which zinc is delivered to cells can significantly impact its bioavailability and, consequently, its efficacy as an antioxidant. This guide will delve into the comparative performance of zinc glycinate, highlighting its potential advantages based on available data.
Comparative Analysis of Antioxidant Performance
While direct head-to-head studies on the antioxidant capacity of different zinc salts in the same cellular model are limited, a synthesis of available data suggests the superior potential of this compound. This is largely attributed to its higher bioavailability.[2][3][4]
Table 1: Comparison of Bioavailability of Different Zinc Forms
| Compound | Relative Bioavailability/Uptake | Key Findings |
| This compound | High | Consistently demonstrates higher plasma zinc levels compared to zinc gluconate and zinc sulfate in human and animal studies.[2][5][6][7] In an in vitro bioaccessibility study, zinc diglycinate showed the highest bioaccessibility (9.4%) compared to other forms.[8] |
| Zinc Gluconate | Moderate to High | Often cited as having good bioavailability, but some studies show it to be less effective than this compound in increasing plasma zinc levels.[2][5][6][7] In vitro bioaccessibility was found to be in the range of 4.48% to 6.19%.[9] |
| Zinc Sulfate | Moderate | Generally considered to have good bioavailability but is often outperformed by chelated forms like glycinate.[3][4][10] May cause more gastrointestinal side effects.[5] Showed the lowest bioaccessibility (1.1%) in an in vitro study.[8] |
A study in broiler chickens provides some of the most direct comparative data on the antioxidant effects of this compound versus zinc sulfate.
Table 2: Comparative Effects of this compound and Zinc Sulfate on Antioxidant Parameters in Broiler Breeders
| Parameter | Zinc Sulfate (80 mg/kg) | This compound (80 mg/kg) | Percentage Change (Glycinate vs. Sulfate) |
| Liver Cu-Zn SOD Activity | Lower | Significantly Higher[11][12] | Increased |
| Liver Metallothionein (MT) Concentration | Lower | Significantly Higher[11][12] | Increased |
| Serum Total SOD (T-SOD) Activity | Lower | Significantly Higher[11][12] | Increased |
| Serum Cu-Zn SOD Activity | Lower | Significantly Higher[11][12] | Increased |
Note: This data is from an in vivo animal model and serves as an indicator of potential cellular effects.
In a study on neuronal PC12 cells, various zinc salts were compared for their neuroprotective effects against oxidative stress. Interestingly, the protective effect was not directly correlated with the amount of zinc taken up by the cells. While zinc sulfate led to high intracellular zinc accumulation, it exhibited weak neuroprotective potential.[13] This suggests that the chelated form, such as glycinate, may offer benefits beyond simply increasing intracellular zinc concentrations.
Mechanistic Insights: Key Signaling Pathways
The antioxidant effects of zinc are mediated through complex signaling networks. This compound, by efficiently delivering zinc to the cell, is poised to effectively modulate these pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of a wide array of antioxidant and detoxification genes. Zinc has been shown to activate the Nrf2 pathway.[14]
References
- 1. Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies [mdpi.com]
- 4. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. incaparina.com [incaparina.com]
- 6. Moderately High Dose Zinc Gluconate or this compound: Effects on Plasma Zinc and Erythrocyte Superoxide Dismutase Activities in Young Adult Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements-In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skminerals.net [skminerals.net]
- 11. Effects of this compound on Productive and Reproductive Performance, Zinc Concentration and Antioxidant Status in Broiler Breeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of uptake and neuroprotective potential of seven zinc-salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Zinc Glycinate and Other Zinc Amino Acid Chelates on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of zinc glycinate (B8599266) and other zinc amino acid chelates on gene expression, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced impacts of different forms of zinc supplementation at the molecular level. While direct comparative studies across a wide range of zinc amino acid chelates on gene expression are limited, this guide synthesizes the existing evidence, primarily focusing on comparisons between zinc glycinate, zinc methionine, and the inorganic salt, zinc sulfate (B86663).
Quantitative Data on Gene Expression
The following tables summarize the quantitative data from studies comparing the effects of different zinc forms on the expression of key genes. These genes are primarily involved in zinc homeostasis and immune responses.
Table 1: Comparative Effects of this compound and Zinc Methionine on Pancreatic Metallothionein (B12644479) (MT) mRNA Expression in Broilers [1]
| Treatment Group | Relative Bioavailability of Zinc (RBV) for MT mRNA Expression (vs. ZnSO₄) |
| This compound (Zn-Gly) | No significant difference from ZnSO₄ |
| Zinc Methionine (Zn-Met) | Higher than ZnSO₄ (p < 0.05) |
Data from a study on starter broilers fed a corn-soybean meal diet for 14 days. The basal diet contained 26.46 mg Zn/kg, with supplemental zinc at 40, 80, and 120 mg/kg.[1]
Table 2: Comparative Effects of this compound and Zinc Sulfate on Cytokine and Immunoglobulin Gene Expression in the Small Intestine of Broiler Chickens
| Gene | Treatment Group (vs. Control) | Relative Expression (Fold Change) |
| Pro-inflammatory Cytokines | ||
| IL-2 | Zn-Gly | Increased |
| TNF-α | ZnSO₄ + F | Increased |
| IL-12 | ZnSO₄ + F | Increased |
| IL-17 | ZnSO₄ + F | Increased |
| Anti-inflammatory Cytokines | ||
| IL-4 | Zn-Gly / Zn-Gly + F | Increased |
| IL-10 | Zn-Gly / Zn-Gly + F | Increased |
| TGF-β | Zn-Gly / Zn-Gly + F | Increased |
| Immunoglobulins | ||
| IgA | Zn-Gly / Zn-Gly + F | Increased |
| IgG | Zn-Gly / Zn-Gly + F | Increased |
F denotes the addition of phytase. Data reflects high relative expression observed on day 42 of the study. The control group received a diet with no supplemental zinc.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vivo Study: Comparison of this compound and Zinc Methionine in Broilers
Objective: To compare the bioavailability of zinc from this compound (Zn-Gly) and zinc methionine (Zn-Met) relative to zinc sulfate (ZnSO₄) in broilers, using pancreatic metallothionein (MT) mRNA abundance as a key indicator of gene expression.[1]
1. Animal Model and Diet:
-
A total of 1,200 one-day-old male broilers (Cobb 500) were randomly assigned to one of 10 treatment groups (8 replicate cages of 15 birds each).[1]
-
The birds were fed a corn-soybean meal basal diet (containing 26.46 mg Zn/kg) or the basal diet supplemented with 40, 80, or 120 mg Zn/kg from either Zn-Gly, Zn-Met, or ZnSO₄ for 14 days.[1]
2. Sample Collection:
-
On days 7 and 14, eight birds per treatment were randomly selected and euthanized.
-
The pancreas was immediately excised, frozen in liquid nitrogen, and stored at -80°C for subsequent RNA extraction.
3. RNA Extraction and cDNA Synthesis:
-
Total RNA was extracted from pancreatic tissue using a standard TRIzol reagent protocol.
-
The concentration and purity of the extracted RNA were determined using a spectrophotometer.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
4. Quantitative Real-Time PCR (qPCR):
-
The mRNA expression of pancreatic MT was quantified using a SYBR Green-based qPCR assay.
-
The β-actin gene was used as the reference gene for normalization.[1]
-
The relative gene expression was calculated using the 2-ΔΔCt method.[1]
5. Statistical Analysis:
-
The relative bioavailability value (RBV) of zinc was calculated based on multiple linear regression slope ratios of pancreas MT mRNA abundance on added zinc intake.
In Vitro Study: General Protocol for Caco-2 Cell Culture and Treatment
Objective: To provide a general framework for comparing the effects of different zinc amino acid chelates on gene expression in a human intestinal epithelial cell model.
1. Cell Culture:
-
Human Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, cells are seeded in 6-well plates and allowed to differentiate for 21 days to form a polarized monolayer that mimics the intestinal epithelium.
2. Treatment:
-
Differentiated Caco-2 cell monolayers are treated with various zinc compounds (e.g., this compound, zinc methionine, zinc picolinate, zinc sulfate) at desired concentrations for a specified duration (e.g., 24 hours). A no-zinc control group should be included.
3. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the Caco-2 cells using a commercially available RNA extraction kit following the manufacturer's instructions.
-
RNA quality and quantity are assessed using spectrophotometry and/or microfluidic analysis.
-
First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
4. Gene Expression Analysis (qPCR):
-
The expression of target genes (e.g., those involved in zinc transport, immune response, or specific signaling pathways) is quantified using qPCR with SYBR Green or probe-based assays.
-
Housekeeping genes (e.g., GAPDH, β-actin) are used for normalization.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different zinc chelates on gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by zinc and a typical experimental workflow for gene expression analysis.
Caption: NF-κB Signaling Pathway and Zinc Inhibition.
Caption: MAPK/ERK Signaling Pathway and Zinc Modulation.
References
A Head-to-Head Clinical Trial Framework for Comparing Zinc Supplements
A comprehensive guide for researchers and drug development professionals on designing and implementing rigorous clinical trials to evaluate the comparative bioavailability, efficacy, and tolerability of various zinc supplement formulations.
In the ever-expanding market of dietary supplements, the demand for evidence-based guidance on the optimal choice of zinc supplementation is paramount for both consumers and healthcare professionals. This guide provides a detailed framework for a head-to-head clinical trial designed to objectively compare the performance of different zinc supplements. The proposed trial design, experimental protocols, and data presentation formats are tailored for researchers, scientists, and drug development professionals seeking to generate robust and reliable data to support product claims and inform clinical practice.
I. Comparative Bioavailability of Zinc Formulations
The bioavailability of a zinc supplement, defined as the proportion of the ingested zinc that is absorbed and becomes available for metabolic use, is a critical determinant of its efficacy.[1][2] Different chemical forms of zinc, such as zinc gluconate, zinc citrate (B86180), zinc picolinate, and zinc glycinate, exhibit varying degrees of bioavailability.[3][4] A head-to-head clinical trial is the gold standard for directly comparing the bioavailability of these formulations.
Table 1: Summary of Clinical Studies on the Bioavailability of Different Zinc Forms
| Zinc Formulation | Comparator(s) | Key Findings | Citation(s) |
| This compound | Zinc Gluconate, Zinc Picolinate, Zinc Oxide | Higher plasma and erythrocyte zinc levels compared to other forms. Showed significantly better absorption than zinc gluconate in a 6-week trial. | [3][5] |
| Zinc Gluconate | Zinc Oxide, Zinc Citrate, this compound | Generally better absorbed than zinc oxide.[3][6] Absorption comparable to zinc citrate.[3][6] Less bioavailable than this compound.[3][5] | [3][5][6] |
| Zinc Citrate | Zinc Gluconate, Zinc Oxide | Absorption is comparable to zinc gluconate and higher than zinc oxide. | [1][6] |
| Zinc Picolinate | Zinc Citrate, Zinc Gluconate | One study reported significantly increased hair, urine, and erythrocyte zinc levels compared to citrate and gluconate. | [4][7] |
| Zinc Oxide | Zinc Gluconate, Zinc Citrate | Generally shows lower bioavailability compared to zinc gluconate and zinc citrate. | [3][6] |
| Zinc Sulfate | Zinc Gluconate | One study in rats suggested higher bioavailability for zinc gluconate at low doses. | [1] |
II. Head-to-Head Clinical Trial Design
A robust clinical trial design is essential for generating high-quality, unbiased data. A randomized, double-blind, crossover design is recommended for comparing the bioavailability of different zinc supplements.
Experimental Workflow for the Clinical Trial
Logical Flow of a Participant Through the Trial
III. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of the clinical trial findings.
A. Bioavailability Assessment
The primary objective is to determine the rate and extent of zinc absorption from different supplement formulations.
-
Study Population: Healthy adult volunteers with normal zinc levels at baseline.[8]
-
Design: A randomized, double-blind, placebo-controlled, crossover study.[7]
-
Intervention: Single oral dose of each zinc supplement (e.g., 50 mg elemental zinc) and a placebo, with adequate washout periods between each intervention.[7]
-
Primary Outcome Measures:
-
Plasma/Serum Zinc Concentrations: Blood samples will be collected at baseline and at multiple time points post-dose (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours) to determine the pharmacokinetic parameters:
-
Cmax: Maximum plasma/serum zinc concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total zinc exposure over time.[3]
-
-
-
Secondary Outcome Measures:
-
Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the accurate determination of zinc concentrations in biological samples.[8]
B. Efficacy Assessment
For trials evaluating the efficacy of zinc supplements for specific health outcomes, the following should be considered:
-
Study Population: A target population with a specific condition where zinc supplementation is hypothesized to be beneficial (e.g., individuals with immune deficiencies, taste disorders, or at risk of age-related macular degeneration).[9][10][[“]]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Intervention: Daily supplementation with the assigned zinc formulation or placebo for a pre-defined duration (e.g., 3-6 months).[12]
-
Primary and Secondary Outcome Measures: These will be specific to the condition being studied and may include validated clinical endpoints, biomarkers, or patient-reported outcomes. For example, in a trial for immune support, outcomes could include the incidence and duration of infections and changes in immune cell counts and function.[10]
C. Safety and Tolerability Assessment
The safety and tolerability of the zinc supplements will be monitored throughout the trial.
-
Data Collection:
-
Adverse Events (AEs): All AEs will be recorded at each study visit, including their nature, severity, and relationship to the study product.
-
Vital Signs: Blood pressure and heart rate will be monitored.
-
Clinical Laboratory Tests: A comprehensive metabolic panel and complete blood count will be performed at baseline and at the end of the study to monitor for any potential adverse effects on liver, kidney, or hematological parameters. High doses of zinc can interfere with copper absorption, so serum copper levels should also be monitored.[13][14]
-
-
Tolerable Upper Intake Level (UL): The daily dose of zinc should not exceed the established UL of 40 mg for adults to minimize the risk of adverse effects.[9][14]
IV. Zinc Absorption and Signaling Pathway
Understanding the mechanism of zinc absorption is fundamental to interpreting bioavailability data. Zinc absorption primarily occurs in the small intestine and is regulated by a complex interplay of transporters.
Simplified Signaling Pathway of Intestinal Zinc Absorption
Dietary zinc is taken up from the intestinal lumen into the enterocytes primarily through the ZIP4 transporter located on the apical membrane.[15][16] Once inside the cell, zinc can be stored by binding to metallothionein or transported out of the enterocyte into the portal blood via the ZnT1 transporter on the basolateral membrane.[15][16] The expression of these transporters is tightly regulated by the body's zinc status, ensuring zinc homeostasis.[[“]][18]
V. Conclusion
This guide provides a comprehensive framework for designing and conducting head-to-head clinical trials to compare different zinc supplements. By adhering to rigorous scientific principles, utilizing standardized protocols, and ensuring transparent data presentation, researchers and drug development professionals can generate the high-quality evidence needed to substantiate product claims, guide clinical recommendations, and ultimately benefit public health. The systematic evaluation of bioavailability, efficacy, and safety will empower consumers and healthcare providers to make informed decisions about zinc supplementation.
References
- 1. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Randomized Controlled Clinical Trial of Zinc Supplementation to Prevent Immunological Failure in HIV-Positive Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Frontiers | Study protocol for a zinc intervention in the elderly for prevention of pneumonia, a randomized, placebo-controlled, double-blind clinical pilot trial [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 16. animine.eu [animine.eu]
- 17. consensus.app [consensus.app]
- 18. Zinc transporters and signaling in physiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Glycinate Demonstrates Superior Bioavailability: A Statistical Analysis and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Comparative Bioavailability of Zinc Glycinate (B8599266) Supported by Experimental Data.
This guide provides a comprehensive statistical analysis of bioavailability data from key studies on zinc glycinate. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the performance of this compound against other common zinc formulations.
Comparative Bioavailability Data
The oral bioavailability of zinc is a critical factor in the efficacy of supplementation. The following tables summarize quantitative data from studies comparing this compound to other forms of zinc, primarily zinc sulfate (B86663) and zinc gluconate. The data consistently indicates a superior bioavailability profile for this compound.
| Study Subject | Zinc Formulation | Dose | Key Findings |
| Healthy Female Volunteers (n=12) | Zinc Bis-glycinate vs. Zinc Gluconate | 15 mg elemental zinc | Zinc bis-glycinate showed a 43.4% higher oral bioavailability compared to zinc gluconate.[1][2][3][4][5] |
| Growing Rats | This compound vs. Zinc Sulphate (in the presence of phytate) | 10 µg/g of zinc | True absorption of zinc was significantly higher for this compound (51%) compared to zinc sulphate (44%). Overall bioavailability of this compound was 16% superior to zinc sulphate.[6][7] Zinc retention was also significantly improved by 30% with this compound.[6][7] |
| Healthy Adult Volunteers | This compound | 30 mg elemental zinc | Serum zinc concentration peaked at 57% above baseline four hours after supplementation.[8] |
| Adult Women (n=30) | This compound vs. Zinc Gluconate | 60 mg elemental zinc per day for 6 weeks | Only this compound significantly increased plasma zinc levels compared to baseline and the placebo group.[9][10] |
Pharmacokinetic Parameters: Zinc Bis-glycinate vs. Zinc Gluconate
| Parameter | Zinc Bis-glycinate | Zinc Gluconate | % Increase with Bis-glycinate |
| Cmax (µg/dL) | 204.4 ± 40.5 | 144.4 ± 34.6 | 41.5% |
| AUCt (µg·h/dL) | 779.8 ± 153.2 | 543.6 ± 123.7 | 43.4% |
| AUCi (µg·h/dL) | 818.9 ± 158.4 | 594.1 ± 128.4 | 37.8% |
| Tmax (h) | 2.13 ± 0.54 | 2.25 ± 0.68 | - |
Data sourced from a randomized, cross-over study in 12 healthy female volunteers.[1][4] Cmax: Maximum serum concentration; AUCt: Area under the curve from time 0 to the last measurement; AUCi: Area under the curve extrapolated to infinity; Tmax: Time to reach maximum concentration.
Experimental Protocols
The following sections detail the methodologies employed in key comparative bioavailability studies of this compound.
Study 1: Zinc Bis-glycinate vs. Zinc Gluconate in Healthy Female Volunteers
-
Study Design: A randomized, open-label, two-way, cross-over, single-dose study was conducted.[3]
-
Participants: Twelve healthy female volunteers participated in the study.[1][4][5]
-
Intervention: Participants received a single oral dose of 15 mg of elemental zinc, either as zinc bis-glycinate or zinc gluconate.[1][4][5] A seven-day washout period was implemented between the two treatments.[1][4]
-
Sample Analysis: Serum zinc concentrations were measured using a validated inductively coupled plasma optical emission spectrometry (ICP-OES) method.[1][4]
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters, including Cmax, Tmax, and AUC, were determined from the serum zinc concentration-time profiles. Statistical comparison between the two formulations was performed using an analysis of variance (ANOVA) and calculation of 90% confidence intervals for the ratio of the parameters.[1][4]
Study 2: this compound vs. Zinc Sulphate in a Rat Model
-
Study Design: An animal model study using 65Zn-labelled growing rats.
-
Animals: Twenty-four growing rats were divided into three diet groups.[6][7]
-
Diets: The diets were a semi-synthetic basal diet containing 2 µg/g of native zinc, fortified with sodium-phytate to simulate a cereal-based meal. The diets were supplemented with either 53 µg/g of zinc from sulphate (control), 10 µg/g of zinc from sulphate, or 10 µg/g of zinc from glycinate.[6][7]
-
Parameters Measured: True absorption of dietary zinc, endogenous fecal and urinary zinc losses, and overall zinc retention were quantified.[6][7]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing bioavailability and the mechanism of zinc absorption, the following diagrams are provided.
Caption: Workflow of a typical cross-over bioavailability study.
Caption: Simplified pathway of intestinal zinc absorption.
References
- 1. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. imrpress.com [imrpress.com]
- 5. advantic.com.pl [advantic.com.pl]
- 6. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound – Pharmacokinetic (pK) Study | NOW Foods [nowfoods.com]
- 9. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review [mdpi.com]
- 10. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Zinc Glycinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used analytical methods for the quantification of zinc in zinc glycinate (B8599266): Complexometric Titration, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of products containing zinc glycinate. This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparison of their performance characteristics to aid researchers in making an informed decision.
Method Comparison
The cross-validation of analytical methods is essential to ensure the reliability and consistency of results. By comparing the performance of different techniques, scientists can select the most suitable method for their specific application, considering factors such as required sensitivity, sample matrix complexity, and available resources.
Performance Characteristics
The following table summarizes the key performance characteristics of Complexometric Titration, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of zinc.
| Performance Parameter | Complexometric Titration | Flame Atomic Absorption Spectroscopy (FAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Volumetric analysis based on the formation of a stable complex between zinc ions and a chelating agent (e.g., EDTA).[1][2] | Measurement of the absorption of light by free zinc atoms in a flame.[1][3] | Ionization of zinc atoms in an argon plasma followed by mass-to-charge ratio separation and detection.[4][5] |
| **Linearity (R²) ** | Not Applicable (Titrimetric) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | mg range | 10 - 500 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | mg range | 50 - 1000 µg/L | 0.5 - 5 µg/L |
| Throughput | Low to Medium | High | High |
| Cost per Sample | Low | Medium | High |
| Instrumentation Cost | Low | Medium | High |
| Matrix Interference | High (can be masked) | Medium | Low (can be corrected) |
| Specificity | Low (titrates other metal ions) | High (element-specific) | Very High (isotope-specific) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.
Complexometric Titration with EDTA
This method is a classic and cost-effective technique for quantifying zinc. It relies on the reaction between zinc ions and ethylenediaminetetraacetic acid (EDTA), a chelating agent, to form a stable complex. The endpoint of the titration is detected using a colorimetric indicator.[1][2]
Reagents:
-
0.05 M EDTA Standard Solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T Indicator
-
Zinc Standard Solution (for standardization of EDTA)
-
Dilute Hydrochloric Acid
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound powder equivalent to about 100 mg of zinc. Dissolve in 50 mL of deionized water and 5 mL of dilute hydrochloric acid.
-
Buffering: Add 10 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Indicator Addition: Add a small amount (approx. 50 mg) of Eriochrome Black T indicator mixture. The solution will turn wine-red.
-
Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.
-
Calculation: Calculate the zinc content based on the volume of EDTA consumed.
Flame Atomic Absorption Spectroscopy (FAAS)
FAAS is a robust and widely used instrumental technique for the determination of metals. It measures the absorption of light by free atoms of the element in a gaseous state.[1][3]
Instrumentation:
-
Atomic Absorption Spectrometer with a zinc hollow cathode lamp and a deuterium (B1214612) background corrector.
-
Air-acetylene flame
Reagents:
-
Zinc Standard Stock Solution (1000 mg/L)
-
Working Standard Solutions (prepared by serial dilution of the stock solution, e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/L in 1% nitric acid)
-
1% (v/v) Nitric Acid
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in 1% nitric acid to obtain a theoretical zinc concentration within the linear range of the instrument (e.g., 0.5 - 4.0 mg/L).
-
Instrument Setup: Set the wavelength to 213.9 nm.[6] Optimize the instrument parameters (e.g., lamp current, slit width, gas flow rates) according to the manufacturer's recommendations.
-
Calibration: Aspirate the blank (1% nitric acid) and the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Aspirate the prepared sample solutions and record the absorbance readings.
-
Quantification: Determine the zinc concentration in the sample by interpolating its absorbance from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and specific technique capable of multi-elemental analysis at trace and ultra-trace levels. It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer
-
Autosampler
Reagents:
-
Zinc Standard Stock Solution (1000 mg/L)
-
Multi-element Internal Standard Solution (e.g., containing Yttrium, Indium, and Bismuth)
-
Working Standard Solutions (prepared by serial dilution of the stock solution, e.g., 1, 5, 10, 50, 100 µg/L in 2% nitric acid containing the internal standard)
-
2% (v/v) Nitric Acid
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and digest it using a suitable acid mixture (e.g., nitric and hydrochloric acid) in a microwave digestion system. Dilute the digested sample with 2% nitric acid to a final concentration within the linear range of the instrument, adding the internal standard to all blanks, standards, and samples.
-
Instrument Setup: Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize the signal for the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn) and the internal standard.
-
Calibration: Analyze the blank and the working standard solutions to construct a calibration curve.
-
Sample Analysis: Analyze the prepared sample solutions.
-
Quantification: The concentration of zinc in the sample is determined by the instrument software, which uses the calibration curve and corrects for any instrumental drift using the internal standard.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods. This process ensures that the chosen methods are fit for their intended purpose and produce comparable results.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate analytical method can be visualized as a logical flow based on key experimental and resource considerations.
Caption: Decision tree for analytical method selection.
References
A Comparative Analysis of Zinc Glycinate and Zinc Picolinate on Zinc Transporter Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two popular chelated zinc supplements, zinc glycinate (B8599266) and zinc picolinate (B1231196), on the expression of key zinc transporters, ZIP4 and ZnT1. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and explores the underlying signaling pathways governing zinc homeostasis.
Introduction: The Critical Role of Zinc Transporters
Cellular zinc homeostasis is a tightly regulated process orchestrated by two major families of zinc transporters: the ZIP (Zrt- and Irt-like protein or SLC39A) family, which imports zinc into the cytoplasm, and the ZnT (Zinc Transporter or SLC30A) family, which exports zinc from the cytoplasm. This guide focuses on two key players in intestinal zinc absorption:
-
ZIP4 (SLC39A4): Located on the apical membrane of enterocytes, ZIP4 is a primary transporter responsible for the uptake of dietary zinc from the intestinal lumen into the cells. Its expression is highly sensitive to zinc status, with lower zinc levels leading to increased ZIP4 expression to enhance absorption.
-
ZnT1 (SLC30A1): Found on the basolateral membrane of enterocytes, ZnT1 facilitates the efflux of zinc from the intestinal cells into the bloodstream for systemic distribution. Its expression is generally upregulated in response to higher intracellular zinc concentrations to prevent toxicity.
The differential regulation of these transporters is crucial for maintaining systemic zinc balance. The form of supplemental zinc can influence intracellular zinc concentrations and, consequently, the expression of these transporters.
Comparative Impact on Zinc Transporter Expression: A Data-Driven Overview
Direct experimental studies comparing the effects of zinc glycinate and zinc picolinate on ZIP4 and ZnT1 expression are currently not available in the published literature. However, studies on individual zinc compounds provide valuable insights.
This compound: Quantitative Data
A study in a rat model investigated the dose-dependent effects of this compound on the mRNA expression of Zip4 and ZnT1 in the duodenum and jejunum. The results indicate a clear regulatory response to increasing concentrations of this compound.
| Dietary Zinc-Glycinate (mg Zn/kg) | Duodenum Zip4 mRNA Expression (Relative to Control) | Duodenum ZnT1 mRNA Expression (Relative to Control) | Jejunum Zip4 mRNA Expression (Relative to Control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 30 | 0.65 (P < 0.05) | 1.10 | 0.72 (P < 0.05) |
| 60 | 0.48 (P < 0.05) | 1.25 | 0.55 (P < 0.05) |
| 90 | 0.35 (P < 0.05) | 1.40 | 0.41 (P < 0.05) |
| 180 | 0.28 (P < 0.05) | 1.85 (P < 0.05) | 0.33 (P < 0.05) |
Data adapted from a study on rats.[1][2]
Key Observations:
-
Zip4 Expression: Increasing concentrations of this compound led to a significant and dose-dependent downregulation of Zip4 mRNA in both the duodenum and jejunum.[1][2] This is consistent with the known regulatory mechanism where higher intracellular zinc levels signal a reduced need for zinc uptake.
-
ZnT1 Expression: In the duodenum, a significant upregulation of ZnT1 mRNA was observed at the highest dose of this compound (180 mg Zn/kg).[1][2] This suggests that at higher concentrations, this compound effectively increases intracellular zinc to a level that necessitates increased efflux into the bloodstream.
Zinc Picolinate: Inferred Effects and Research Gaps
Currently, there is a lack of published studies with quantitative data on the specific effects of zinc picolinate on ZIP4 and ZnT1 expression. However, based on its high bioavailability and distinct absorption mechanism, we can infer its likely impact. Zinc picolinate is absorbed via a different pathway than this compound, potentially utilizing picolinic acid's natural role as a zinc ionophore. This efficient absorption would be expected to increase intracellular zinc concentrations in enterocytes.
Hypothesized Effects:
-
ZIP4 Expression: Similar to this compound, effective absorption of zinc from zinc picolinate would likely lead to a downregulation of ZIP4 expression as the cell senses sufficient zinc levels.
-
ZnT1 Expression: An increase in intracellular zinc following picolinate absorption would be expected to upregulate ZnT1 expression to facilitate zinc export into the circulation.
Crucially, these are inferred effects, and direct experimental validation is required to provide a definitive comparison with this compound.
Signaling Pathways in Zinc Transporter Regulation
The expression of zinc transporters is primarily regulated by intracellular zinc levels. A key signaling pathway involved is the Metal-responsive Transcription Factor-1 (MTF-1) pathway.
As depicted in Figure 1, an increase in intracellular zinc, following absorption of either this compound or zinc picolinate, leads to two primary regulatory events:
-
Downregulation of ZIP4: To prevent excessive zinc uptake, higher intracellular zinc concentrations lead to a decrease in the expression and stability of the ZIP4 transporter on the apical membrane.[3][4]
-
Upregulation of ZnT1 via MTF-1: Free intracellular zinc binds to and activates MTF-1.[5][6][7] The activated MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter region of the ZnT1 gene, thereby increasing its transcription and subsequent translation into the ZnT1 protein.[8] This enhances the cell's capacity to export zinc into the bloodstream.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of zinc compounds on transporter expression, based on methodologies reported in the literature.
Cell Culture and Treatment
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the intestinal barrier as it spontaneously differentiates into a polarized monolayer of enterocytes.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) to allow for the formation of a polarized monolayer with distinct apical and basolateral domains.
-
Differentiation: Cells are cultured for approximately 21 days in a suitable medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics) to allow for spontaneous differentiation into mature enterocytes. The integrity of the monolayer can be monitored by measuring transepithelial electrical resistance (TEER).
-
Treatment: Differentiated Caco-2 monolayers are treated with varying concentrations of this compound or zinc picolinate, added to the apical side to mimic dietary intake. A control group receives a vehicle solution.
-
Incubation: Cells are incubated for specific time points (e.g., 2, 6, 12, 24 hours) to assess both early and late gene and protein expression responses.
-
Harvesting: After incubation, cells are washed with PBS and harvested for subsequent RNA or protein extraction.
Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis
qPCR is used to quantify the relative abundance of ZIP4 and ZnT1 mRNA transcripts.
Protocol:
-
RNA Extraction: Total RNA is extracted from the harvested Caco-2 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with specific primers for human SLC39A4 (ZIP4), SLC30A1 (ZnT1), and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated cells is compared to the control group after normalization to the housekeeping gene.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify the levels of ZIP4 and ZnT1 proteins.
Protocol:
-
Protein Extraction: Total protein is extracted from the harvested Caco-2 cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for human ZIP4 and ZnT1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to ZIP4 and ZnT1 is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence suggests that this compound effectively modulates the expression of the key intestinal zinc transporters, Zip4 and ZnT1, in a dose-dependent manner consistent with established cellular zinc homeostatic mechanisms. While direct experimental data for zinc picolinate is lacking, its high bioavailability suggests it would likely elicit a similar regulatory response.
The key difference in their impact may lie in the kinetics and magnitude of the change in intracellular zinc concentration due to their distinct absorption pathways. Further research, directly comparing this compound and zinc picolinate in a controlled in vitro model such as Caco-2 cells, is necessary to elucidate any subtle or significant differences in their effects on zinc transporter expression. Such studies would provide valuable information for the rational design of zinc supplements tailored to specific therapeutic needs.
References
- 1. The changes of zinc transporter ZnT gene expression in response to zinc supplementation in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc transporter 1 (ZNT1) expression on the cell surface is elaborately controlled by cellular zinc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SLC39 family of zinc transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Genes Influence Your Zinc Requirements [xcode.life]
- 5. [Effect of zinc on mRNA expression of ZIP4 in Caco2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel zinc-responsive post-transcriptional mechanisms reciprocally regulate expression of the mouse Slc39a4 and Slc39a5 zinc transporters (Zip4 and Zip5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Supplementation in a Randomized Controlled Trial Decreased ZIP4 and ZIP8 mRNA Abundance in Peripheral Blood Mononuclear Cells of Adult Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homeostatic regulation of zinc transporters in the human small intestine by dietary zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Glycinate Efficacy in Disease-Specific Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of zinc glycinate's performance against other zinc alternatives in various disease-specific and nutritional animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of zinc glycinate (B8599266) for further investigation and application.
Comparative Efficacy of this compound
This compound, an organic chelate of zinc, has been demonstrated to possess superior bioavailability and efficacy in several animal models compared to inorganic sources like zinc sulfate (B86663) and zinc oxide. This enhanced performance is attributed to its unique absorption pathway, which protects it from dietary inhibitors.
Bioavailability and Absorption Studies
A key advantage of this compound lies in its enhanced absorption and retention. Studies in rats, lambs, and ponies consistently show its superiority over inorganic zinc sources.
Table 1: Comparative Bioavailability of this compound and Zinc Sulfate in a Rat Model with Dietary Phytate
| Parameter | This compound (ZnGly) | Zinc Sulfate (ZnSulphate) | Significance |
| True Absorption of Dietary Zn | 51% | 44% | P < 0.05[1][2] |
| Zinc Retention | 33% | 25% | P < 0.05[1][2] |
| Overall Bioavailability | 49% | 42% | P < 0.05[1][2] |
Table 2: Comparative Efficacy of this compound and Zinc Oxide in a Pony Model
| Parameter | This compound (BTZN) | Zinc Oxide (INOR) | Significance |
| Area Under Absorption Curve | 33.9 | 11.39 | P < 0.0001[3][4] |
| Maximum Plasma Zn-level | 20.41 µmol/L | 14.54 µmol/L | P < 0.0017[3][4] |
Table 3: Apparent Zinc Absorption in Lambs
| Treatment Group | Apparent Zn Absorption (%) |
| Control (No supplemental Zn) | -5.1% |
| Zinc Sulfate (ZS) | 12.8%[5] |
| This compound (GLY) | 15.0%[5] |
Performance in a Disease-Challenge Model: Nursery Pigs
In a study involving nursery pigs challenged with F18+ Escherichia coli, this compound demonstrated its potential as a viable alternative to high doses of zinc oxide, a common practice to control post-weaning diarrhea.
Table 4: Effect of this compound vs. Zinc Oxide on Growth Performance in E. coli Challenged Nursery Pigs (First week post-challenge)
| Treatment Group | Average Daily Gain (ADG) |
| Zinc Oxide (2,500 mg/kg) | Higher ADG (P < 0.05) |
| This compound (400 mg/kg) | Lower ADG compared to high ZnO |
Note: While high-dose ZnO showed a greater ADG in the first week, the study concluded that this compound at 400 mg/kg could be an effective alternative to pharmacological doses of ZnO by enhancing intestinal health without negatively impacting overall growth.[6]
Performance in a Metabolic Disease Model: Diabetic Cardiomyopathy in Rats
Zinc supplementation has shown protective effects in a rat model of diabetic cardiomyopathy. While this study used zinc sulfate, it highlights the potential therapeutic role of zinc in metabolic diseases.
Table 5: Effects of Zinc Supplementation on Cardiac Function in a Rat Model of Type 2 Diabetes
| Parameter | Diabetic Control | Zinc Supplemented | Significance |
| +dP/dt (rate of pressure rise) | Significantly worsened | Attenuated detrimental effects (P < 0.01) | |
| -dP/dt (rate of pressure fall) | Significantly worsened | Attenuated detrimental effects (P < 0.01) |
Note: This study demonstrates the therapeutic potential of zinc in mitigating complications of type 2 diabetes.[7]
Experimental Protocols
Bioavailability Study in a Rat Model
-
Dietary Groups:
-
Basal Diet Composition: Semi-synthetic diet containing 2 µg/g native Zn and fortified with 8 g/kg sodium-phytate.[1][2]
-
Measurements: True absorption of dietary zinc, zinc retention, and overall bioavailability were quantified using the 65Zn tracer.[1][2]
Efficacy Study in an E. coli Challenged Nursery Pig Model
-
Animals: 72 nursery pigs (6.5 ± 0.5 kg body weight).[6]
-
Challenge: F18+ Escherichia coli.[6]
-
Treatment Groups (subset):
-
Measurements: Growth performance (ADG), intestinal health markers (inflammation and oxidative stress), and analysis of jejunal mucosa-associated microbiota.[6]
Visualizations
Caption: Experimental workflow for the rat bioavailability study.
Caption: Proposed mechanism for enhanced this compound absorption.
Caption: Role of zinc in modulating immune responses.
References
- 1. Bioavailability of this compound in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PSXVI-29 Zinc-glycinate improves the bioavailability of zinc in ponies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of this compound reducing zinc oxide on intestinal health and growth of nursery pigs challenged with F18+ Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect and mechanisms of zinc supplementation in protecting against diabetic cardiomyopathy in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zinc Glycinate Supplementation: Assessing Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zinc glycinate (B8599266) with other zinc formulations, focusing on long-term safety, bioavailability, and efficacy, supported by experimental data.
Executive Summary
Zinc is an essential trace mineral crucial for a multitude of physiological processes, including immune function, enzymatic activity, and cellular signaling. Supplementation is often necessary to address deficiencies or as an adjunct therapy for various conditions. Zinc glycinate, a chelated form of zinc, has emerged as a promising alternative to traditional zinc salts like sulfate (B86663) and gluconate. Evidence strongly suggests that this compound offers superior bioavailability, which may translate to enhanced efficacy and a favorable safety profile for long-term use. This guide synthesizes the current scientific evidence to facilitate informed decisions in research and drug development.
Comparative Bioavailability of Zinc Formulations
The bioavailability of a zinc supplement is a critical determinant of its efficacy. Several studies have demonstrated the superior absorption of this compound compared to other forms.
A key human clinical trial by Gandia et al. (2007) provides robust quantitative data on the differential absorption of zinc bisglycinate and zinc gluconate. The study found that zinc bisglycinate resulted in a 43.4% higher bioavailability than zinc gluconate.[1][2][3][4] This enhanced absorption is attributed to the chelated structure of zinc bisglycinate, where the zinc ion is bound to two glycine (B1666218) molecules. This structure protects the zinc from dietary inhibitors and facilitates its transport across the intestinal wall.
Another study by DiSilvestro et al. (2015) compared moderately high doses (60 mg/day) of zinc gluconate and this compound in a 6-week intervention. The results showed that plasma zinc levels were significantly increased in all subjects who received this compound, while no significant overall change was observed for the zinc gluconate or placebo groups.[5]
The following table summarizes the pharmacokinetic parameters from the Gandia et al. (2007) study, highlighting the superior bioavailability of zinc bisglycinate.
| Pharmacokinetic Parameter | Zinc Bisglycinate (Test) | Zinc Gluconate (Reference) | % Increase with Bisglycinate |
| Cmax (µg/dL) | 255.3 ± 46.5 | 180.5 ± 36.2 | 41.4% |
| AUCt (µg·h/dL) | 884.9 ± 165.7 | 621.2 ± 138.4 | 42.4% |
| AUCinf (µg·h/dL) | 942.7 ± 172.9 | 684.8 ± 145.3 | 37.6% |
| Tmax (h) | 2.13 ± 0.48 | 2.25 ± 0.51 | - |
Data sourced from Gandia et al., 2007.[6]
Long-Term Safety Profile
While specific long-term safety data for this compound is limited, the general safety profile of zinc supplementation is well-documented. High doses of zinc taken over an extended period can lead to adverse effects, with copper deficiency being the most significant concern.[7][8][9] Excessive zinc intake can interfere with copper absorption, potentially leading to neurological issues like numbness and weakness in the limbs.[7][9]
The Tolerable Upper Intake Level (UL) for zinc for adults is 40 mg per day from all sources.[7] Intakes of 150–450 mg of zinc per day have been associated with chronic effects such as low copper status, altered iron function, and reduced immune function.[9] Common side effects of high zinc intake can include nausea, vomiting, loss of appetite, abdominal cramps, diarrhea, and headaches.[7][8][9][10]
The study by DiSilvestro et al. (2015) found that supplementation with 60 mg/day of this compound for six weeks did not impact copper status, as indicated by unchanged erythrocyte superoxide (B77818) dismutase activity, a marker for zinc-induced copper deficiency.[5] This suggests that at moderately high doses for a medium duration, this compound may not adversely affect copper levels. However, long-term studies are needed to confirm these findings.
Efficacy in Clinical Applications
The superior bioavailability of this compound suggests it may be more effective in clinical applications compared to other zinc salts. While many studies on the efficacy of zinc do not specify the form used, the following therapeutic areas have shown benefits from zinc supplementation in general. Given its higher absorption, this compound is expected to be at least as effective, if not more so.
| Clinical Application | Efficacy of Zinc Supplementation | Supporting Evidence |
| Immune Function | Zinc is crucial for the normal development and function of cells mediating innate immunity, neutrophils, and NK cells. Zinc deficiency adversely affects T and B lymphocyte activity. Supplementation has been shown to be beneficial in various immune-related conditions. | Zinc supplementation is recommended by the WHO and UNICEF to treat acute childhood diarrhea.[11] It may also reduce the duration of the common cold when taken as lozenges or syrup.[11] |
| Metabolic Health | Zinc plays a role in insulin (B600854) signaling and glucose metabolism. | Studies suggest that zinc supplementation may have a beneficial impact on glycemic control in individuals with diabetes. |
| Wound Healing | Zinc is essential for collagen synthesis and inflammatory responses, both critical for wound healing. | Zinc supplements may benefit individuals with skin ulcers and low zinc levels.[7] |
| Age-Related Macular Degeneration (AMD) | Zinc is found in high concentrations in the retina, and supplementation may help slow the progression of AMD. | Research suggests that zinc supplements taken orally might slow the progression of this eye disease.[7] |
Experimental Protocols
Bioavailability Study: Gandia et al. (2007)
-
Study Design: A randomized, open-label, two-way, cross-over, single-dose study.[1][6]
-
Intervention: Participants received a single oral dose of 15 mg of elemental zinc as either zinc bisglycinate or zinc gluconate. A seven-day washout period was observed between the two treatments.[1][6]
-
Data Collection: Blood samples were collected at baseline and at various time points post-administration.
-
Analytical Method: Serum zinc concentrations were measured using a validated inductively coupled plasma optical emission spectrometry (ICP-OES) method.[1][4]
-
Pharmacokinetic Analysis: The maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) were calculated to determine and compare the bioavailability of the two zinc forms.[1][4]
Zinc Signaling Pathways
Zinc acts as an intracellular second messenger, similar to calcium, modulating various signaling pathways. Extracellular signals can trigger a rapid, transient increase in cytosolic free zinc, known as a "zinc wave." This zinc wave can originate from intracellular stores like the endoplasmic reticulum and subsequently influence downstream cellular processes.
While research has not yet elucidated signaling pathways specific to the glycinate form of zinc, the increased intracellular zinc concentration resulting from its superior bioavailability would logically have a more pronounced effect on these general zinc-dependent pathways.
Below is a simplified representation of a zinc-mediated signaling pathway.
Caption: A simplified diagram of a zinc signaling pathway.
Conclusion
The available evidence strongly supports the superior bioavailability of this compound over other common zinc salts, such as zinc gluconate and zinc sulfate. This enhanced absorption is a key advantage that may lead to greater efficacy in clinical applications. While long-term safety studies specifically on this compound are needed, the general safety guidelines for zinc supplementation should be adhered to, with particular attention to the risk of copper deficiency at high doses. For researchers and professionals in drug development, this compound represents a highly promising form of zinc for supplementation and therapeutic use, warranting further investigation into its long-term clinical outcomes and specific effects on cellular signaling.
References
- 1. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Moderately High Dose Zinc Gluconate or this compound: Effects on Plasma Zinc and Erythrocyte Superoxide Dismutase Activities in Young Adult Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Zinc - Mayo Clinic [mayoclinic.org]
- 8. goodrx.com [goodrx.com]
- 9. matherhospital.org [matherhospital.org]
- 10. droracle.ai [droracle.ai]
- 11. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
A Meta-Analysis of Zinc Supplementation: A Comparative Guide to Different Formulations
Introduction
Zinc is an essential trace element vital for a multitude of physiological functions, including immune response, enzymatic activity, protein synthesis, and gene expression.[1][2][3] Its role as an intra- and intercellular signaling mediator, now termed the "zinc signal," is a subject of growing research interest.[2][3] Given its importance, zinc supplementation is common for addressing deficiencies and as a therapeutic agent. However, various chemical forms of zinc are available, differing significantly in their solubility, absorption, and bioavailability.[4][5] This guide provides a meta-analysis of studies comparing these forms to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Bioavailability of Zinc Forms
The bioavailability of a zinc supplement—the fraction of the ingested dose that reaches systemic circulation—is a critical determinant of its efficacy. Studies consistently show that organic forms of zinc (e.g., chelated to amino acids or organic acids) are generally better absorbed than inorganic forms.[5]
In Vivo Human Studies: Quantitative Comparison
Clinical studies measuring zinc levels in plasma, erythrocytes, and urine provide the most direct evidence of bioavailability. Organic chelates like zinc glycinate (B8599266), picolinate (B1231196), and gluconate consistently outperform inorganic forms such as zinc oxide and, in some cases, zinc sulfate (B86663).
| Zinc Form Comparison | Study Population | Key Findings | Reference |
| Zinc Bisglycinate vs. Zinc Gluconate | 12 healthy female volunteers | Zinc bisglycinate demonstrated 43.4% higher bioavailability (based on AUC) compared to zinc gluconate. | [4] |
| Zinc Glycinate vs. Zinc Gluconate | 30 adult women (6-week RCT) | This compound significantly increased plasma zinc levels compared to both baseline and the zinc gluconate group. | [4][6] |
| Zinc Picolinate vs. Zinc Citrate (B86180) & Zinc Gluconate | 15 healthy volunteers (4-week trial) | Zinc picolinate significantly increased zinc levels in hair, urine, and erythrocytes. Zinc citrate and gluconate showed no significant changes in these parameters. | [[“]][8] |
| Zinc Citrate & Zinc Gluconate vs. Zinc Oxide | 15 healthy adults (crossover study) | Fractional absorption of zinc from zinc citrate (61.3%) and zinc gluconate (60.9%) was significantly higher than from zinc oxide (49.9%). | [4] |
| Zinc Gluconate vs. Zinc Oxide | 12 healthy young men (14-day study) | Plasma zinc levels were significantly higher after zinc gluconate supplementation compared to zinc oxide (Cmax was 18.3% higher, AUC was 8.1% higher). | [4] |
| Zinc-Histidine vs. Zinc Sulfate | Healthy volunteers | The uptake of zinc from zinc-histidine complexes was significantly greater than with zinc sulfate. | [4] |
| Organic Zinc Yeast vs. Zinc Gluconate | Healthy volunteers | Net zinc balance was significantly higher 24 hours after organic zinc yeast supplementation compared to zinc gluconate. | [4] |
In Vitro Bioaccessibility Studies
In vitro models simulating digestion are useful for preliminary screening. These studies measure bioaccessibility—the amount of a nutrient that is potentially available for absorption.[9]
| Zinc Form | Relative Bioaccessibility (%) | Key Observations | Reference |
| Zinc Diglycinate | 5.77% - 9.38% | Consistently showed the highest bioaccessibility among tested forms. | [5][9] |
| Zinc Gluconate | 4.48% - 6.19% | Demonstrated moderate to high bioaccessibility. | [9] |
| Zinc Citrate | 1.99% - 3.15% | Lower bioaccessibility compared to diglycinate and gluconate in this study. | [5][9] |
| Zinc Picolinate | 3.15% | Moderate bioaccessibility. | [5] |
| Zinc Methionine | 3.38% | Moderate bioaccessibility. | [5] |
| Zinc Sulfate | 1.13% - 3.38% | Showed the lowest bioaccessibility among the tested forms. | [5][9] |
The Role of Zinc in Cellular Signaling
Zinc ions (Zn²⁺) act as crucial signaling molecules in various pathways.[10][11] Extracellular stimuli can trigger an influx of Zn²⁺ into the cytosol or its release from intracellular stores. This transient increase in "free" zinc modulates the activity of enzymes and transcription factors, thereby influencing cellular processes like apoptosis and immune cell activation.[10][11]
Experimental Protocols
The methodologies employed in zinc bioavailability studies are critical for interpreting the results. Below are summaries of common experimental designs.
Protocol 1: Crossover Human Bioavailability Study
This design is frequently used to compare different formulations within the same subjects, minimizing inter-individual variability.
-
Participant Recruitment: Healthy volunteers are screened for inclusion/exclusion criteria (e.g., no use of mineral supplements, normal baseline zinc levels).
-
Randomization & Washout: Participants are randomly assigned to a sequence of treatments. A "washout" period (typically 1-2 weeks) precedes the study to normalize zinc status.
-
Intervention Periods: In each period, a participant receives a single dose of a specific zinc formulation (e.g., 15 mg elemental zinc as zinc bisglycinate).[4]
-
Sample Collection: Blood samples are collected at baseline (0 hours) and at multiple time points post-ingestion (e.g., 1, 2, 3, 4, 6, 8 hours) to measure plasma/serum zinc concentrations.[4]
-
Washout & Crossover: After a second washout period, participants "cross over" to the next zinc formulation in their assigned sequence.
-
Analysis: Pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated. The relative bioavailability is determined by comparing the AUC of a test formulation to a reference formulation (e.g., zinc gluconate).
Protocol 2: Stable Isotope Tracer Study
This is a highly accurate method to determine the fractional absorption of zinc (FZA).
-
Dietary Control: Subjects consume a controlled diet with a known amount of zinc for an acclimation period.[12]
-
Isotope Administration: A test meal is given containing an oral stable isotope tracer of zinc (e.g., ⁶⁷Zn or ⁷⁰Zn). Concurrently or on a separate day, a different zinc isotope (e.g., ⁶⁸Zn) is administered intravenously.[12]
-
Sample Collection: Urine or blood samples are collected over the subsequent days.
-
Analysis: The ratio of the oral to the intravenous isotope tracer in the samples is measured using mass spectrometry. This ratio allows for precise calculation of the fraction of orally ingested zinc that was absorbed into the bloodstream.
Decision Framework for Zinc Form Selection
The choice of a zinc supplement for research or development depends on the specific objective. Factors such as desired absorption speed, target tissue, formulation matrix, and cost are important considerations.
Conclusion
The evidence from in vivo and in vitro studies strongly indicates that the chemical form of zinc significantly influences its bioavailability. Organic zinc salts, particularly amino acid chelates like this compound and zinc picolinate, consistently demonstrate superior absorption and bioavailability compared to inorganic forms like zinc oxide and zinc sulfate.[4][5][[“]][8] For research and development purposes, selecting a highly bioavailable form is crucial to ensure efficacy and accurate dose-response assessments. While zinc sulfate is a common and cost-effective option, its absorption can be lower, especially in the presence of dietary inhibitors like phytates.[5] Therefore, for applications requiring reliable and efficient zinc delivery, this compound, picolinate, and gluconate represent scientifically supported choices.
References
- 1. Zinc Intakes and Health Outcomes: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 11. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zinc Glycinate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of zinc glycinate (B8599266).
Zinc glycinate, while valuable in research, is classified as harmful if swallowed, a cause of serious eye damage, and very toxic to aquatic life.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound, particularly during disposal, should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed in accordance with institutional, local, and national regulations. The following steps provide a general framework for its safe disposal:
-
Segregation of Waste:
-
Solid this compound Waste: Collect all non-contaminated, excess solid this compound in a designated, leak-proof, and chemically resistant container.[2] The container must be clearly labeled as "Hazardous Waste: Solid this compound" and include the full chemical name.
-
Liquid this compound Waste: Aqueous solutions containing this compound should be collected in a separate, designated, and leak-proof container labeled "Hazardous Waste: Aqueous this compound Solution."[2] Do not mix with other solvent waste streams unless permitted by your institution's guidelines.
-
Contaminated Labware and Debris: Disposable items such as pipette tips, gloves, and paper towels that have come into contact with this compound must be collected in a designated hazardous waste bag or container.[2] Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.[2]
-
-
Waste Storage:
-
All this compound waste containers must be kept securely closed except when adding waste.[1][2]
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure that this compound waste is stored away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Once a waste container is full or is no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Complete all required waste disposal forms accurately, providing a full description of the container's contents.[2]
-
Crucially, do not discharge this compound or its solutions into the sewer system. [1][5] Zinc compounds are very toxic to aquatic life and can have long-lasting harmful effects.[1][6]
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain and collect the spilled solid.[3] Avoid creating dust.[3][7]
-
Collection: Carefully sweep or shovel the contained material into a suitable, closed container for disposal as hazardous waste.[3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department for assistance.[2][4]
Quantitative Data
Specific quantitative limits for the disposal of zinc compounds can vary significantly based on local and national regulations. As such, universally applicable quantitative data for disposal is not available. Laboratory personnel must consult their institution's EHS department and local regulatory standards for specific concentration limits and reporting requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Essential Safety and Operational Guide for Handling Zinc Glycinate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Zinc Glycinate, including personal protective equipment (PPE) recommendations, first aid procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3][4][5]
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | To protect against dust particles and splashes that can cause serious eye damage.[1][2][3][4][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, chloroprene (B89495) rubber, butyl rubber). | To prevent skin contact and potential irritation.[1][2][4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter (e.g., P2 or FFP2). | To be used in case of insufficient ventilation or when dust formation is unavoidable.[1][3][4][5][6] |
| Body Protection | Lab coat, apron, or coveralls. For larger spills or significant exposure risk, a chemical-protection suit is recommended. | To prevent skin contact with the compound.[1][2][3][4][5][6] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.[1][2][3][4][6]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an eye specialist.[1][2][3][4][6] |
| Skin Contact | Immediately wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][3][4][5] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4][6] |
Operational and Disposal Plans
Safe Handling Procedures
To ensure a safe laboratory environment, the following operational procedures should be strictly followed when working with this compound:
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1][2][4][5]
-
Avoid Dust Formation : Minimize the generation of dust. Use appropriate tools and techniques for handling the solid material.[1][2][4]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling and before breaks.[1][2][4][6]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4][5][6] Keep it away from incompatible materials such as strong oxidizing agents.[3]
-
Static Discharge : Take precautionary measures against static discharges.[1][4][6]
Spill Response Plan
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate : Evacuate non-essential personnel from the spill area.[2]
-
Wear PPE : Before cleaning up, don the appropriate personal protective equipment, including respiratory protection, gloves, eye protection, and protective clothing.[1][2] For cleaning operations, a self-contained breathing apparatus may be necessary.[1][4]
-
Containment : Prevent the further spread of the spill.[2] Avoid allowing the substance to enter drains, soil, or water sources.[1][2][3][4]
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with water.[3]
-
Disposal : Dispose of the collected waste as hazardous waste in accordance with local, regional, and national regulations.[1][2][3][6]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Chemical Disposal : The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[2] Do not dispose of it in regular trash or sewer systems.[2]
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
